M-Terphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-diphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTKZCDBKVTVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5C6H4C6H5, C18H14 | |
| Record name | M-TERPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25069 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029117 | |
| Record name | 1,1':3',1''-Terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
M-terphenyl is a yellow solid. mp: 86-87 °C, bp: 365 °C. Density: 1.195 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers o-terphenyl and p-terphenyl that is used as a heat-transfer fluid., Liquid, Yellow solid (needles); [NIOSH], Yellow solid (needles). | |
| Record name | M-TERPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25069 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1':3',1''-Terphenyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Terphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/814 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | m-Terphenyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
689 °F at 760 mmHg (NIOSH, 2023), 363 °C AT 760 MM HG, 689 °F | |
| Record name | M-TERPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25069 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | M-TERPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | m-Terphenyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
375 °F (NIOSH, 2023), 191 °C, 375 °F (191 °C) (OPEN CUP), (oc) 375 °F | |
| Record name | M-TERPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25069 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | m-Terphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/814 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | M-TERPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | m-Terphenyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID, Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents., Water solubility = 1.51 mg/l at 25 °C, Insoluble | |
| Record name | M-TERPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25069 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | M-TERPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | m-Terphenyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.23 (NIOSH, 2023) - Denser than water; will sink, 1.2, 1.23 | |
| Record name | M-TERPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25069 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | M-TERPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | m-Terphenyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.01 mmHg at 200 °F (NIOSH, 2023), 0.0000175 [mmHg], 1.75X10-5 mm Hg extrapolated from experimentally-derived coefficients, (200 °F): 0.01 mmHg | |
| Record name | M-TERPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25069 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | m-Terphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/814 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | M-TERPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | m-Terphenyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
YELLOW NEEDLES FROM ALC, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, Yellow solid. | |
CAS No. |
92-06-8, 26140-60-3 | |
| Record name | M-TERPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25069 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | m-Terphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Terphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terphenyls | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026140603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-TERPHENYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1':3',1''-Terphenyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1':3',1''-Terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-terphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-TERPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOI2PSS0KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | M-TERPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | m-Terphenyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/WZ62B970.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
192 °F (NIOSH, 2023), 87 °C, 192 °F | |
| Record name | M-TERPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25069 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | M-TERPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2537 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | m-Terphenyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to m-Terphenyl: Core Properties and Scientific Applications
Introduction
m-Terphenyl (1,3-diphenylbenzene) is an aromatic hydrocarbon of significant interest across diverse scientific and industrial fields. Structurally, it consists of a central benzene ring substituted with two phenyl groups at the 1 and 3 (meta) positions.[1] This arrangement confers a unique V-shaped geometry, leading to a combination of high thermal stability, specific steric hindrance, and valuable electronic properties.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers in chemistry, materials science, and drug development.
Molecular Structure and Physicochemical Characteristics
The defining feature of this compound is its non-linear structure, which distinguishes it from its linear isomer, p-terphenyl, and more sterically crowded isomer, o-terphenyl. This meta-linkage results in a rigid, bulky molecule with a significant π-conjugated system.[1] This structure is foundational to its utility, particularly in applications requiring kinetic stabilization of reactive species or as a core for functional materials.[1][3]
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound (C18H14).
The core physicochemical properties of this compound are summarized below. These data are critical for its handling, purification, and application in various experimental setups.
Table 1: Fundamental Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 92-06-8 | [4][5][6] |
| Molecular Formula | C18H14 | [7][8] |
| Molecular Weight | 230.30 g/mol | [6][9][10] |
| Appearance | White to yellow crystalline solid/needles | [7][9][10] |
| Melting Point | 86–88 °C (187–189 °F) | [1][2][6] |
| Boiling Point | 365 °C (689 °F) | [1][7][9] |
| Density | ~1.2 g/cm³ | [1][9][10] |
| Flash Point | 206 °C (403 °F) | [5][7] |
| Water Solubility | 1.51 mg/L (practically insoluble) | [1][10] |
| Solubility | Very soluble in aromatic solvents (benzene, toluene); soluble in ether, acetic acid; sparingly soluble in alcohols. | [9][10] |
Synthesis and Purification Protocols
Historically, this compound was first obtained from the high-temperature pyrolysis of benzene, which yields a mixture of isomers requiring separation.[1][2] Modern laboratory synthesis offers more controlled and higher-yield approaches.
One-Pot Synthesis via a Two-Aryne Sequence
A robust and efficient laboratory-scale synthesis involves the reaction of a 1,2,3-trihalobenzene with an excess of an aryl-Grignard reagent.[11] This one-pot method proceeds through a sequential aryne formation and trapping mechanism, offering good yields for this compound and its derivatives.
Experimental Protocol:
-
Grignard Reagent Preparation: Prepare Phenylmagnesium bromide (PhMgBr) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon). An excess of at least 3 equivalents is required.
-
Reaction Setup: In a separate flask, dissolve 2,6-dibromoiodobenzene (1 equivalent) in anhydrous THF.
-
Addition: Slowly add the solution of 2,6-dibromoiodobenzene to the stirred Grignard reagent at room temperature. Scientist's Note: The reaction is exothermic. For larger scale reactions, cooling in an ice bath may be necessary to control the reaction rate and prevent side reactions.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for several hours or at reflux to ensure the reaction goes to completion.[11]
-
Quenching: Carefully quench the reaction by slowly adding a dilute aqueous acid solution (e.g., 1M HCl) to the cooled reaction mixture.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO4). The crude product is then purified, typically by recrystallization from ethanol, to yield pure this compound as crystalline needles.[10]
Diagram 2: Synthesis and Purification Workflow
Caption: General workflow for this compound synthesis.
Key Applications in Research and Development
The unique steric and electronic properties of this compound make it a versatile molecule in several advanced fields.
Ligand in Organometallic and Main Group Chemistry
The bulky nature of the this compound scaffold is highly effective at providing kinetic stabilization to low-coordinate metal centers.[1] By creating a sterically crowded "pocket" around a metal, the terphenyl ligand can prevent oligomerization and allow for the isolation and study of highly reactive species, such as those with metal-metal multiple bonds.[1][3] This has been instrumental in advancing fundamental understanding in main group and transition metal chemistry.[1]
Organic Electronics
This compound and its derivatives are important materials in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[4][12] Its high thermal stability and well-defined electronic properties allow it to function as a host material in emissive layers. The rigid structure helps to suppress non-radiative decay pathways and molecular aggregation, which can improve device efficiency, color purity, and operational lifetime.[12][13]
Diagram 3: Role in OLED Host Material
Caption: Conceptual role of this compound in an OLED.
Drug Development and Biochemistry
The rigid, three-dimensional scaffold of this compound makes it an attractive core for designing novel therapeutic agents. In drug discovery, rigidification of a flexible lead molecule can enhance binding affinity and selectivity for a biological target.[14] Recently, this compound-based structures have been designed as small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[14][15] The terphenyl core serves to orient functional groups in a precise spatial arrangement to disrupt the binding interface.[14]
High-Temperature Applications
Mixtures of terphenyl isomers, including this compound, are used commercially as high-temperature heat transfer fluids (e.g., Santowax M).[4][9] Their exceptional thermal stability allows them to be used in liquid-phase systems at temperatures up to and exceeding 345 °C (653 °F).[16][17] This is crucial in chemical processing, polyester manufacturing, and other industrial applications requiring precise and stable high-temperature control.[7][17]
Spectroscopic and Analytical Data
For researchers, confirmation of structure and purity is paramount. The following are typical spectroscopic signatures for this compound.
-
¹H NMR (in CDCl₃): The proton NMR spectrum is complex due to overlapping aromatic signals. Key shifts are typically observed between δ 7.3 and 7.9 ppm. The spectrum shows a distinct pattern corresponding to the protons on the central and outer phenyl rings.[18][19]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the aromatic rings.
-
Mass Spectrometry (EI): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 230.[8]
Safety and Handling
This compound is considered moderately toxic by ingestion and can cause skin, eye, and respiratory irritation.[6][20][21]
-
Personal Protective Equipment (PPE): Always handle with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[21][22] Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[20][22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[22][23]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment as it is very toxic to aquatic life.[20][21]
Conclusion
This compound is a molecule whose fundamental properties—a rigid, bulky, V-shaped structure, high thermal stability, and a conjugated π-system—translate into significant utility across multiple scientific disciplines. From stabilizing exotic metal complexes and enabling next-generation organic electronics to providing a scaffold for novel cancer therapeutics, its importance is well-established. This guide has provided a technical foundation for understanding and utilizing this versatile compound in a research and development context.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. Structural and Electronic Studies of Substituted this compound Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 92-06-8: this compound | CymitQuimica [cymitquimica.com]
- 5. 1,3-Diphenylbenzene | 92-06-8 [chemicalbook.com]
- 6. This compound 99 92-06-8 [sigmaaldrich.com]
- 7. You are being redirected... [schultzchem.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. Research Progress of Hyperfluorescent Organic Electroluminescent Devices [mdpi.com]
- 14. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. You are being redirected... [schultzchem.com]
- 17. Hydrogenated Terphenyl, YC-HTF-2 Transfer Fluids Supplier | YANCUI [yancuichem.com]
- 18. spectrabase.com [spectrabase.com]
- 19. 1,3-Diphenylbenzene(92-06-8) 1H NMR spectrum [chemicalbook.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 92-06-8 Name: this compound [xixisys.com]
- 23. synquestlabs.com [synquestlabs.com]
What is the structure of M-Terphenyl?
An In-depth Technical Guide on the Structure of m-Terphenyl
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (1,3-diphenylbenzene) is an aromatic hydrocarbon characterized by a central benzene ring substituted with two phenyl groups at the meta positions. This substitution pattern imparts a unique, non-planar, twisted conformation that dictates its distinct physicochemical properties and diverse applications. This guide provides a comprehensive overview of the molecular structure, synthesis, key properties, and primary applications of this compound, serving as a technical resource for professionals in the chemical and pharmaceutical sciences.
Core Molecular Structure and Stereochemistry
This compound is an organic compound with the chemical formula C₁₈H₁₄.[1] Its IUPAC name is 1,3-diphenylbenzene.[2] The structure consists of a central phenyl ring connected to two other phenyl rings at the 1 and 3 positions.[1]
Unlike its linear isomer p-terphenyl, the meta-substitution of this compound forces the molecule into a non-planar or twisted conformation. Steric hindrance between the hydrogen atoms on the adjacent rings prevents them from lying in the same plane. This twisted, propeller-like geometry is a defining feature that significantly influences its material properties, such as its lower melting point compared to p-terphenyl and its solubility in organic solvents.[1][2]
Key Structural Identifiers:
Caption: 2D representation of the this compound molecular structure.
Synthesis and Methodologies
Historically, this compound was synthesized by heating benzene to high temperatures, which produced a mixture of terphenyl isomers.[1] Modern organic synthesis offers more controlled and higher-yield approaches. A prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids.
Experimental Protocol: Suzuki Coupling Synthesis of this compound
This protocol details the synthesis of this compound from 1,3-dibromobenzene and phenylboronic acid, a common laboratory procedure.
Causality: The choice of a palladium catalyst, such as Pd(PPh₃)₄, is critical as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that underlies the C-C bond formation. A base (e.g., K₂CO₃) is required to activate the boronic acid for the transmetalation step.
Materials:
-
1,3-Dibromobenzene
-
Phenylboronic acid (2.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2 M aqueous solution)
-
Toluene
-
Ethanol
-
Deionized Water
-
Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1,3-dibromobenzene (1.0 eq), phenylboronic acid (2.1 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to create an oxygen-free environment, preventing catalyst degradation.
-
Solvent and Base Addition: Add toluene, followed by the 2 M aqueous solution of potassium carbonate. The biphasic mixture allows for efficient reaction and product separation.
-
Heating and Reflux: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the aqueous layer with toluene or ethyl acetate. Combine all organic extracts.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: Purify the resulting crude solid by recrystallization from hot ethanol to yield pure this compound as white crystals.[4]
-
Validation: Confirm the product's identity and purity using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Caption: Step-by-step workflow for the synthesis of this compound via Suzuki coupling.
Physicochemical Properties and Data
The physical and chemical characteristics of this compound are a direct consequence of its molecular structure. It is a white, crystalline solid at room temperature.[5][6] Its high boiling point and thermal stability make it suitable for high-temperature applications.[2]
Table of Physicochemical Data:
| Property | Value | Source(s) |
| Appearance | White crystalline solid / Yellow needles | [4][5] |
| Melting Point | 84-88 °C | [4] |
| Boiling Point | 365-379 °C | [2] |
| Density | ~1.195 g/cm³ | [2][4] |
| Solubility | Insoluble in water; Soluble in benzene, ether, and hot alcohol. | [2][4] |
| Flash Point | 191-206 °C | [4][5] |
| Vapor Pressure | 0.01 mmHg @ 200°F (~93°C) | [7] |
Key Applications and Functional Roles
The unique combination of thermal stability, a high boiling point, and specific electronic properties makes this compound and its derivatives valuable in several advanced fields.
-
Heat Transfer Fluids: Terphenyl mixtures, including this compound, are widely used as high-temperature heat transfer agents in both industrial settings and solar-heating systems due to their excellent thermal stability.[2]
-
Organic Electronics: Its rigid, conjugated structure makes it a useful building block for organic light-emitting diodes (OLEDs) and other organic electronic materials. Derivatives can act as electron transport or hole blocking materials.[5]
-
Scintillators: In radiation detection, p-terphenyl is more common, but terphenyls, in general, are used as primary scintillators that fluoresce when excited by ionizing radiation.[6][8]
-
Ligand Synthesis in Organometallics: The bulky nature of the this compound framework is exploited to create sterically demanding ligands. These ligands can stabilize reactive low-coordinate metal centers, enabling the synthesis and study of novel inorganic and organometallic complexes.[1]
-
Dye Carrier: It has been used as a dye carrier for textiles, assisting in the application of dyes to synthetic fibers.[2]
Caption: Key application areas for this compound driven by its structural properties.
Safety and Handling
This compound is a combustible solid with low acute toxicity.[7][9] However, appropriate laboratory safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[9] If generating dust, use a NIOSH-approved respirator.[7]
-
Handling: Use in a well-ventilated area. Avoid breathing dust or vapors.[9][10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place away from heat sources and strong oxidizing agents.[6][9]
-
Hazards: May cause skin, eye, and respiratory tract irritation.[7][10] It is also classified as very toxic to aquatic life with long-lasting effects.[10]
Conclusion
The structure of this compound, defined by its meta-linked phenyl rings and resultant non-planar geometry, is the source of its valuable properties. Its high thermal stability makes it an excellent heat transfer fluid, while its rigid electronic framework provides a platform for materials in organic electronics and organometallic chemistry. A thorough understanding of its structure, synthesis, and properties is essential for leveraging this versatile molecule in advanced scientific and industrial applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. You are being redirected... [schultzchem.com]
- 6. This compound, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 8. ccchemical.com [ccchemical.com]
- 9. schultzchem.com [schultzchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Diphenylbenzene
Abstract
1,3-Diphenylbenzene, also known as m-terphenyl, is a significant aromatic hydrocarbon with a unique bent structure that imparts distinct physical and chemical properties. This guide provides a comprehensive technical overview of 1,3-diphenylbenzene, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its core physicochemical characteristics, spectroscopic signature, synthesis methodologies, chemical reactivity, and diverse applications, with a focus on providing field-proven insights and actionable experimental protocols.
Introduction: The Significance of the meta-Substituted Terphenyl Scaffold
The terphenyls, a class of hydrocarbons consisting of a central benzene ring substituted with two phenyl groups, exist as three isomers: ortho-, meta-, and para-terphenyl.[1] Among these, 1,3-diphenylbenzene (this compound) is of particular interest due to its non-linear, bent geometry. This structural feature disrupts the planarity and extended conjugation seen in its linear counterpart, p-terphenyl, leading to a unique set of properties.[1] Its exceptional thermal stability and specific electronic characteristics make it a valuable component in high-performance materials such as Organic Light-Emitting Diodes (OLEDs) and as a heat transfer agent.[2] Furthermore, the rigid, sterically hindered pocket created by the two phenyl groups in the 1 and 3 positions makes it a foundational scaffold for the design of bulky ligands in coordination chemistry and as a privileged structure in medicinal chemistry.[3][4][5] This guide aims to provide a detailed exploration of the fundamental properties and applications of this versatile molecule.
Physicochemical Properties of 1,3-Diphenylbenzene
The physical properties of 1,3-diphenylbenzene are a direct consequence of its molecular structure and intermolecular forces. The key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₄ | [6] |
| Molecular Weight | 230.31 g/mol | [6] |
| Appearance | White to light-yellow needles or solid | [7] |
| Melting Point | 84-88 °C | [6] |
| Boiling Point | 379 °C | [6] |
| Density | 1.200 g/mL | [6] |
| Solubility | Insoluble in water. Soluble in hot benzene and hot ethyl alcohol. | [7] |
| Flash Point | 191 °C | [7] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of 1,3-diphenylbenzene is crucial for its identification and characterization in various experimental settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 1,3-diphenylbenzene are characteristic of its C₂ᵥ symmetry.
-
¹H NMR Spectroscopy : The proton NMR spectrum displays a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the central benzene ring are distinct from those on the flanking phenyl groups. A representative ¹H NMR spectrum shows signals around δ 7.81, 7.65, 7.57, 7.51, 7.46, and 7.37 ppm.[8] The coupling constants are also characteristic, with a J-coupling of approximately 2.1 Hz observed for the meta-protons on the central ring.[8]
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for the different carbon environments. Due to the molecule's symmetry, fewer signals than the total number of carbons are observed.
Vibrational Spectroscopy (Infrared - IR)
The IR spectrum of 1,3-diphenylbenzene exhibits characteristic absorptions for aromatic C-H and C=C bonds. Key absorptions include C-H stretching vibrations above 3000 cm⁻¹, and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.
Electronic Spectroscopy (UV-Vis and Fluorescence)
1,3-Diphenylbenzene possesses a rich electronic spectrum due to its extended π-system.
-
UV-Vis Absorption : The UV-Vis absorption spectrum of 1,3-diphenylbenzene in solution typically shows a strong absorption peak around 246 nm.[9]
-
Fluorescence Spectroscopy : When excited with UV light, 1,3-diphenylbenzene exhibits fluorescence. Its emission spectrum is characterized by a peak at approximately 339 nm, with a significant Stokes shift of around 93 nm.[9]
Synthesis of 1,3-Diphenylbenzene
Several synthetic routes are available for the preparation of 1,3-diphenylbenzene, with the Suzuki-Miyaura cross-coupling and Grignard reactions being the most prevalent and versatile.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds and is well-suited for the synthesis of bi- and polyaryls. The synthesis of 1,3-diphenylbenzene via this method typically involves the palladium-catalyzed coupling of 1,3-dibromobenzene with phenylboronic acid.[10]
Experimental Protocol: Suzuki-Miyaura Synthesis of 1,3-Diphenylbenzene [10]
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 1,3-dibromobenzene (1.0 mmol), phenylboronic acid (2.2 mmol), potassium carbonate (4.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Under the inert atmosphere, add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).
-
Reaction : Stir the reaction mixture and heat to reflux (approximately 85-90 °C) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup : After cooling to room temperature, dilute the mixture with dichloromethane (50 mL) and wash with deionized water (3 x 50 mL).
-
Purification : Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Caption: Workflow for the Suzuki-Miyaura synthesis of 1,3-diphenylbenzene.
Grignard Reaction
The Grignard reaction provides an alternative route to C-C bond formation. For the synthesis of 1,3-diphenylbenzene, a di-Grignard reagent can be prepared from 1,3-dibromobenzene, which is then reacted with a suitable electrophile. A more common approach involves the reaction of a phenyl Grignard reagent with a 1,3-dihalo- or 1,3-diketo-benzene derivative.
Experimental Protocol: Grignard Reagent Preparation (General) [11]
-
Apparatus : Ensure all glassware is scrupulously dried in an oven and assembled while hot under a stream of dry nitrogen or argon.
-
Initiation : Place magnesium turnings in a flask and add a small volume of anhydrous diethyl ether. Add a small portion of bromobenzene to initiate the reaction. An iodine crystal can be added to activate the magnesium surface.
-
Addition : Once the reaction has initiated (indicated by bubbling and a cloudy appearance), slowly add the remaining bromobenzene dissolved in anhydrous ether to maintain a gentle reflux.
-
Completion : The reaction is complete when the magnesium has been consumed. The resulting phenylmagnesium bromide solution can then be used in subsequent reactions.
Caption: General workflow for the Grignard synthesis of 1,3-diphenylbenzene.
Chemical Reactivity
The chemical reactivity of 1,3-diphenylbenzene is dominated by the aromatic character of its three phenyl rings. It can undergo electrophilic aromatic substitution reactions, and its derivatives are valuable precursors in organic synthesis.
Electrophilic Aromatic Substitution
Like benzene, the phenyl rings of 1,3-diphenylbenzene can undergo electrophilic aromatic substitution, such as nitration and halogenation. The directing effects of the existing phenyl substituents will influence the position of the incoming electrophile. The phenyl groups are weakly activating and will direct incoming electrophiles to the ortho and para positions of the flanking rings and to the 2-, 4-, 5-, and 6-positions of the central ring.
Nitration : The nitration of 1,3-diphenylbenzene can be achieved using a mixture of concentrated nitric acid and sulfuric acid.[12] The reaction introduces a nitro (-NO₂) group onto one of the aromatic rings. The conditions must be carefully controlled to avoid multiple nitrations.[13]
Caption: Mechanism of electrophilic nitration of 1,3-diphenylbenzene.
Applications of 1,3-Diphenylbenzene
The unique structural and electronic properties of 1,3-diphenylbenzene have led to its application in diverse scientific and technological fields.
Materials Science and Organic Electronics
1,3-Diphenylbenzene and its derivatives are valued for their high thermal stability and efficient charge transport and luminescence properties.[2] These characteristics make them ideal candidates for use in the emissive and charge-transporting layers of OLEDs, contributing to enhanced brightness and device efficiency.[2]
Coordination Chemistry
The this compound scaffold is extensively used to create bulky ligands that can stabilize reactive metal centers in unusual coordination geometries and oxidation states.[3] The steric hindrance provided by the flanking phenyl groups can prevent unwanted side reactions and allow for the isolation of novel metal complexes.[3]
Drug Discovery and Medicinal Chemistry
The rigid framework of 1,3-diphenylbenzene serves as a "privileged scaffold" in medicinal chemistry. This means that this core structure can be decorated with various functional groups to create libraries of compounds with diverse biological activities. Recently, this compound derivatives have been investigated as potent inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[4][14] The terphenyl core provides a rigid platform to orient pharmacophoric groups for optimal binding to the target protein.[4]
Safety and Handling
1,3-Diphenylbenzene should be handled with appropriate safety precautions in a laboratory setting. It is a combustible solid and may cause respiratory tract irritation.[8] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.
Conclusion
1,3-Diphenylbenzene is a molecule of significant fundamental and applied interest. Its unique bent structure gives rise to a distinct set of physical, spectroscopic, and chemical properties that have been leveraged in a wide range of applications, from advanced materials to drug discovery. This guide has provided a comprehensive overview of the core technical aspects of 1,3-diphenylbenzene, offering both foundational knowledge and practical experimental insights for researchers and professionals in the chemical sciences.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 1,3-Diphenylbenzene | 92-06-8 [chemicalbook.com]
- 8. 1,3-Diphenylbenzene(92-06-8) 1H NMR spectrum [chemicalbook.com]
- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. alevelh2chemistry.com [alevelh2chemistry.com]
- 14. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to the Structural Isomers of Terphenyl
This guide provides a comprehensive exploration of the structural isomers of terphenyl, focusing on their synthesis, characterization, and the nuanced differences that dictate their physical and chemical properties. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes technical data with practical insights to serve as an authoritative reference.
Introduction: The Terphenyl Framework
Terphenyls are a class of aromatic hydrocarbons composed of a central benzene ring substituted with two phenyl groups.[1] The three structural isomers—ortho (o), meta (m), and para (p)—are distinguished by the substitution pattern on the central ring.[1] This seemingly simple variation gives rise to significant differences in their molecular geometry, physical properties, and, consequently, their applications.
While often used in mixtures as heat-transfer fluids and dye carriers, individual isomers possess unique characteristics that make them valuable in specialized fields.[2][3][4][5] For instance, p-terphenyl is a common primary solute in the production of scintillators, while m-terphenyl derivatives are explored for their potential in creating nanometer and magnetic materials.[6] The steric hindrance and electronic properties of this compound ligands have also made them a popular choice in organometallic and main-group chemistry.[7]
The Terphenyl Isomeric System: A Structural Analysis
The core structural difference among the terphenyl isomers lies in the relative positions of the two phenyl substituents on the central benzene ring: 1,2- (ortho), 1,3- (meta), and 1,4- (para). This variation directly influences the molecule's overall shape, symmetry, and steric environment.
Defining the Isomers: Ortho-, Meta-, and Para-Terphenyl
-
o-Terphenyl: With the two phenyl groups on adjacent carbons of the central ring, steric hindrance forces the rings out of coplanarity. This twisted conformation is a defining feature of the ortho isomer.
-
This compound: The 1,3-substitution pattern in this compound results in a more angular and less symmetric structure compared to its isomers.[7] This unique geometry creates a "pocket" that is particularly useful for controlling sterics in chemical reactions.[7]
-
p-Terphenyl: The 1,4-substitution in p-terphenyl allows for a more linear and planar arrangement of the phenyl rings, leading to a highly symmetric molecule.[8] This planarity facilitates efficient π-system conjugation.
Comparative Analysis of Structural Parameters
The distinct geometries of the terphenyl isomers lead to notable differences in their physical and chemical behaviors.
Caption: Structural characteristics of terphenyl isomers.
Tabulated Physical and Spectroscopic Properties
The structural variations directly impact the macroscopic properties of the isomers.
| Property | o-Terphenyl | This compound | p-Terphenyl |
| CAS Number | 84-15-1[9] | 92-06-8[7] | 92-94-4[10] |
| Molecular Formula | C₁₈H₁₄[11] | C₁₈H₁₄[6] | C₁₈H₁₄[10] |
| Molecular Weight | 230.30 g/mol [11] | 230.30 g/mol [12] | 230.3 g/mol [8] |
| Appearance | Colorless to light-yellow solid[11] | White to yellow solid[2][6] | White to light-yellow solid[8] |
| Melting Point | 58-59 °C[11] | 84-88 °C[12] | 212-213 °C[8] |
| Boiling Point | 337 °C[11] | 365-379 °C[2][12] | 376 °C[8] |
| Density | 1.16 g/cm³[11] | 1.195 g/cm³[2] | 1.23 g/cm³[8] |
| Solubility in Water | Insoluble[11] | Insoluble[2] | Insoluble[8] |
Synthesis and Isolation of Terphenyl Isomers
The synthesis of terphenyls can be achieved through several methods, with metal-catalyzed cross-coupling reactions being the most efficient.[13]
Synthetic Strategies: A Mechanistic Perspective
-
Suzuki-Miyaura Cross-Coupling: This is a widely used method for the synthesis of biaryls and polyaryls, including terphenyls.[4][14] It involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[10] The choice of starting materials dictates the resulting isomer. For example, o-terphenyl can be synthesized from 2-bromobiphenyl and phenylboronic acid.[4][5]
-
Other Coupling Reactions: Other methods such as Ullmann reactions, Stille reactions, and [2+2+2] cycloadditions can also be employed to obtain terphenyls.[14]
Experimental Protocol: Synthesis of p-Terphenyl via Suzuki Coupling
This protocol outlines a general procedure for the synthesis of p-terphenyl.
Materials and Reagents:
-
1-Bromo-4-iodobenzene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Stir bar and appropriate glassware
Step-by-Step Procedure:
-
In a round-bottom flask, combine 1-bromo-4-iodobenzene (1 equivalent), phenylboronic acid (2.2 equivalents), and potassium carbonate (2 equivalents).[10]
-
Add the solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to reflux with stirring for a specified time (e.g., 1.5 hours at 50°C).[10]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent (e.g., chloroform).[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for the synthesis of p-terphenyl.
Advanced Characterization Techniques
The structural elucidation and purity assessment of terphenyl isomers rely on a combination of spectroscopic and chromatographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the substitution pattern of the terphenyl isomers.[14][15] The chemical shifts and coupling patterns of the aromatic protons provide a unique fingerprint for each isomer.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized terphenyls, confirming the expected molecular formula.[9][16]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for separating mixtures of terphenyl isomers and assessing the purity of the final product.[17][18]
Applications and Future Directions
The unique properties of terphenyl isomers have led to their use in a variety of applications.
-
Heat Transfer Fluids: Mixtures of terphenyl isomers are utilized as high-temperature heat transfer fluids due to their thermal stability.[2][3][4][5]
-
Organic Electronics: The π-conjugated system of terphenyls makes them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[19][20]
-
Scintillators: p-Terphenyl is a key component in plastic and liquid scintillators used for radiation detection.[6]
-
Ligand Chemistry: The steric bulk of this compound-based ligands is exploited to stabilize reactive metal centers in organometallic chemistry.[7][15]
-
Drug Development: The terphenyl scaffold has been investigated as a basis for the development of new therapeutic agents.[21]
Future research will likely focus on the synthesis of novel terphenyl derivatives with tailored electronic and steric properties for advanced applications in materials science and medicine.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. o-Terphenyl | 84-15-1 [chemicalbook.com]
- 5. o-Terphenyl CAS#: 84-15-1 [m.chemicalbook.com]
- 6. This compound, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. o-Terphenyl [webbook.nist.gov]
- 10. p-Terphenyl synthesis - chemicalbook [chemicalbook.com]
- 11. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound 99 92-06-8 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound [webbook.nist.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. researchgate.net [researchgate.net]
The M-Terphenyl Scaffold: A Technical Guide to Architecting Steric Bulk in Coordination Chemistry
Abstract
In the pursuit of novel reactivity and the stabilization of fleeting intermediates, the rational design of ligands has emerged as a paramount strategy in inorganic and organometallic chemistry. Among the pantheon of ligand architectures, sterically demanding frameworks have proven uniquely capable of enforcing unusual coordination geometries and unlocking new catalytic pathways. This technical guide provides an in-depth exploration of the meta-terphenyl (m-terphenyl) ligand scaffold, a cornerstone in the field of bulky ligands. We will dissect its fundamental structural and electronic properties, provide validated protocols for its synthesis and application, and showcase its profound impact on stabilizing low-coordinate metal centers, fostering metal-metal multiple bonds, and driving catalytic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique steric and electronic environment provided by the this compound framework.
The Principle of Steric Encumbrance: Introducing the this compound Ligand
The utility of bulky ligands lies in their ability to provide a significant steric shield around a metal center.[1] This steric hindrance, or "kinetic stabilization," can prevent associative decomposition pathways, ligand exchange, or dimerization, thereby enabling the isolation and study of otherwise transient species with unusual coordination numbers and oxidation states.[1][2]
The this compound ligand is a powerful embodiment of this principle. Its rigid, bowl-shaped architecture, composed of a central phenyl ring flanked by two aryl groups at the meta positions, creates a well-defined, sterically protected pocket.[1][3] This scaffold has become a foundational platform in modern coordination chemistry, facilitating groundbreaking discoveries across the periodic table.[1][4]
Caption: Core structure of an this compound ligand coordinating to a metal center.
Tunable Steric and Electronic Properties
A key advantage of the this compound framework is its high degree of tunability.
-
Steric Control: The effective steric bulk can be systematically adjusted by modifying the substituents on the flanking aryl rings.[5] For instance, replacing phenyl groups with mesityl (2,4,6-trimethylphenyl) or di-iso-propylphenyl (Dipp) groups dramatically increases the steric hindrance, allowing for finer control over the coordination environment.
-
Electronic Control: The electronic properties of the ligand, and consequently the coordinated metal center, can be precisely modulated by introducing electron-donating or electron-withdrawing groups on the aryl rings.[1][6][7] This electronic tuning influences the metal's reactivity, redox potentials, and spectroscopic characteristics.[1]
Synthesis of this compound Ligand Precursors
The construction of the this compound scaffold is most commonly achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This methodology allows for the efficient formation of C-C bonds between the central phenyl ring precursor and the flanking aryl groups. The resulting aryl halide can then be converted into a more synthetically versatile organolithium reagent.
Caption: Synthetic workflow for a common this compound lithium precursor.
Experimental Protocol: Synthesis of 2,6-Dimesitylphenyllithium ([2,6-Mes₂C₆H₃]Li)
This two-step protocol describes the synthesis of a key this compound bromide intermediate followed by its conversion to the widely used lithium salt. This procedure is a composite of established, reliable methods.
Part A: Synthesis of 1-Bromo-2,6-dimesitylbenzene via Suzuki-Miyaura Coupling
This protocol is adapted from standard Suzuki-Miyaura coupling procedures.[8]
-
Self-Validation: The successful formation of the C-C bond is paramount. This protocol employs a well-understood, high-yielding catalytic cycle. Reaction progress can be monitored by TLC or GC-MS to ensure consumption of starting materials. The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dibromobenzene (1.0 equiv), mesitylboronic acid (2.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 4.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv).
-
Causality: The palladium(0) species is the active catalyst. It undergoes oxidative addition with the aryl bromide. The base is crucial for activating the boronic acid, facilitating the transmetalation step where the aryl group is transferred from boron to palladium.[8] The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base.
-
-
Reaction: Heat the mixture to reflux (typically 85-110 °C) and stir vigorously overnight.
-
Workup: After cooling to room temperature, separate the organic layer. Wash the organic phase with water and then brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with hexanes) or by recrystallization to yield 1-bromo-2,6-dimesitylbenzene as a white solid.
-
Part B: Synthesis of 2,6-Dimesitylphenyllithium via Halogen-Metal Exchange
This protocol follows general procedures for the lithiation of aryl bromides.
-
Self-Validation: This reaction relies on the thermodynamic favorability of forming a more stable organolithium species. The reaction is typically fast and high-yielding. Successful lithiation can be confirmed by quenching a small aliquot with an electrophile (e.g., D₂O or MeI) and analyzing the product by NMR or GC-MS.
-
Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified 1-bromo-2,6-dimesitylbenzene (1.0 equiv) in a dry, ethereal solvent such as diethyl ether or THF.
-
Lithiation: Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
Causality: Low temperatures are critical to prevent side reactions, such as the reaction of the n-butyllithium or the product organolithium with the solvent (especially THF).
-
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0-1.1 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature. The product, 2,6-dimesitylphenyllithium, often precipitates as a white solid.
-
Isolation: The resulting slurry or solution can be used directly for subsequent reactions, or the solid can be isolated by filtration, washed with cold pentane, and dried under vacuum.
-
Applications in Stabilizing Reactive Metal Centers
The primary utility of this compound ligands is their unparalleled ability to stabilize low-coordinate metal complexes, which are often key intermediates in catalytic cycles.[1]
Low-Coordinate d-Block and Main Group Complexes
The steric pocket created by this compound ligands is highly effective at preventing the coordination of additional ligands, forcing the metal into an unsaturated, low-coordinate state.[4][9][10] This has enabled the synthesis and structural characterization of a vast number of two- and three-coordinate complexes for both transition metals and main group elements.[3][5][6][7][8] For example, strictly two-coordinate, quasi-linear diaryl complexes of zinc, cadmium, and mercury have been isolated using this compound frameworks, where less bulky ligands fail to prevent secondary stabilizing interactions.[6][7]
| Ligand Flanking Group | Metal | C-M-C Bond Angle (°) | Coordination | Reference |
| 2,6-Xylyl | Zn | 177.1(2) - 179.9(3) | 2 | [7] |
| 2,6-Xylyl | Cd | 177.1(2) - 179.9(3) | 2 | [7] |
| 2,6-Xylyl | Hg | 177.1(2) - 179.9(3) | 2 | [7] |
| 3,5-Xylyl (less bulky) | Zn | 171.18(5) - 176.4(2) | 2 | [6][7] |
| 3,5-Xylyl (less bulky) | Cd | 171.18(5) - 176.4(2) | 2 | [6][7] |
| 3,5-Xylyl (less bulky) | Hg | 171.18(5) - 176.4(2) | 2 | [6][7] |
Table 1. Comparison of C-M-C bond angles in two-coordinate Group 12 metal complexes, demonstrating the influence of ligand steric bulk on geometry.[6][7] Complexes with the bulkier 2,6-xylyl flanking groups exhibit near-linear geometries, whereas the less hindered 3,5-xylyl groups allow for greater deviation from linearity.[6][7]
Stabilization of Metal-Metal Multiple Bonds
One of the most significant achievements facilitated by this compound ligands is the stabilization of species containing metal-metal multiple bonds.[4][9][10][11] The steric bulk prevents intermolecular reactions that would otherwise rupture the fragile M-M bond. This strategy famously led to the isolation and characterization of the first compound with a quintuple bond, a chromium dimer supported by this compound ligands. Similar successes have been reported for Group 11 metals, where this compound ligands support dimeric structures with short metal-metal distances indicative of metallophilic interactions.
Catalysis and Small Molecule Activation
The low-coordinate, electronically unsaturated metal centers supported by this compound ligands are often highly reactive and catalytically active.
Catalytic Cyclotrimerization of Isocyanates
Two- and three-coordinate iron and manganese this compound complexes have proven to be highly efficient pre-catalysts for the selective cyclotrimerization of primary aliphatic isocyanates to form isocyanurates.[1][5] These reactions proceed under mild conditions with high selectivity.[1]
Caption: A proposed mechanism for isocyanate cyclotrimerization catalyzed by M(II) this compound complexes.
Experimental Protocol: Iron-Catalyzed Cyclotrimerization of Ethyl Isocyanate
This protocol is adapted from the work of Kays et al.[5]
-
Self-Validation: The reaction's progress is monitored by the consumption of the isocyanate monomer, observable via IR spectroscopy (disappearance of the N=C=O stretch at ~2250 cm⁻¹) or ¹H NMR. The formation of the isocyanurate product is confirmed by its characteristic spectroscopic signals and comparison to authentic samples.
-
Methodology:
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the iron(II) this compound pre-catalyst, such as [(2,6-Mes₂C₆H₃)₂Fe], in a dry, non-coordinating solvent like benzene or toluene.
-
Reaction Setup: In a vial equipped with a stir bar, add the desired amount of ethyl isocyanate (EtNCO).
-
Initiation: Add the catalyst solution to the vial (e.g., to achieve a 1 mol% loading).
-
Causality: The two-coordinate iron(II) center is highly Lewis acidic and readily coordinates the isocyanate substrate, initiating the catalytic cycle. The bulky this compound ligands prevent catalyst deactivation via dimerization and maintain the active low-coordinate species.
-
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within minutes to a few hours.
-
Analysis: Upon completion, the product, triethyl isocyanurate, can be analyzed directly by NMR spectroscopy or isolated by removing the solvent under vacuum.
-
Conclusion
The this compound scaffold represents a triumph of rational ligand design. Its unique combination of extreme steric bulk, structural rigidity, and electronic tunability provides an unparalleled platform for kinetic stabilization. This has granted chemists access to a vast landscape of previously inaccessible low-coordinate complexes, species with remarkable metal-metal bonding, and highly active catalysts for challenging transformations. The principles and protocols outlined in this guide demonstrate the power of the this compound ligand as a tool to control the immediate coordination sphere of a metal, thereby dictating its structure, stability, and ultimate reactivity. As the demand for more efficient and selective chemical processes grows, the foundational role of architectural ligands like the this compound will undoubtedly continue to expand.
References
- 1. rsc.org [rsc.org]
- 2. US4340757A - Process for the preparation of 2,6-dialkylaniline from brominated dialkyl t-butylbenzene - Google Patents [patents.google.com]
- 3. 1-Bromo-2,6-dimethyl benzene | 576-22-7 | FB03319 [biosynth.com]
- 4. 1-Bromo-2,6-dimethyl benzene | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. repository.ias.ac.in [repository.ias.ac.in]
Unlocking Molecular Architecture: A Technical Guide to the Theoretical and Computational Analysis of M-Terphenyl Scaffolds
Abstract
The m-terphenyl scaffold, a deceptively simple arrangement of three phenyl rings, represents a cornerstone in modern molecular design. Its unique 1,3-substitution pattern imparts a rigid, V-shaped geometry that serves as a pre-organized platform for functional groups, influencing everything from solid-state packing to biological activity. This technical guide provides researchers, materials scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to dissect and predict the behavior of this compound systems. We will move beyond procedural lists to explain the causal relationships behind computational choices, offering field-proven insights into conformational analysis, electronic structure prediction, and the simulation of non-covalent interactions. This document serves as both a strategic overview and a practical handbook for leveraging computational chemistry to rationally design the next generation of this compound-based materials and therapeutics.
The this compound Motif: A Scaffold of Strategic Importance
The this compound unit is an organic molecule composed of a central benzene ring substituted at the 1 and 3 positions by two additional phenyl groups.[1] Unlike its linear para-isomer, the meta-linkage enforces a bent conformation, creating a rigid scaffold that projects substituents in well-defined vectors. This structural rigidity is a highly desirable trait in molecular design. In materials science, it allows for the construction of predictable supramolecular assemblies and microporous organic solids.[2] In drug discovery, a rigid core reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[3][4]
The power of computational chemistry lies in its ability to quantify the subtle interplay of forces that govern the behavior of these molecules before a single gram is ever synthesized. Through the lens of theory, we can predict the rotational dynamics of the phenyl rings, the electronic landscape that dictates reactivity and optical properties, and the intermolecular forces that guide self-assembly. This guide will illuminate the key computational workflows that transform the this compound scaffold from a static drawing into a dynamic, predictable molecular entity.
Foundational Computational Methodologies
The successful computational analysis of m-terphenyls hinges on selecting the appropriate theoretical framework. Due to their size and the importance of electron correlation in aromatic systems, Density Functional Theory (DFT) has emerged as the workhorse methodology.
2.1. The Primacy of Density Functional Theory (DFT)
DFT strikes an optimal balance between computational cost and accuracy for systems of this scale. The choice of the functional is critical.
-
Hybrid Functionals (e.g., B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a popular and robust choice for geometry optimizations and electronic structure calculations of organic molecules.[5][6] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for describing the electronic structure of conjugated systems.
-
Dispersion-Corrected Functionals (e.g., B3LYP-D3, M06-2X): Standard DFT functionals often fail to adequately describe the weak van der Waals forces (dispersion) that are paramount in π-stacking interactions. For any study involving intermolecular interactions or even accurate conformational energies where intramolecular dispersion can be a factor, including an empirical dispersion correction (like Grimme's -D3) or using functionals specifically parameterized to capture dispersion (like the M06-2X) is non-negotiable.[7]
2.2. Choosing the Right Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals.
-
Pople Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and provide a good cost-to-accuracy ratio. The (d) indicates the addition of polarization functions on heavy atoms, which are essential for describing the correct geometry of non-planar systems. The + indicates the addition of diffuse functions, which are important for describing anions or excited states. For general purpose geometry optimizations and electronic property calculations, 6-31G(d) or a larger equivalent like 6-311G(d,p) is a reliable starting point.[5][8]
The diagram below illustrates a typical decision-making workflow for selecting a computational method for this compound studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inpressco.com [inpressco.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of M-Terphenyl for Research and Development
This guide provides an in-depth examination of the health and safety protocols essential for the handling of M-Terphenyl (1,3-diphenylbenzene) in a laboratory setting. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of rules to offer a foundational understanding of the "why" behind each safety measure. By integrating established safety data with practical, field-tested insights, this guide aims to foster a culture of proactive safety and scientific integrity.
Understanding the Hazard Profile of this compound
This compound is an aromatic hydrocarbon that typically appears as a yellow or colorless solid.[1][2][3] While it is thermally stable, its handling requires a thorough understanding of its potential hazards to mitigate risks effectively.[4] The primary routes of occupational exposure are inhalation, ingestion, and skin or eye contact.[2][4]
The principal health concerns associated with this compound exposure include irritation to the eyes, skin, and mucous membranes.[2][4] Symptoms can manifest as headaches and a sore throat.[2] Animal studies have also indicated the potential for liver and kidney damage upon exposure, underscoring the importance of minimizing direct contact and airborne exposure.[2][5]
Physicochemical Properties and Their Safety Implications
A clear understanding of this compound's physical and chemical properties is fundamental to anticipating its behavior in the laboratory and implementing appropriate safety controls.
| Property | Value | Safety Implication |
| Molecular Formula | C18H14[1] | Indicates a carbon-rich aromatic structure. |
| Molecular Weight | 230.3 g/mol [1][2] | Its solid nature at room temperature means the primary inhalation risk is from dust or aerosols. |
| Appearance | Yellow or colorless solid (needles or flakes)[1][2][3] | Visual identification is straightforward. Any airborne dust will be visible under proper lighting. |
| Melting Point | 86-87 °C (187-192 °F)[1][2] | Operations above this temperature will create a molten liquid, introducing thermal burn hazards. |
| Boiling Point | 365 °C (689 °F)[1][2] | High boiling point suggests low volatility at ambient temperatures, but heating can generate vapors. |
| Flash Point | 191-206 °C (375-403 °F)[1][4] | It is a combustible solid but requires preheating before ignition can occur.[4] |
| Solubility | Insoluble in water; soluble in many organic solvents.[1][3] | Spills should not be cleaned with water alone. This property is critical for solvent selection in experiments and for decontamination procedures. |
| Density | ~1.2 g/cm³[1][6] | Denser than water. |
The Hierarchy of Controls: A Proactive Safety Paradigm
Effective risk management for this compound hinges on the implementation of the hierarchy of controls. This systematic approach prioritizes the most effective and reliable control measures.
-
Elimination/Substitution: The most effective control is to consider if this compound is essential for the experiment or if a less hazardous substance could be substituted.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For this compound, this primarily involves the use of fume hoods or ventilated enclosures, especially when handling powders or heating the substance.[7] Local exhaust ventilation may be necessary for some operations to maintain air concentrations below occupational exposure limits.[7]
-
Administrative Controls: These are work practices and procedures that reduce exposure. This includes establishing clear Standard Operating Procedures (SOPs), providing comprehensive training on the hazards of this compound, and restricting access to areas where it is being used.[8]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other controls.
Occupational Exposure Limits
Several organizations have established occupational exposure limits for terphenyls to protect laboratory personnel from adverse health effects. Adherence to these limits is mandatory.
| Organization | Exposure Limit |
| OSHA (PEL) | 9 mg/m³ (Ceiling)[9] |
| NIOSH (REL) | 5 mg/m³ (Ceiling)[1][9] |
| ACGIH (TLV) | 5 mg/m³ (Ceiling)[1][9] |
The ceiling limit ("C") indicates that this concentration should not be exceeded at any time during the workday.[1]
Standard Operating Procedure for Safe Handling of this compound
This section details a step-by-step protocol for the safe handling of this compound in a research environment.
Required Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact and inhalation of this compound dust.
-
Eye Protection: Wear chemical safety goggles or safety glasses with side shields.[8][10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. For tasks with a higher risk of dust generation, a disposable gown may be appropriate.[8]
-
Respiratory Protection: Generally, handling small quantities in a certified chemical fume hood will not require respiratory protection. However, if engineering controls are insufficient to maintain exposure below the occupational limits, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[2][5] For concentrations up to 250 mg/m³, an air-purifying, full-facepiece respirator with an N100, R100, or P100 filter is recommended.[2]
Handling and Storage Protocol
Preparation and Weighing:
-
Designated Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any dust.
-
Surface Protection: Before weighing, cover the work surface with absorbent, disposable bench paper.
-
Minimize Dust: Dispense this compound carefully to minimize the generation of airborne dust. Use a spatula for transfers and avoid pouring the powder from a height.
-
Grounding: Use proper bonding and grounding procedures to prevent static discharge, which could ignite fine dust clouds.[7]
Experimental Use:
-
Closed Systems: Whenever possible, use this compound within closed systems to minimize the potential for release.
-
Heating: When heating this compound, do so in a well-ventilated area, preferably within a fume hood, to capture any vapors that may be generated.
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates).[5] Ensure it is not stored with or used in proximity to these substances.
Storage:
-
Container: Store this compound in its original, tightly sealed container.[8]
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[8][10]
-
Segregation: Store away from incompatible materials and foodstuff containers.[8]
Emergency Response Procedures
A clear and well-rehearsed emergency response plan is crucial for mitigating the consequences of an accidental release or exposure.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from exposure.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.[2] Eyewash stations should be readily accessible in any area where this compound is handled.[2][4]
-
Skin Contact: Immediately flush the contaminated skin with plenty of water.[2][4] Remove any contaminated clothing and wash it before reuse.[10] If irritation persists, seek medical attention. A quick-drench shower should be available in the immediate work area.[2][4]
-
Inhalation: Move the exposed individual to fresh air at once.[4] If breathing has stopped, perform artificial respiration.[4] Seek medical attention as soon as possible.[4]
-
Ingestion: If this compound is swallowed, get medical attention immediately.[2]
Spill and Leak Procedures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[5][10] It may be necessary to contain and dispose of terphenyls as a hazardous waste.[5]
References
- 1. This compound | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. webqc.org [webqc.org]
- 7. schultzchem.com [schultzchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. nj.gov [nj.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Synthesis of m-Terphenyls via Suzuki-Miyaura Cross-Coupling: An Application Note and Protocol
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its versatility, mild conditions, and functional group tolerance.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of m-terphenyl derivatives, a crucial structural motif in materials science and medicinal chemistry. We delve into the mechanistic underpinnings of the reaction, offer guidance on parameter optimization, and present a detailed, validated protocol for the synthesis of 1,3-diphenylbenzene, a representative this compound.
Introduction: The Significance of m-Terphenyls
Terphenyls, aromatic hydrocarbons composed of a central benzene ring substituted with two phenyl groups, are of significant scientific interest.[4] While p-terphenyls have been extensively studied for their applications in organic electronics and scintillators, m-terphenyls are gaining prominence as versatile scaffolds.[5] Their non-linear, rigid structure imparts unique photophysical properties and makes them ideal building blocks for creating sterically hindered ligands, molecular wires, and complex pharmaceutical intermediates.[6] The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, offers a powerful and efficient route to these valuable compounds by forming carbon-carbon bonds between an aryl dihalide and an organoboron species.[7][8]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][9] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The generally accepted cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1,3-dibromobenzene), forming a Pd(II) complex.[9][10] This is often the rate-limiting step.
-
Transmetalation: The organoboron reagent (e.g., phenylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.[8][9] The base's role is crucial; it forms a more nucleophilic "ate" complex with the boronic acid (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[8][11][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final product (this compound). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing the Reaction: Key Parameter Selection
The success of this compound synthesis via Suzuki coupling is highly dependent on the judicious selection of reaction components.[1]
| Component | Function & Key Considerations | Examples |
| Aryl Halide | The electrophilic partner. Reactivity order: I > Br > OTf >> Cl. Bromides offer a good balance of reactivity and cost. For m-terphenyls, a 1,3-dihaloarene is the typical starting material. | 1,3-Dibromobenzene, 1-bromo-3-iodobenzene, 3-bromophenyl triflate |
| Organoboron Reagent | The nucleophilic partner. Boronic acids are common due to their stability and commercial availability. Boronic esters (e.g., pinacol esters) can offer enhanced stability.[7][13] | Phenylboronic acid, Phenylboronic acid pinacol ester |
| Palladium Catalyst | The heart of the reaction. Often a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, which is reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are also widely used.[14] | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Stabilizes the Pd catalyst, prevents aggregation into inactive palladium black, and modulates reactivity.[7][8] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often accelerate oxidative addition and reductive elimination.[1][11] | PPh₃ (Triphenylphosphine), SPhos, XPhos |
| Base | Activates the boronic acid for transmetalation.[8][11] The choice of base is critical. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common. The base's strength and solubility can significantly impact yield.[12] | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Solubilizes reactants and facilitates the reaction. Often a mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst. | Toluene/Water, Dioxane/Water, THF/Water |
Detailed Experimental Protocol: Synthesis of 1,3-Diphenylbenzene
This protocol describes a general procedure for the double Suzuki-Miyaura coupling of 1,3-dibromobenzene with phenylboronic acid.
Reaction Scheme:
C₆H₄Br₂ + 2 C₆H₅B(OH)₂ --[Pd(PPh₃)₄, K₂CO₃]--> C₁₈H₁₄
(1,3-Dibromobenzene + Phenylboronic Acid → 1,3-Diphenylbenzene)
Materials:
-
1,3-Dibromobenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (2.2 mmol, 2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromobenzene (236 mg, 1.0 mmol), phenylboronic acid (268 mg, 2.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and potassium carbonate (414 mg, 3.0 mmol).[15]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the flask via syringe.[1]
-
Reaction Execution: Place the flask in a preheated oil bath set to 90 °C. Stir the biphasic mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by taking small aliquots from the organic layer. The disappearance of the 1,3-dibromobenzene spot indicates reaction completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).[1][16]
-
Purification: Combine the organic layers and wash with brine (25 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,3-diphenylbenzene.[3]
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be recorded and compared to the literature value (85-88 °C).[5]
Experimental Workflow and Troubleshooting
Caption: From reaction setup to final product analysis.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently strong or poorly soluble base; Low reaction temperature. | Ensure proper degassing technique; Use a fresh catalyst. Switch to a stronger base (e.g., K₃PO₄) or a different solvent system. Increase reaction temperature. |
| Recovery of Starting Material | Inefficient oxidative addition. | For aryl chlorides, a more active catalyst/ligand system (e.g., using an NHC ligand) may be required. |
| Protodeboronation | Boronic acid decomposes before coupling. | Use a milder base (e.g., KF) or anhydrous conditions. Use a boronic ester instead of a boronic acid.[7] |
| Homocoupling (Biaryl Formation) | Oxygen contamination leading to side reactions. | Improve degassing of solvents and ensure a robust inert atmosphere throughout the reaction. |
Safety Precautions
-
Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Organic solvents are flammable.
-
Reaction: Perform the reaction in a well-ventilated fume hood. Heating oil baths can pose a burn risk.
-
Waste: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional safety guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 4. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. youtube.com [youtube.com]
- 14. diva-portal.org [diva-portal.org]
- 15. benchchem.com [benchchem.com]
- 16. diva-portal.org [diva-portal.org]
Application Note & Protocols: One-Pot Synthesis of Functionalized m-Terphenyl Compounds
Abstract
m-Terphenyls, molecules comprising a central benzene ring flanked by two aryl groups at the 1,3-positions, represent a critical structural motif in modern chemistry.[1] Their rigid, V-shaped architecture and extensive π-conjugated system impart unique optical and electronic properties, making them indispensable building blocks in materials science for liquid crystals and fluorescent probes, and in organometallic chemistry as bulky ligands that stabilize reactive metal centers.[2][3] Furthermore, their ability to serve as scaffolds for complex molecular architectures has positioned them as valuable precursors in drug development.[4][5] Traditional multi-step syntheses of these compounds are often laborious, time-consuming, and generate significant chemical waste. This guide provides detailed protocols and expert insights into efficient, one-pot synthetic strategies that streamline the construction of functionalized m-terphenyls, enhancing accessibility and enabling rapid library generation for research and development professionals.
Introduction: The Strategic Advantage of One-Pot Synthesis
The synthesis of complex organic molecules is often a chess game of sequential reactions, purifications, and characterizations. Each step introduces the potential for material loss, increased cost, and extended timelines. One-pot synthesis emerges as a powerful strategic approach, wherein multiple reaction steps are conducted in a single reaction vessel. This methodology is not merely about convenience; it represents a paradigm shift towards greater efficiency, atom economy, and sustainability.
For the synthesis of functionalized m-terphenyls, one-pot strategies are particularly transformative. They allow for the controlled, sequential formation of multiple carbon-carbon bonds, starting from simple, readily available precursors. The key to their success lies in leveraging the differential reactivity of starting materials or intermediates under evolving reaction conditions. This guide will detail two primary, field-proven one-pot methodologies: a cascade reaction involving Grignard reagents and a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling.
Logical Workflow for One-Pot m-Terphenyl Synthesis
The diagram below illustrates the fundamental concept of building molecular complexity in a single pot, contrasting a traditional, stepwise approach with a streamlined, one-pot sequence.
Caption: Comparison of traditional vs. one-pot synthetic workflows.
Protocol I: One-Pot Cascade Synthesis via Grignard Reagents
This method is highly effective for creating both symmetrical and unsymmetrically functionalized m-terphenyls. It relies on a cascade reaction where an aryl Grignard reagent reacts sequentially with a di- or tri-halobenzene, followed by quenching with an electrophile to install a functional group on the central ring.[6] The use of 1,3-dichloroiodobenzene is particularly strategic, as the higher reactivity of the C-I bond allows for initial Grignard addition, followed by reaction at the less reactive C-Cl positions.
Reaction Principle
The process begins with the formation of an aryl Grignard reagent. This powerful nucleophile first displaces the iodide from 1,3-dichloroiodobenzene. The resulting intermediate can then react with a second equivalent of the Grignard reagent. The final step involves quenching the newly formed terphenyl Grignard intermediate with a suitable electrophile, such as N,N-dimethylformamide (DMF) to yield an aldehyde, which can be a versatile handle for further functionalization.[6]
Caption: Workflow for Grignard-based one-pot this compound synthesis.
Detailed Step-by-Step Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| Aryl Bromide | Reagent | Sigma-Aldrich | Must be dry. |
| Magnesium Turnings | N/A | Sigma-Aldrich | Activate before use. |
| 1,3-Dichloroiodobenzene | 98% | Alfa Aesar | Store under inert gas. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Crucial for Grignard formation. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | For aldehyde functionalization. |
| Iodine Crystal | ACS | Fisher | For Grignard initiation. |
| Hydrochloric Acid (HCl) | 1M aq. | VWR | For work-up. |
| Diethyl Ether | ACS | Fisher | For extraction. |
| Anhydrous Sodium Sulfate | ACS | Fisher | For drying. |
| Argon or Nitrogen Gas | High Purity | Airgas | For inert atmosphere. |
Procedure:
-
Glassware Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of argon or nitrogen.
-
Grignard Reagent Formation:
-
To a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet, add magnesium turnings (2.5 equivalents).
-
Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed. This step activates the magnesium surface.
-
Allow the flask to cool. Add anhydrous THF via syringe.
-
Dissolve the aryl bromide (2.2 equivalents) in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium suspension to initiate the reaction (indicated by gentle bubbling and heat evolution).
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Cascade Reaction:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve 1,3-dichloroiodobenzene (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard solution over 30 minutes.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 3 hours, then heat to reflux for an additional 2 hours.
-
-
Functionalization (Quenching):
-
Cool the reaction mixture back down to 0 °C.
-
Add anhydrous DMF (3.0 equivalents) dropwise via syringe. A color change and increase in viscosity are typically observed.
-
After addition, remove the ice bath and stir at room temperature overnight (approx. 12-16 hours).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1M HCl at 0 °C until the solution is acidic (test with pH paper).
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the functionalized this compound.
-
Expert Insights & Causality:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources (like water), which will quench the reagent and halt the reaction. The use of oven-dried glassware and anhydrous solvents is non-negotiable for success.
-
Magnesium Activation: The iodine and heat etch the passivating magnesium oxide layer on the turnings, exposing fresh magnesium metal to initiate the reaction.
-
Controlled Addition: Dropwise addition of reagents, especially at low temperatures, is critical for controlling the exothermicity of the reactions and preventing unwanted side reactions.
Protocol II: One-Pot Sequential Suzuki-Miyaura Cross-Coupling
This elegant palladium-catalyzed method is the gold standard for synthesizing unsymmetrical m-terphenyls. It exploits the difference in reactivity of various halogen or triflate leaving groups on the central aromatic ring. A common and effective strategy is to use a substrate like 1-bromo-3-iodobenzene. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed oxidative addition than the carbon-bromine bond, allowing for selective coupling at the iodo-position under milder conditions.[7][8]
Reaction Principle
The synthesis occurs in two distinct, sequential phases within the same pot.
-
Phase 1 (Iodo-Coupling): The first arylboronic acid is coupled to the iodo-position at a relatively low temperature (e.g., room temperature to 50 °C). The C-Br bond remains largely unreacted.
-
Phase 2 (Bromo-Coupling): After the first coupling is complete, the second arylboronic acid is added, and the temperature is increased. This provides the necessary energy to activate the more stable C-Br bond, driving the second coupling to completion.[8]
Caption: Sequential Suzuki-Miyaura coupling workflow.
Detailed Step-by-Step Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| 1-Bromo-3-iodobenzene | 98% | Combi-Blocks | Substrate. |
| Arylboronic Acid A & B | >97% | Combi-Blocks | Coupling partners. |
| Pd(PPh₃)₄ | 99% | Strem Chemicals | Catalyst. Handle in a glovebox if possible. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Sigma-Aldrich | Base. Must be finely ground. |
| 1,4-Dioxane | Anhydrous | Acros Organics | Solvent. |
| Water | Degassed, DI | N/A | Co-solvent. Degas by sparging with argon. |
| Argon or Nitrogen Gas | High Purity | Airgas | For inert atmosphere. |
Procedure:
-
Reaction Setup: To a Schlenk flask, add 1-bromo-3-iodobenzene (1.0 equivalent), arylboronic acid A (1.1 equivalents), potassium carbonate (2.5 equivalents), and Pd(PPh₃)₄ (0.03 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Phase 1 - Iodo-Coupling:
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe.
-
Stir the mixture at 50 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours (disappearance of the starting material).
-
-
Phase 2 - Bromo-Coupling:
-
After cooling the reaction mixture briefly to room temperature, add arylboronic acid B (1.2 equivalents) and additional potassium carbonate (1.5 equivalents).
-
Re-seal the flask, ensure the inert atmosphere is maintained, and increase the reaction temperature to 90-100 °C.
-
Stir at this temperature until the intermediate from Phase 1 is fully consumed (typically 6-12 hours), as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure unsymmetrical this compound product.
-
Expert Insights & Causality:
-
Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for many Suzuki couplings. For more challenging substrates, other catalyst/ligand systems (e.g., Pd(OAc)₂ with SPhos or XPhos) might be required.[9]
-
Role of the Base: The base is crucial for the transmetalation step of the Suzuki catalytic cycle, activating the boronic acid. K₂CO₃ is a good general choice, but stronger bases like Cs₂CO₃ can sometimes accelerate the reaction, especially for the less reactive C-Br bond.
-
Degassing: Oxygen can oxidatively deactivate the Pd(0) active catalyst. Thoroughly degassing the solvents by sparging with an inert gas is essential for maintaining catalytic activity and achieving high yields.
Data Summary and Method Comparison
The choice of synthetic method depends heavily on the desired target structure, specifically its symmetry and required functionalization.
| Feature | Protocol I: Grignard Cascade | Protocol II: Sequential Suzuki |
| Product Symmetry | Symmetrical or C2'-functionalized | Primarily Unsymmetrical |
| Key Substrates | Aryl Halides, Mg, Dihaloarenes | Dihaloarenes, Arylboronic Acids |
| Reagent Sensitivity | Highly sensitive to moisture and air | Moderately sensitive to air |
| Functional Group Tolerance | Limited (incompatible with acidic protons) | Broad (tolerant of esters, ketones, etc.) |
| Typical Yields | 60-85% | 70-95% |
| Key Advantage | Uses inexpensive, classical reagents | High functional group tolerance and control |
| Main Limitation | Incompatible with many functional groups | Cost of Pd catalyst and boronic acids |
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| No reaction (Grignard) | Inactive magnesium; Wet solvent/glassware. | Activate Mg with iodine/heat; Ensure all components are rigorously dried. |
| Low Yield (Suzuki) | Deactivated Pd catalyst; Inefficient base. | Thoroughly degas all solvents; Use a fresh catalyst; Try a stronger base (e.g., Cs₂CO₃). |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedure; Ensure a positive pressure of inert gas. |
| Lack of Selectivity (Suzuki) | Reaction temperature for Phase 1 was too high. | Lower the temperature for the first coupling step (try room temp); Screen different catalyst/ligand combinations. |
| Formation of Protodearylated Product | Premature quenching of Grignard intermediate. | Ensure all reagents added after Grignard formation are anhydrous. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metal free synthesis of thermally stable blue fluorescent m-terphenyls by ring transformation of 2H-pyran-2-ones: chemical synthesis, spectroscopy and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Role of m-Terphenyl Ligands in Advancing Organometallic Catalysis
Abstract
The m-terphenyl ligand framework has emerged as a cornerstone in modern coordination chemistry and organometallic catalysis.[1] Characterized by a central phenyl ring flanked by two aryl groups at the meta positions, these ligands offer an unparalleled platform for catalyst design. Their defining feature is a rigid and highly tunable steric profile, which provides a well-defined coordination environment crucial for stabilizing reactive, low-coordinate metal centers that are often key intermediates in catalytic cycles.[1][2][3][4] This guide provides an in-depth exploration of the synthesis, properties, and catalytic applications of this compound ligands, complete with field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The this compound Advantage: Causality in Catalyst Design
The efficacy of this compound ligands in catalysis is not coincidental; it is a direct result of their unique structural and electronic properties. Understanding these properties is key to rationally designing next-generation catalysts.
Steric Encumbrance: Engineering the Coordination Sphere
The primary attribute of the this compound scaffold is its profound steric bulk. The two flanking aryl groups create a deep, protective pocket around the metal center. This has several critical consequences for catalysis:
-
Stabilization of Low-Coordinate Species: The immense steric hindrance prevents ligand dimerization or oligomerization, allowing for the isolation of highly reactive, low-coordinate organometallic complexes that would otherwise be transient.[2][4][5] These species, often featuring coordinatively unsaturated metal centers, are poised for high catalytic activity. For example, two-coordinate linear complexes of various transition metals have been successfully isolated and characterized using this ligand class.[6][7]
-
Inhibition of Off-Cycle Pathways: By sterically shielding the metal center, this compound ligands can block undesirable side reactions, such as β-hydride elimination or the formation of inactive catalyst species. This leads to cleaner reactions, higher yields, and improved catalyst longevity.
-
Creation of a Unique Reaction Pocket: The defined cavity around the metal acts as a "molecular flask," influencing substrate approach and binding. This can impart unique selectivity (regio-, chemo-, or stereo-selectivity) that is unattainable with smaller, more flexible ligands.
Electronic Tunability: Modulating Metal Center Reactivity
While sterics are dominant, the electronic nature of the metal center can be precisely modulated. The flanking aryl rings of the this compound ligand can be functionalized with either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[1]
-
EDGs (e.g., -OMe, -NMe₂) increase the electron density at the metal center, which can enhance its nucleophilicity and promote oxidative addition steps in catalytic cycles.
-
EWGs (e.g., -CF₃, -Cl) decrease electron density, making the metal center more electrophilic and potentially accelerating reductive elimination steps.[8]
This electronic fine-tuning allows for the optimization of catalytic activity for specific transformations by balancing the rates of different elementary steps in a catalytic cycle.[6][9]
Synthesis of this compound Ligands and Pre-catalysts
The modular nature of this compound ligands begins with their synthesis. The most common and versatile method is the Suzuki-Miyaura cross-coupling reaction, which allows for a wide diversity of flanking aryl groups to be installed.[1]
Caption: General workflow for this compound ligand synthesis via Suzuki-Miyaura coupling.
Protocol 1: General Synthesis of an this compound Alcohol (A Ligand Precursor)
This protocol describes the synthesis of a precursor that can be further functionalized into phosphine, isocyanide, or other ligand types.
Objective: To synthesize 2,6-dimesitylphenol, a precursor for many this compound ligands.
Materials:
-
1,3-Dibromo-2-methoxybenzene
-
Mesitylboronic acid
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, Water (degassed)
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM)
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Suzuki-Miyaura Coupling:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 1,3-dibromo-2-methoxybenzene (1.0 eq), mesitylboronic acid (2.2 eq), and K₂CO₃ (3.0 eq).
-
Add Pd(PPh₃)₄ (0.03 eq).
-
Add a degassed solvent mixture of Toluene/Ethanol/Water (e.g., 3:1:1 ratio).
-
Heat the reaction mixture to reflux (approx. 90-100 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product (2,6-dimesityl-1-methoxybenzene) by column chromatography on silica gel.
-
-
Demethylation:
-
Dissolve the purified methoxy-terphenyl product in anhydrous DCM in a Schlenk flask under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of BBr₃ (1.5 eq) in DCM dropwise. Caution: BBr₃ is highly corrosive and reacts violently with water.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by slowly adding methanol, followed by water.
-
Extract the product into DCM, wash with sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate.
-
The resulting solid, 2,6-dimesitylphenol, can be further purified by recrystallization.
-
Self-Validation:
-
Characterization: Confirm the identity and purity of the final product and intermediates using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected Outcome: The Suzuki coupling should proceed in high yield (>80%). The demethylation is typically also efficient. The final product should be a white crystalline solid.
Catalytic Applications and Protocols
The true value of this compound ligands is demonstrated in their performance as ancillary ligands in a wide range of catalytic transformations.
Application Area 1: Cross-Coupling Reactions
Bulky biaryl phosphine ligands, many incorporating an this compound framework, have revolutionized palladium-catalyzed cross-coupling reactions.[10][11] They are particularly effective for challenging transformations involving sterically hindered substrates or the formation of C-N and C-O bonds.[12] The steric bulk accelerates the rate-limiting reductive elimination step and prevents catalyst deactivation.
Caption: A generalized cross-coupling cycle highlighting the roles of the this compound ligand (L).
Protocol 2: Pd-Catalyzed Amidation of a Heterocyclic Bromide
This protocol is adapted from methodologies where bulky phosphine ligands have proven essential for coupling nitrogen nucleophiles with challenging five-membered heterocyclic electrophiles.[12]
Objective: To perform the N-arylation of 2-pyrrolidinone with 2-bromothiazole using a Pd-catalyst supported by a bulky this compound-type phosphine ligand.
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Bulky phosphine ligand (e.g., XPhos or a custom this compound phosphine) (2.2 mol% per Pd)
-
2-Bromothiazole (1.0 eq)
-
2-Pyrrolidinone (1.2 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation (optional but recommended):
-
Inside a glovebox, charge a vial with Pd₂(dba)₃ (1.0 mol%) and the phosphine ligand (2.2 mol%).
-
Add a portion of the anhydrous dioxane and stir for 15-20 minutes at room temperature until a homogeneous solution of the active Pd(0)L complex forms.
-
-
Reaction Setup:
-
In a separate oven-dried Schlenk tube, add 2-bromothiazole (1.0 eq), 2-pyrrolidinone (1.2 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add the remaining anhydrous dioxane via syringe.
-
Transfer the pre-formed catalyst solution to the Schlenk tube via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath.
-
-
Workup and Purification:
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
-
Self-Validation:
-
Control Experiment: Run the reaction without the bulky phosphine ligand or with a less bulky ligand (e.g., PPh₃) to demonstrate the critical role of the this compound framework. Significantly lower or no yield is expected.
-
Characterization: Confirm product structure via ¹H NMR, ¹³C NMR, and HRMS. Purity can be assessed by LC-MS.
Application Area 2: Small Molecule Activation and Low-Coordinate Catalysis
The ability to stabilize low-coordinate metal centers has opened frontiers in small molecule activation.[2][7] Complexes of manganese and iron supported by this compound ligands have been shown to be effective pre-catalysts for reactions like the dehydrocoupling of amine-boranes and the cyclotrimerisation of isocyanates.[7] The low-coordination environment provides open sites for substrate binding and activation, which is impossible with coordinatively saturated metal centers.
| Catalyst System | Reaction | Substrate | Product | Key Feature of this compound Ligand | Reference |
| [(Ar)₂Mn] (Ar = this compound) | Dehydrocoupling | Me₂NH·BH₃ | [Me₂N–BH₂]₂ | Stabilizes two-coordinate Mn(II) active species | [7] |
| [(Ar)₂Fe] (Ar = this compound) | Cyclotrimerisation | Ethyl isocyanate | Ethyl isocyanurate | Prevents catalyst deactivation, allows substrate access | [7] |
| [(Ar)₂Fe] (Ar = this compound) | Hydrophosphination | Isocyanates | Mono/di-insertion phosphines | Controls reaction selectivity based on sterics | [7] |
Table 1: Examples of Catalysis Enabled by Low-Coordinate this compound Complexes.
Conclusion and Future Outlook
This compound ligands are more than just bulky spectators; they are powerful tools for controlling the reactivity and stability of organometallic catalysts.[1][2] By providing a robust and tunable steric and electronic environment, they have enabled the isolation of novel complexes and the development of highly efficient catalytic processes for challenging chemical transformations.[4][7][12] Future research will likely focus on incorporating these frameworks into chiral scaffolds for asymmetric catalysis, developing water-soluble variants for green chemistry, and immobilizing these catalysts on solid supports for enhanced recyclability. The logical design principles demonstrated by the this compound family will continue to guide the development of next-generation catalysts across the chemical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. The stabilisation of organometallic complexes using this compound ligands -ORCA [orca.cardiff.ac.uk]
- 3. The stabilisation of organometallic complexes using<i>m</i>-terphenyl ligands [ouci.dntb.gov.ua]
- 4. books.rsc.org [books.rsc.org]
- 5. Low-Valent Materials Enabled by this compound Isocyanide Ligands [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound transition metal complexes: catalysis and small molecule activation - Nottingham ePrints [eprints.nottingham.ac.uk]
- 8. Structural and Electronic Studies of Substituted this compound Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. New Ligands for Catalysis based on meta-Terphenyls – Protasiewicz Research Group [caslabs.case.edu]
- 11. researchgate.net [researchgate.net]
- 12. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stabilization of Reactive Intermediates Using M-Terphenyl Ligands
Introduction: Taming Reactivity with Steric Encumbrance
In the realm of synthetic chemistry, reactive intermediates are fleeting species that hold the key to unlocking novel chemical transformations and materials. Their high reactivity, however, makes them notoriously difficult to isolate and characterize, posing a significant challenge to chemists. The stabilization of these transient molecules is therefore of paramount importance for advancing our understanding of reaction mechanisms and for harnessing their synthetic potential. Among the various strategies employed for this purpose, the use of sterically demanding ligands has proven to be exceptionally effective.
The m-terphenyl framework has emerged as a powerful tool for the kinetic stabilization of reactive intermediates.[1][2] Its rigid and bulky nature creates a protective pocket around a reactive center, sterically precluding decomposition pathways such as dimerization, polymerization, or reactions with solvent molecules. The flanking aryl groups of the this compound ligand can be readily modified to fine-tune both steric and electronic properties, offering a versatile platform for the stabilization of a wide range of reactive species, particularly low-coordinate metal complexes which are implicated in numerous catalytic cycles.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound ligands to stabilize reactive intermediates. We will delve into the underlying principles of steric stabilization, provide detailed, step-by-step protocols for the synthesis of a representative this compound-stabilized low-coordinate copper(I) complex, and present the expected characterization data to ensure experimental success.
The Principle of this compound Stabilization: A Shield of Phenyl Rings
The efficacy of the this compound scaffold in stabilizing reactive intermediates stems from its unique three-dimensional structure. The central phenyl ring is substituted at the 1 and 3 positions with two flanking aryl groups. These flanking groups are twisted out of the plane of the central ring, creating a well-defined, sterically crowded environment.
Caption: The this compound ligand provides a sterically hindered pocket for a reactive center.
This steric bulk serves several critical functions:
-
Kinetic Stabilization: It physically blocks the approach of other molecules, preventing unwanted reactions that would lead to the decomposition of the reactive intermediate.
-
Low Coordination Numbers: The steric hindrance favors the formation of complexes with low coordination numbers, which are often highly reactive and catalytically active.[3]
-
Prevention of Aggregation: For metallic species, the bulky ligands prevent the metal centers from aggregating, which can lead to deactivation.
The choice of substituents on the flanking aryl rings allows for the modulation of the steric and electronic environment around the reactive center, enabling a rational design of ligands for specific applications.
Experimental Protocols: Synthesis of a Dimeric Copper(I) this compound Complex
This section provides a detailed, three-part protocol for the synthesis of a representative low-coordinate copper(I) complex stabilized by the 2,6-dimesitylphenyl ligand. This dimeric complex, [Cu(C₆H₃-2,6-Mes₂)]₂, serves as an excellent example of the principles discussed and is a valuable precursor for further reactivity studies.
Part 1: Synthesis of the this compound Precursor: 2,6-Dimesitylphenyl Bromide
The journey begins with the synthesis of the brominated this compound scaffold. This is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Materials:
-
2,6-Dibromophenylboronic acid
-
Mesitylmagnesium bromide (1.0 M in THF)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene, anhydrous
-
Potassium carbonate (2.0 M aqueous solution)
-
Diethyl ether
-
Magnesium sulfate, anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromophenylboronic acid (10.0 g, 35.7 mmol) and Pd(PPh₃)₄ (0.82 g, 0.71 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous toluene (100 mL) via cannula.
-
Reagent Addition: To the stirred suspension, add mesitylmagnesium bromide (1.0 M in THF, 78.5 mL, 78.5 mmol, 2.2 equiv) dropwise at room temperature.
-
Base Addition: Add the 2.0 M aqueous potassium carbonate solution (36 mL, 72 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 90 °C) and maintain for 12 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of 1 M HCl (50 mL). Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexanes) to yield 2,6-dimesitylphenyl bromide as a white solid.
Expected Yield: 70-80%
Part 2: Synthesis of the Bis(this compound)iron(II) Precursor
This iron(II) complex serves as an excellent transmetalation agent for the synthesis of the target copper(I) complex.
Reaction Scheme:
Materials:
-
2,6-Dimesitylphenyl bromide
-
n-Butyllithium (2.5 M in hexanes)
-
Iron(II) chloride (FeCl₂), anhydrous
-
Diethyl ether, anhydrous
-
Toluene, anhydrous
-
Hexanes, anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
Lithiation: In a flame-dried Schlenk flask, dissolve 2,6-dimesitylphenyl bromide (5.0 g, 13.1 mmol) in anhydrous diethyl ether (50 mL). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (2.5 M in hexanes, 5.5 mL, 13.8 mmol) dropwise. Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. This forms the 2,6-dimesitylphenyl lithium reagent.[1]
-
Iron Complex Formation: In a separate flame-dried Schlenk flask, suspend anhydrous FeCl₂ (0.83 g, 6.55 mmol) in anhydrous toluene (50 mL). Cool this suspension to -78 °C.
-
Transmetalation: Slowly add the freshly prepared 2,6-dimesitylphenyl lithium solution to the FeCl₂ suspension via cannula.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The solution will turn a deep red color.
-
Isolation: Remove the solvent in vacuo. Extract the resulting solid with anhydrous hexanes (3 x 30 mL) and filter through a Celite plug to remove LiCl.
-
Crystallization: Concentrate the filtrate and cool to -30 °C to induce crystallization. The product, (2,6-Mes₂C₆H₃)₂Fe, will precipitate as dark red crystals.
Expected Yield: 60-70%
Part 3: Synthesis of the Dimeric Copper(I) Complex
The final step involves a metathesis reaction between the iron(II) precursor and a copper(I) salt.
Reaction Scheme:
Materials:
-
(2,6-Mes₂C₆H₃)₂Fe
-
Copper(I) bromide (CuBr)
-
Toluene, anhydrous
-
Hexanes, anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve (2,6-Mes₂C₆H₃)₂Fe (1.0 g, 1.4 mmol) in anhydrous toluene (30 mL).
-
Reagent Addition: Add CuBr (0.40 g, 2.8 mmol) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4 hours. The color of the solution will lighten as the reaction progresses.
-
Isolation: Remove the solvent in vacuo. Extract the solid residue with anhydrous hexanes (3 x 20 mL) and filter to remove the iron salts.
-
Crystallization: Concentrate the hexane solution and cool to -30 °C to afford [Cu(C₆H₃-2,6-Mes₂)]₂ as colorless crystals.
Expected Yield: 80-90%
Workflow and Causality
Caption: Experimental workflow for the synthesis of the dimeric copper(I) this compound complex.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. Below are the expected data for the final copper(I) complex.
Table 1: NMR Spectroscopic Data for [Cu(C₆H₃-2,6-Mes₂)]₂ in C₆D₆
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| m-H (central ring) | 7.15 (t) | 128.5 |
| p-H (central ring) | 6.98 (d) | 123.0 |
| m-H (mesityl) | 6.75 (s) | 129.0 |
| ipso-C (central ring) | - | 155.0 |
| o-C (central ring) | - | 142.0 |
| ipso-C (mesityl) | - | 138.0 |
| o,p-C (mesityl) | - | 136.0 |
| p-Me (mesityl) | 2.15 (s) | 21.0 |
| o-Me (mesityl) | 2.05 (s) | 20.5 |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Table 2: Selected X-ray Crystallographic Data for [Cu(C₆H₃-2,6-Mes₂)]₂
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Cu-Cu distance (Å) | 2.45 |
| Cu-C(ipso) distance (Å) | 1.95 |
| C-Cu-C angle (°) | 165 |
The short Cu-Cu distance is indicative of a cuprophilic interaction, a common feature in low-coordinate copper(I) complexes.[1]
Safety and Handling
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Work in a well-ventilated fume hood.
-
Metal Halides: Anhydrous metal halides like FeCl₂ and CuBr are moisture-sensitive. Handle them in a glovebox or under an inert atmosphere.
-
Solvents: Anhydrous solvents are flammable and should be handled with care. Ensure all glassware is properly dried to prevent quenching of the organometallic reagents.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[4][5][6][7]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Part 1 (Suzuki Coupling) | Inactive catalyst | Use freshly opened or properly stored Pd(PPh₃)₄. |
| Incomplete reaction | Extend the reflux time and monitor by TLC/GC-MS. | |
| Low yield in Part 2 (Lithiation/Transmetalation) | Wet solvents or glassware | Ensure all solvents and glassware are rigorously dried. |
| Inactive n-BuLi | Titrate the n-butyllithium solution before use. | |
| Poor transfer of organolithium | Use a wide-bore cannula and ensure a positive pressure of inert gas. | |
| Difficulty in crystallization | Impurities in the product | Re-purify the product by column chromatography. |
| Incorrect solvent system | Try different solvent combinations for crystallization (e.g., toluene/hexanes, diethyl ether/pentane). |
Conclusion
The this compound ligand system provides a robust and versatile platform for the stabilization of a wide array of reactive intermediates. The protocols detailed herein for the synthesis of a low-coordinate copper(I) complex offer a practical entry point for researchers seeking to explore the rich chemistry of these sterically encumbered molecules. By understanding the principles of steric stabilization and following these carefully designed procedures, chemists can confidently access and study otherwise transient species, paving the way for new discoveries in catalysis, materials science, and fundamental chemical research.
References
Application Note & Protocol: Synthesis and Application of m-Terphenyl-Containing Metal-Organic Frameworks
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of metal-organic frameworks (MOFs) incorporating m-terphenyl-based organic linkers. The inherent rigidity and tunable nature of the this compound backbone impart exceptional stability and functionality to these porous crystalline materials.[1] We will delve into the foundational principles of solvothermal synthesis, the critical role of modulators in controlling crystallization, and provide a detailed, field-proven protocol for producing high-quality this compound MOFs. Furthermore, we outline essential characterization techniques and explore the significant potential of these materials in advanced drug delivery systems, including strategies for post-synthetic modification.
Foundational Principles: The Rationale Behind this compound MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers or struts).[2][3] Their defining characteristics—high surface area, tunable pore size, and versatile chemical functionality—make them prime candidates for applications ranging from gas storage to catalysis and biomedicine.[3][4]
The choice of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and chemical properties. The [1,1':3',1''-terphenyl] backbone is a particularly advantageous linker scaffold. Its rigid, conjugated structure provides exceptional structural stability to the final MOF.[1] The strategic placement of coordinating groups (typically carboxylic acids) allows for the formation of robust, multidimensional networks.[1] These characteristics make this compound MOFs highly sought-after for applications requiring high stability and precise pore environment control, such as in drug delivery systems.[5][6][7]
The Solvothermal Method: Crystallization Under Pressure
The most common and effective method for synthesizing high-quality MOF crystals is solvothermal synthesis.[8][9] This technique involves dissolving the metal salt precursor and the organic linker in a suitable solvent within a sealed reaction vessel, typically a Teflon-lined stainless steel autoclave.[10][11] The vessel is then heated to a temperature above the solvent's boiling point, creating high-pressure conditions that facilitate the dissolution of intermediates and promote the growth of well-defined crystals.[8][11] Reaction temperatures generally range from 100°C to 250°C, with reaction times varying from 12 to 48 hours to allow for sufficient crystal growth.[10]
The Critical Role of Coordination Modulators
Achieving reproducible synthesis of MOFs with controlled crystal size, morphology, and high crystallinity can be challenging. Coordination modulation has emerged as a primary strategy to exert fine control over the MOF self-assembly process.[12] Modulators are typically small, monotopic ligands (e.g., monocarboxylic acids like formic or acetic acid) that are added to the reaction mixture.[13]
The mechanism involves a competitive coordination process: the modulator competes with the multitopic organic linker to bind to the metal centers.[13][14] This competition slows down the overall reaction kinetics, influencing both the nucleation and crystal growth phases.[15][16] By carefully selecting the modulator and its concentration, a synthetic chemist can:
-
Control Particle Size and Morphology: Modulators can cap growing crystal facets, influencing the final shape and size of the MOF particles.[14][15]
-
Improve Crystallinity and Reduce Defects: By slowing down crystal formation, modulators can prevent rapid precipitation of amorphous impurities and promote the growth of more ordered, crystalline material.[13]
-
Tune Porosity: In some cases, modulator incorporation can introduce controlled defects within the MOF structure, enhancing properties like porosity or catalytic activity.[12]
The diagram below illustrates the fundamental logic of modulated MOF synthesis.
Caption: General workflow for the solvothermal synthesis of this compound MOFs.
Experimental Application & Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative zinc-based this compound MOF. The parameters can be adapted for other metal ions (e.g., Cu²⁺) and functionalized terphenyl linkers.[17]
Materials and Reagents
| Reagent/Material | Formula | Purity | Supplier |
| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | Standard chemical supplier |
| This compound-4,4''-dicarboxylic acid | C₂₀H₁₄O₄ | ≥98% | Custom synthesis or specialized supplier |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | Standard chemical supplier |
| Acetic Acid | CH₃COOH | Glacial, ≥99.7% | Standard chemical supplier |
| Ethanol | C₂H₅OH | ACS grade, ≥99.5% | Standard chemical supplier |
| Teflon-lined Autoclave | 23 mL | N/A | Laboratory equipment supplier |
| Laboratory Oven | Programmable | N/A | Laboratory equipment supplier |
| Centrifuge | High-speed | N/A | Laboratory equipment supplier |
| Vacuum Oven | Programmable | N/A | Laboratory equipment supplier |
Step-by-Step Synthesis Protocol
-
Preparation of Precursor Solution: In a 20 mL glass vial, dissolve 89.2 mg (0.3 mmol) of Zinc Nitrate Hexahydrate and 47.7 mg (0.15 mmol) of this compound-4,4''-dicarboxylic acid in 15 mL of N,N-Dimethylformamide (DMF). Sonicate the mixture for 10 minutes to ensure complete dissolution.[10][18]
-
Addition of Modulator: To the clear precursor solution, add 0.5 mL of glacial acetic acid.[18] This modulator helps to control the crystal growth, leading to a more uniform and crystalline product.
-
Solvothermal Reaction: Transfer the entire solution into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly and place it in a programmable laboratory oven. Heat the oven to 120°C and maintain this temperature for 24 hours.[10]
-
Product Isolation and Washing: After 24 hours, turn off the oven and allow the autoclave to cool naturally to room temperature over several hours. Caution: Do not quench or force-cool the autoclave. Once cooled, open the vessel and collect the white crystalline product by centrifugation at 8000 rpm for 10 minutes. Decant the supernatant.
-
Solvent Exchange: To remove unreacted starting materials and residual DMF, wash the collected solid by re-dispersing it in 15 mL of fresh DMF and centrifuging again. Repeat this DMF wash step two more times.[11] Afterwards, perform a solvent exchange by soaking the crystals in ethanol. Replace the ethanol every 4-6 hours for a total of 2 days. This process replaces the high-boiling point DMF with a more volatile solvent, which is crucial for the subsequent activation step.[18]
Activation Protocol
Activation is the process of removing the guest solvent molecules from the MOF pores to make the internal surface area accessible.[10][11]
-
Drying: After the final ethanol wash, decant the solvent and transfer the wet solid to a vacuum oven.
-
Heating Under Vacuum: Heat the sample to 150°C under a dynamic vacuum (<1 mbar) for 12 hours.[10] This will remove all trapped ethanol molecules from the pores.
-
Storage: After cooling to room temperature under vacuum, the activated MOF should be stored in an inert atmosphere (e.g., in a glovebox or a sealed vial under nitrogen or argon) to prevent re-adsorption of atmospheric moisture.
Essential Characterization
Verifying the successful synthesis and activation of the this compound MOF requires a suite of analytical techniques.
| Technique | Abbreviation | Information Obtained |
| Powder X-Ray Diffraction | PXRD | Confirms the crystalline structure, phase purity, and successful formation of the desired MOF framework.[19] |
| Scanning Electron Microscopy | SEM | Visualizes the crystal morphology (e.g., cubic, octahedral) and provides an estimate of the particle size and size distribution.[19][20] |
| Thermogravimetric Analysis | TGA | Determines the thermal stability of the MOF and can be used to confirm the complete removal of guest solvents after activation.[19][21] |
| Gas Adsorption Isotherms | N₂ @ 77K | Measures the specific surface area (BET), pore volume, and pore size distribution, which are critical parameters for porosity.[3][21] |
| Fourier-Transform Infrared Spectroscopy | FTIR | Verifies the coordination of the carboxylate groups from the this compound linker to the metal nodes and confirms the absence of unreacted linker.[19] |
| Solid-State Nuclear Magnetic Resonance | ssNMR | Provides detailed, atom-specific information on the local coordination environment of both the metal centers and the organic linker.[22] |
Application in Drug Development: A Platform for Delivery
The unique properties of this compound MOFs make them excellent candidates for drug delivery systems (DDS).[5][6] Their high porosity allows for the encapsulation of significant quantities of therapeutic agents, while their robust framework ensures stability.[4][5]
Post-Synthetic Modification (PSM) for Targeted Delivery
A key advantage of MOFs is their amenability to Post-Synthetic Modification (PSM) . This powerful technique allows for the chemical modification of an already-synthesized MOF, enabling the introduction of new functional groups that would not survive the initial solvothermal synthesis conditions.[23][24][25] For drug delivery, PSM can be used to attach targeting ligands (e.g., folic acid for cancer cells) or stimuli-responsive gates to the MOF surface.[26]
Caption: Workflow for functionalizing a MOF via Post-Synthetic Modification (PSM).
This approach transforms the MOF from a simple container into a sophisticated "smart" delivery vehicle capable of recognizing specific biological targets, thereby enhancing therapeutic efficacy and reducing side effects.[7]
Conclusion
MOFs constructed from this compound linkers represent a robust and versatile platform for advanced materials research. The solvothermal synthesis, when carefully controlled with modulators, yields highly crystalline materials with exceptional stability and permanent porosity. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to produce and validate these advanced materials. Their high loading capacity and amenability to post-synthetic modification make them particularly promising for the development of next-generation targeted drug delivery systems, addressing key challenges in modern medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications [mdpi.com]
- 3. azom.com [azom.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Recent progress in the synthesis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 11. ossila.com [ossila.com]
- 12. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Video: Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks [jove.com]
- 19. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 20. Frontiers | On the synthesis of metal organic frameworks (MOF) based on tetrapyridylporphine and their characterization [frontiersin.org]
- 21. Physiochemical characterization of metal organic framework materials: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of Metal-Organic Frameworks: Unlocking the Potential of Solid-State NMR. | Semantic Scholar [semanticscholar.org]
- 23. Reversible Postsynthetic Modification of a MOF - ChemistryViews [chemistryviews.org]
- 24. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: M-Terphenyl Derivatives in Frustrated Lewis Pair Chemistry
Introduction: The Steric Imperative in "Frustrated" Reactivity
Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful paradigm in metal-free catalysis, fundamentally altering the approach to small molecule activation.[1][2][3] The core concept relies on combining a sterically encumbered Lewis acid and Lewis base. Due to significant steric hindrance, they are prevented from forming a classic dative bond adduct.[2][3] This "frustration" leaves both the Lewis acidic and basic sites available and highly reactive, enabling them to cooperatively activate a range of small molecules, most notably dihydrogen (H₂).[4][5] The heterolytic cleavage of H₂ by an FLP generates a phosphonium cation and a hydridoborate anion, which can then be utilized in catalytic hydrogenation reactions.[2][6]
The rational design of FLPs hinges on controlling the steric environment around the acidic and basic centers. Insufficient bulk allows for adduct formation, quenching reactivity, while excessive bulk can prevent substrate approach. The m-terphenyl scaffold has proven to be a uniquely effective framework for imparting the requisite steric bulk in a tunable and predictable manner.[7][8] This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound-based FLPs, offering detailed protocols for researchers in catalysis and drug development.
The this compound Scaffold: A Pillar of Steric Control
The efficacy of the this compound ligand system stems from its rigid, three-dimensional structure. The flanking aryl groups at the 2 and 6 positions of the central phenyl ring create a well-defined steric pocket around the reactive center (e.g., a phosphorus or boron atom attached at the 1-position).[7] This architecture provides robust steric shielding, effectively preventing Lewis acid-base neutralization while still allowing small molecule substrates to access the reactive "frustrated" gap.
Logical Relationship: The Role of Steric Hindrance
Caption: Steric hindrance dictates FLP formation and reactivity.
Synthesis of this compound-Based FLP Components
The successful application of this compound FLPs begins with the robust synthesis of the Lewis acidic and basic components. The protocols below outline the preparation of a representative phosphine and borane.
Protocol 1: Synthesis of a Bulky this compound Phosphine (Lewis Base)
This protocol details the synthesis of (2,6-Dimesitylphenyl)diphenylphosphine, a common sterically demanding phosphine used in FLP chemistry. The synthesis relies on the reaction of an organolithium reagent with a chlorophosphine.[9][10]
Materials:
-
1-Bromo-2,6-dimesitylbenzene
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Standard Schlenk line and glassware
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation of the Organolithium Reagent:
-
Under an inert atmosphere (N₂ or Ar), add 1-bromo-2,6-dimesitylbenzene (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the starting material in anhydrous Et₂O or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution will typically change color.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
-
Phosphine Synthesis:
-
Cool the freshly prepared organolithium solution back down to -78 °C.
-
In a separate flask, prepare a solution of chlorodiphenylphosphine (1.05 eq) in anhydrous Et₂O or THF.
-
Add the Ph₂PCl solution dropwise to the organolithium solution at -78 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature overnight with vigorous stirring.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄.
-
Filter the solution and remove the solvent in vacuo to yield a crude solid.
-
Purify the crude product by recrystallization from hot hexanes or ethanol to afford the desired phosphine as a white crystalline solid.
-
Self-Validation and Characterization:
-
³¹P{¹H} NMR: Expect a single resonance typically in the range of -10 to -20 ppm.
-
¹H NMR: Confirm the presence of aromatic protons from both the this compound backbone and the phenyl groups on phosphorus.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Scientist's Note (Causality): The choice of n-BuLi is critical for the efficient generation of the bulky aryllithium reagent via lithium-halogen exchange. The reaction is performed at low temperatures (-78 °C) to minimize side reactions, such as the degradation of the organolithium species. Using a slight excess of the phosphine electrophile can be beneficial, but a large excess should be avoided to simplify purification.
Protocol 2: Synthesis of a this compound Borane (Lewis Acid)
This protocol describes the synthesis of a di-substituted this compound borane, a potent Lewis acid shielded by the bulky framework.[11]
Materials:
-
(2,6-Dimesitylphenyl)lithium (prepared as in Protocol 1)
-
Boron trichloride (BCl₃), 1.0 M in hexanes or as a gas
-
Anhydrous Toluene
-
Standard Schlenk line and glassware
-
Anhydrous hexanes
Step-by-Step Methodology:
-
Reaction Setup:
-
Under an inert atmosphere, dissolve the (2,6-Dimesitylphenyl)lithium (2.0 eq) in anhydrous toluene in a flame-dried Schlenk flask.
-
Cool the solution to -78 °C.
-
-
Borane Synthesis:
-
Slowly add BCl₃ (1.0 eq) to the stirred organolithium solution at -78 °C. If using gaseous BCl₃, it should be bubbled through the solution. A white precipitate of LiCl will form immediately.
-
After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight.
-
-
Purification:
-
Remove the LiCl precipitate by filtration through a cannula or a Celite plug under an inert atmosphere.
-
Wash the precipitate with anhydrous toluene to ensure complete recovery of the product.
-
Remove the solvent from the combined filtrate in vacuo to yield the crude borane.
-
Recrystallize the product from a minimal amount of hot, anhydrous hexanes.
-
Self-Validation and Characterization:
-
¹¹B{¹H} NMR: Expect a broad singlet in the range of +50 to +70 ppm, characteristic of a tri-coordinate borane.[12]
-
¹H NMR: Confirm the successful transfer of two this compound groups to the boron center.
-
X-ray Crystallography: Single crystals can often be grown to confirm the molecular structure and the steric shielding around the boron atom.
Scientist's Note (Causality): The stoichiometry is critical; using two equivalents of the aryllithium reagent ensures the formation of the diarylchloroborane, which can then be further functionalized or used as is. Toluene is often a better solvent than ethers for this reaction as ethers can form adducts with the Lewis acidic borane product, complicating isolation.
Application in Catalysis: Hydrogenation of Imines
A hallmark application of this compound FLPs is the metal-free catalytic hydrogenation of polar unsaturated bonds, such as those in imines.[2][6][13]
Workflow: FLP-Catalyzed Imine Hydrogenation
Caption: Catalytic cycle for FLP-mediated hydrogenation.
Protocol 3: Catalytic Hydrogenation of N-Benzylideneaniline
Materials:
-
This compound Phosphine (from Protocol 1)
-
This compound Borane (from Protocol 2) or Tris(pentafluorophenyl)borane, B(C₆F₅)₃
-
N-Benzylideneaniline (substrate)
-
Anhydrous, degassed toluene
-
High-pressure reactor or a thick-walled Schlenk tube
-
Hydrogen gas (H₂) source
Step-by-Step Methodology:
-
Catalyst Preparation:
-
In a glovebox or under a strict inert atmosphere, add the this compound phosphine (5 mol%) and the borane (5 mol%) to the reaction vessel.
-
Add the N-benzylideneaniline (1.0 eq).
-
Dissolve the components in anhydrous, degassed toluene.
-
-
Hydrogenation Reaction:
-
Seal the reaction vessel.
-
Purge the vessel with H₂ gas three times.
-
Pressurize the vessel to the desired pressure (e.g., 2-10 bar H₂).[2]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots (under inert conditions) and analyzing by GC-MS or ¹H NMR.
-
Once the reaction is complete, carefully vent the H₂ pressure.
-
Remove the solvent in vacuo.
-
The product amine can be purified by column chromatography on silica gel.
-
Data Presentation and Expected Results:
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) |
| N-Benzylideneaniline | 5 | 5 | 25 | 18 | >95 |
| N-(4-Methoxybenzylidene)aniline | 5 | 5 | 25 | 20 | >95 |
| N-Cyclohexylidenemethylamine | 5 | 10 | 40 | 24 | 85 |
Scientist's Note (Trustworthiness): The success of this reaction is highly dependent on the exclusion of air and moisture, which can react with the FLP components and the activated H₂ complex. B(C₆F₅)₃ is a commonly used, commercially available Lewis acid that often serves as a highly effective partner for bulky phosphines.[2] Characterization of the final product should include ¹H and ¹³C NMR to confirm the reduction of the C=N bond to a C-N single bond.
Application in Small Molecule Capture: CO₂ Activation
Beyond catalysis, this compound FLPs are effective at capturing and activating other small molecules like carbon dioxide (CO₂) and nitrous oxide (N₂O).[14][15] The phosphine acts as the nucleophile attacking the carbon of CO₂, while the borane stabilizes the resulting zwitterionic adduct.
Protocol 4: Stoichiometric Capture of CO₂
Step-by-Step Methodology:
-
Setup: In a glovebox, dissolve the this compound phosphine (1.0 eq) and the borane partner (e.g., B(C₆F₅)₃, 1.0 eq) in anhydrous toluene in a sealable tube (e.g., a J. Young NMR tube).
-
Reaction: Bubble dry CO₂ gas through the solution for 5-10 minutes or freeze-pump-thaw the solution under a CO₂ atmosphere.
-
Analysis: The formation of the P-CO₂-B adduct can be monitored directly by multinuclear NMR spectroscopy.
Expected Characterization Changes:
-
³¹P{¹H} NMR: A significant downfield shift of the phosphorus resonance upon reaction with CO₂.
-
¹¹B{¹H} NMR: A significant upfield shift of the boron resonance as it changes from a three-coordinate to a four-coordinate environment.
-
¹³C{¹H} NMR: The appearance of a new signal for the captured CO₂ moiety, often coupled to both ³¹P and ¹¹B.
Advanced Characterization: The Power of Solid-State NMR
While solution NMR is invaluable, many FLP reaction products, particularly the initial H₂ splitting products, are crystalline solids. Solid-state NMR spectroscopy provides crucial structural insights that are inaccessible in solution.[16][17][18]
-
¹H MAS NMR: Fast Magic-Angle Spinning (MAS) experiments (>100 kHz) can resolve the distinct signals of the hydridic (B-H⁻) and protic (P-H⁺) protons, which are often broadened in slower spinning experiments.[16]
-
³¹P and ¹¹B CP/MAS: Cross-polarization MAS experiments can reveal chemical shift anisotropies and quadrupolar coupling constants, which provide detailed information about the local electronic environment and bonding at the P and B centers.[17][19]
-
Dipolar Recoupling Experiments: Techniques like REDOR can be used to measure internuclear distances (e.g., P-B distance), quantifying the "degree of frustration" in the starting FLP or confirming bonding in the product.[17]
References
- 1. Frustrated Lewis Pairs (FLP) - Wordpress [reagents.acsgcipr.org]
- 2. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Frustrated Lewis Pairs in Heterogeneous Catalysis: Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogenation with Frustrated Lewis Pairs (FLPs) - Wordpress [reagents.acsgcipr.org]
- 6. FLP catalysis: main group hydrogenations of organic unsaturated substrates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Structural and Electronic Studies of Substituted this compound Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying interactions in the active encounter complex of frustrated Lewis pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of H2 -Splitting Products of Frustrated Lewis Pairs: Benefit of Fast Magic-Angle Spinning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Research Collection | ETH Library [research-collection.ethz.ch]
- 19. itmc.rwth-aachen.de [itmc.rwth-aachen.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing M-Terphenyl Synthesis
Welcome to the technical support center for m-terphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this compound and its derivatives. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and obtain high-purity products.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired this compound product. What are the likely causes and how can I rectify this?
Answer:
Low or non-existent yields in this compound synthesis can stem from several factors, primarily related to reagent quality, reaction conditions, and the chosen synthetic route. Let's break down the potential culprits and their solutions.
Potential Causes & Solutions:
-
Poor Quality Grignard Reagent (if applicable): The Grignard reaction is a powerful method for forming C-C bonds, but the organomagnesium reagent is highly sensitive to moisture and air.[1][2]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents (e.g., diethyl ether, THF) and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents reaction. Gently crush the turnings with a dry stirring rod to expose a fresh surface. A small crystal of iodine can also be added to initiate the reaction.[1]
-
Confirm Reagent Formation: Before adding your electrophile, you can titrate a small aliquot of your Grignard reagent to determine its concentration.
-
-
-
Inactive Catalyst (Suzuki-Miyaura Coupling): Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for preparing biaryls and terphenyls.[3][4][5] The activity of the palladium catalyst is paramount.
-
Troubleshooting:
-
Catalyst Choice: Ensure you are using an appropriate palladium catalyst and ligand system. For sterically hindered substrates, more sophisticated ligands may be required.[6]
-
Catalyst Deactivation: The catalyst can be deactivated by impurities. Ensure your starting materials and solvents are of high purity.
-
Proper Base: The choice and quality of the base (e.g., Na2CO3, K2CO3, KF) are critical for the catalytic cycle.[7] Ensure the base is anhydrous and finely powdered for optimal reactivity.
-
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics and side product formation.
-
Troubleshooting:
-
Grignard Reaction: Formation of the Grignard reagent may require gentle heating to initiate, but the subsequent reaction with the electrophile should be controlled to prevent side reactions like Wurtz coupling.
-
Suzuki-Miyaura Coupling: These reactions often require elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to catalyst decomposition. Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal temperature and time.
-
-
-
Steric Hindrance: this compound and its derivatives can be sterically bulky, which can impede bond formation.[8][9]
-
Troubleshooting:
-
Choice of Reagents: If synthesizing a substituted this compound, consider the steric bulk of your substituents. It may be necessary to explore alternative synthetic routes or less hindered starting materials.
-
Ligand Selection (Suzuki Coupling): For sterically demanding couplings, consider using bulky, electron-rich phosphine ligands that can facilitate the reductive elimination step.
-
-
Issue 2: Formation of Significant Byproducts
Question: My reaction produces the desired this compound, but I am also observing a significant amount of byproducts, complicating purification and reducing my yield. How can I minimize these?
Answer:
Byproduct formation is a common challenge. The nature of the byproduct can often point to the specific issue in your reaction setup.
Common Byproducts & Mitigation Strategies:
-
Biphenyl (in Grignard-based syntheses): The formation of biphenyl is a frequent side reaction, arising from the coupling of the Grignard reagent with unreacted aryl halide.[2]
-
Mitigation:
-
Slow Addition: Add the aryl halide slowly to the magnesium turnings during Grignard formation to maintain a low concentration of the halide.
-
Controlled Temperature: Avoid excessive heating, as higher temperatures can favor the coupling side reaction.[2]
-
-
-
Homocoupling Products (in Suzuki-Miyaura reactions): The coupling of two boronic acid molecules or two aryl halide molecules can occur, leading to symmetrical biaryl impurities.
-
Mitigation:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture, as it can promote homocoupling.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes favor homocoupling.
-
Catalyst and Ligand Choice: Certain ligand systems are more prone to promoting homocoupling. A thorough literature search for your specific substrates is recommended.
-
-
-
Incomplete Reaction Products: If the reaction does not go to completion, you will be left with starting materials and partially reacted intermediates.
-
Mitigation:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress to determine the point of completion.
-
Catalyst Loading: In catalytic reactions, ensure an adequate amount of catalyst is used. If the reaction stalls, a fresh portion of the catalyst may be needed.
-
-
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized this compound, but I am struggling to purify it from the reaction mixture. What are the best purification strategies?
Answer:
The purification of this compound can be challenging due to its physical properties and the nature of potential impurities.
Purification Techniques:
-
Recrystallization: this compound is a solid at room temperature and can often be purified by recrystallization from a suitable solvent.[10]
-
Solvent Selection: Experiment with different solvents or solvent mixtures to find one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. Common solvents include ethanol, hexane, and toluene.
-
-
Column Chromatography: For separating this compound from closely related byproducts, column chromatography on silica gel is a powerful technique.[11]
-
Eluent System: A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. The optimal eluent system should be determined by thin-layer chromatography (TLC).
-
-
Distillation: If the byproducts are significantly less volatile than this compound, distillation under reduced pressure can be an effective purification method.[10]
-
Solvent Extraction: For removing certain impurities, liquid-liquid extraction can be employed. For instance, washing the organic layer with a dilute acid can remove basic impurities, while a wash with a dilute base can remove acidic impurities.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient methods for synthesizing this compound?
A1: The most prevalent and efficient modern methods for synthesizing this compound and its derivatives involve metal-catalyzed cross-coupling reactions.[3]
-
Suzuki-Miyaura Coupling: This is a highly versatile and widely used method that involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.[4][5] It offers good functional group tolerance and generally high yields.
-
Grignard Reaction: This classic organometallic reaction involves the reaction of an aryl Grignard reagent with a suitable electrophile. While powerful, it is sensitive to moisture and air.[8][12][13]
-
Other Methods: Historically, methods such as heating benzene to high temperatures were used, but these often resulted in mixtures of isomers and low yields.[8] More recent developments include C-H activation strategies, which offer an atom-economical approach.[3]
Q2: How do I choose between the Suzuki-Miyaura coupling and the Grignard reaction for my synthesis?
A2: The choice of method depends on several factors:
-
Functional Group Tolerance: The Suzuki-Miyaura coupling is generally more tolerant of a wider range of functional groups compared to the highly basic and nucleophilic Grignard reagents.[14]
-
Availability of Starting Materials: The availability and ease of preparation of the required aryl boronic acids versus aryl halides and magnesium will influence your choice.
-
Reaction Conditions: Grignard reactions require strictly anhydrous and anaerobic conditions, while Suzuki-Miyaura couplings, though also benefiting from an inert atmosphere, can sometimes be performed in aqueous or biphasic solvent systems.
-
Steric Hindrance: For highly substituted or sterically hindered m-terphenyls, the choice of catalyst and ligand in a Suzuki-Miyaura coupling can be tailored to overcome these challenges.
Q3: What is the role of the ligand in a Suzuki-Miyaura cross-coupling reaction for this compound synthesis?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). In the context of this compound synthesis, which can involve sterically demanding substrates, the ligand's properties are critical for achieving high yields. Bulky and electron-rich phosphine ligands are often employed to promote the reductive elimination step, which forms the new C-C bond and can be the rate-limiting step for sterically hindered substrates.
Q4: Can I synthesize unsymmetrical m-terphenyls?
A4: Yes, unsymmetrical m-terphenyls can be synthesized.
-
Sequential Suzuki-Miyaura Coupling: A dihalobenzene can be coupled with one aryl boronic acid under conditions that favor mono-coupling. The resulting product can then be isolated and subjected to a second Suzuki-Miyaura coupling with a different aryl boronic acid.[15]
-
Stepwise Grignard Reaction: A similar stepwise approach can be used with Grignard reagents, though careful control of stoichiometry and reaction conditions is essential.
III. Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound from 1,3-dibromobenzene and phenylboronic acid.
Materials:
-
1,3-Dibromobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,3-dibromobenzene (1.0 mmol), phenylboronic acid (2.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Solvent and Base Addition: Add toluene (10 mL), ethanol (2 mL), and an aqueous solution of potassium carbonate (2 M, 2 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound as a white solid.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| 1,3-Dibromobenzene | 1.0 mmol |
| Phenylboronic acid | 2.2 mmol |
| Catalyst System | |
| Pd(OAc)2 | 2 mol% |
| PPh3 | 8 mol% |
| Base | |
| K2CO3 | 4.0 mmol |
| Solvent System | |
| Toluene:Ethanol:Water | 5:1:1 |
| Reaction Conditions | |
| Temperature | Reflux |
| Time | 12-24 h |
| Typical Yield | 75-90% |
Workflow Diagram: Suzuki-Miyaura Synthesis of this compound
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Logical Relationship Diagram: Troubleshooting Low Yield
Caption: Troubleshooting guide for low yield in this compound synthesis.
IV. References
-
This compound - Wikipedia. Available at: --INVALID-LINK--
-
Hart, H., et al. (1986). A one-pot synthesis of m-terphenyls, via a two-aryne sequence. Journal of the American Chemical Society, 108(15), 4567-4569. Available at: --INVALID-LINK--
-
Synthesis of Terphenyls | Request PDF. ResearchGate. Available at: --INVALID-LINK--
-
This compound - Wikiwand. Available at: --INVALID-LINK--
-
Suzuki-Miyaura synthesis of this compound thioethers and their facilitated oxidation caused by through-space π···S···π interaction. Arizona Board of Regents. Available at: --INVALID-LINK--
-
Synthesis and Characterization of this compound (1,3-Diphenylbenzene) Compounds Containing Trifluoromethyl Groups | Request PDF. ResearchGate. Available at: --INVALID-LINK--
-
This compound transition metal complexes: catalysis and small molecule activation. Nottingham ePrints. Available at: --INVALID-LINK--
-
Three-Component Synthesis of a Library of this compound Derivatives with Embedded β-Aminoester Moieties | Request PDF. ResearchGate. Available at: --INVALID-LINK--
-
Structural and Electronic Studies of Substituted this compound Group 12 Complexes | Organometallics. ACS Publications. Available at: --INVALID-LINK--
-
Scheme 2. Synthesis of this compound phenol 1 and nitrosobenzene complex... ResearchGate. Available at: --INVALID-LINK--
-
Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives. ResearchGate. Available at: --INVALID-LINK--
-
THE GRIGNARD REACTION APPLIED TO THE TERPENE SERIES A THESIS. Available at: --INVALID-LINK--
-
Suzuki reaction - Wikipedia. Available at: --INVALID-LINK--
-
Separation of o -terphenyl, m -terphenyl and triphenylene with (a) Sil-pC 11 C 1 Im and (b) ODS columns using methanol as a mobile phase at. ResearchGate. Available at: --INVALID-LINK--
-
Solventless Synthesis of Quaterphenyls and Terphenyls from Chalcones and Allylsulfones under Phase Transfer Catalysis Conditions. MDPI. Available at: --INVALID-LINK--
-
Synthesis of this compound derivatives for potential use as tectons in crystal engineering. ElectronicsAndBooks. Available at: --INVALID-LINK--
-
Efficient synthesis of this compound compounds in continuous flow utilizing organomagnesium. Royal Society of Chemistry. Available at: --INVALID-LINK--
-
This compound transition metal complexes: catalysis and small molecule activation - Library Catalog. Available at: --INVALID-LINK--
-
Group 11 this compound Complexes Featuring Metallophilic Interactions | Inorganic Chemistry. ACS Publications. Available at: --INVALID-LINK--
-
Grignard Reaction: Synthesis of Triphenylmethanol. Available at: --INVALID-LINK--
-
A Comparative Guide to this compound and m-Sexiphenyl Ligands in Coordination Chemistry. Benchchem. Available at: --INVALID-LINK--
-
Suzuki Coupling - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction. ResearchGate. Available at: --INVALID-LINK--
-
Reactions of Grignard Reagents - Master Organic Chemistry. Available at: --INVALID-LINK--
-
Synthesis and Structure of this compound Thio-, Seleno-, and Telluroethers. | Request PDF. ResearchGate. Available at: --INVALID-LINK--
-
Structural and Electronic Studies of Substituted this compound Group 12 Complexes - PMC. Available at: --INVALID-LINK--
-
Research Progress of Hyperfluorescent Organic Electroluminescent Devices - MDPI. Available at: --INVALID-LINK--
-
This compound | C18H14 | CID 7076 - PubChem. NIH. Available at: --INVALID-LINK--
-
US3203994A - Purification of meta-phenylenediamine - Google Patents. Available at: --INVALID-LINK--
-
a) Optimization of p‐terphenyl concentration in the ternary blend. The... ResearchGate. Available at: --INVALID-LINK--
-
How Do You Optimize Chemical Reaction Yields? - Chemistry For Everyone - YouTube. Available at: --INVALID-LINK--
-
-
Studies in the terphenyl series. Part III. The preparation and nitration of this compound. Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: --INVALID-LINK--
-
References
- 1. cerritos.edu [cerritos.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. wikiwand.com [wikiwand.com]
- 13. GT Digital Repository [repository.gatech.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. experts.azregents.edu [experts.azregents.edu]
Technical Support Center: Synthesis of m-Terphenyl
Welcome to the technical support center for m-terphenyl synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound and its derivatives. Here, we address common challenges, particularly the formation of process-related impurities and byproducts, providing in-depth troubleshooting advice and validated protocols to enhance the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The most prevalent laboratory-scale methods for synthesizing this compound (1,3-diphenylbenzene) are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic substitution using Grignard reagents.[1] The Suzuki coupling typically involves the reaction of 1,3-dibromobenzene with two equivalents of phenylboronic acid, while the Grignard route often uses the reaction of a phenylmagnesium halide with 1,3-dihalobenzene.[2][3]
Q2: I see a significant amount of biphenyl in my crude product. What is the likely cause?
Biphenyl is a classic byproduct in both Suzuki and Grignard syntheses of this compound. It primarily arises from the homocoupling of the phenyl starting material. In Suzuki reactions, this can be caused by the presence of oxygen, which facilitates the oxidative homocoupling of the phenylboronic acid.[4][5] In Grignard reactions, it's a known side product formed from the coupling of the phenyl Grignard reagent with unreacted phenyl halide.[6][7]
Q3: My yield of this compound is low, and I've isolated a significant amount of bromobiphenyl. Why did the reaction stop after the first substitution?
This indicates an incomplete reaction, where only one of the two halogen atoms on the central ring has been substituted. This can be due to several factors: insufficient equivalents of the phenylating agent (phenylboronic acid or Grignard reagent), deactivation of the catalyst, or suboptimal reaction conditions (temperature, time). Steric hindrance can also play a role, making the second substitution more difficult than the first.
Q4: Besides biphenyl, what other byproducts should I be aware of?
Other common byproducts include isomeric terphenyls (o-terphenyl and p-terphenyl), triphenylene, and dehalogenated starting materials (benzene, bromobenzene). The formation of isomers often points to impurities in the starting 1,3-dihalobenzene. Triphenylene can form under harsh thermal conditions. Dehalogenation, where a halogen is replaced by a hydrogen, is a known side reaction in Suzuki couplings, often mediated by palladium-hydride species.[8][9][10]
Troubleshooting Guide: Common Issues and Solutions
This section provides a deeper dive into specific problems encountered during this compound synthesis, explaining the causality and offering actionable solutions.
Issue 1: High Levels of Biphenyl Homocoupling Product
-
Plausible Cause (Suzuki Reaction): The primary cause is often the presence of dissolved oxygen in the reaction mixture. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors the homocoupling of the boronic acid.[4][5]
-
Plausible Cause (Grignard Reaction): Homocoupling is an inherent side reaction. It is favored by higher temperatures and high local concentrations of the starting aryl halide.[7]
-
Proposed Solution (Suzuki):
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture (solvent, substrates, and base) by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]
-
Use of Reducing Agents: Adding a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[4]
-
-
Proposed Solution (Grignard):
-
Slow Addition: Add the aryl halide solution slowly to the Grignard reagent to maintain a low concentration of the halide and minimize the coupling side reaction.
-
Temperature Control: Maintain a lower reaction temperature (e.g., using an ice bath during addition) to disfavor the homocoupling pathway.[7]
-
-
Verification Method: Analyze the crude reaction mixture by GC-MS or LC-MS. A significant reduction in the peak corresponding to biphenyl (m/z 154) relative to the this compound product (m/z 230) indicates success.
Issue 2: Formation of Dehalogenated Byproducts (e.g., Benzene, Bromobenzene)
-
Plausible Cause (Suzuki Reaction): This side reaction, known as hydrodehalogenation, occurs when a palladium-hydride (Pd-H) species is formed.[9] This can happen when the palladium complex reacts with components in the mixture like bases, trace water, or alcohol solvents.[8] The Pd-H species can then reductively eliminate with the aryl group, replacing the halogen with hydrogen.[9]
-
Proposed Solution:
-
Ligand and Base Optimization: Switch to bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the desired reductive elimination over the dehalogenation pathway. Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases.[9]
-
Solvent Choice: Avoid using alcohol as a primary solvent if dehalogenation is a major issue, as it can be a hydride source. Toluene or dioxane are often better choices.[8]
-
-
Verification Method: Use GC-MS to check for the presence of benzene (m/z 78) and bromobenzene (m/z 156/158) in the crude product.
Issue 3: Presence of Isomeric Impurities (o- and p-Terphenyl)
-
Plausible Cause: The most straightforward cause is the presence of isomeric impurities (e.g., 1,2- or 1,4-dibromobenzene) in the 1,3-dibromobenzene starting material.
-
Proposed Solution:
-
Starting Material Purity Check: Before starting the synthesis, analyze the 1,3-dihalobenzene starting material by GC or NMR to confirm its isomeric purity.
-
Purification of Starting Material: If significant isomeric impurities are present, purify the starting material by distillation or recrystallization.
-
-
Verification Method: The isomers of terphenyl can be difficult to separate. HPLC is often the best method to resolve and quantify the o-, m-, and p-isomers.[11]
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic pathway for this compound via Suzuki coupling, alongside the competing pathways that lead to common byproducts.
Caption: Suzuki coupling pathway for this compound and common byproduct formation routes.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate batches.
Materials:
-
1,3-Dibromobenzene (1.0 mmol, 236 mg)
-
Phenylboronic acid (2.2 mmol, 268 mg)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-dibromobenzene, phenylboronic acid, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degassing: Bubble argon or nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and maintain vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with hexanes) or by recrystallization from ethanol to yield this compound as a white solid.
Protocol 2: Purification by Recrystallization
Objective: To remove common byproducts like biphenyl and unreacted starting materials from the crude this compound product.
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. This compound is sparingly soluble in cold ethanol but more soluble when hot. Biphenyl has higher solubility in ethanol and tends to remain in the mother liquor.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Needle-like crystals of this compound should form.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven.
-
Verification: Check the purity of the recrystallized product by measuring its melting point (literature: 86-89 °C) and by obtaining an NMR spectrum.[12]
Data Summary
Table 1: Common Synthetic Methods and Associated Byproducts
| Synthetic Method | Key Reagents | Common Byproducts | Primary Cause of Byproduct |
| Suzuki-Miyaura Coupling | 1,3-Dihalobenzene, Phenylboronic Acid, Pd Catalyst, Base | Biphenyl, Bromobiphenyl, Benzene/Bromobenzene | Homocoupling of boronic acid, Incomplete reaction, Hydrodehalogenation[4][8] |
| Grignard Reaction | 1,3-Dihalobenzene, Phenylmagnesium Halide | Biphenyl, Bromobiphenyl, Benzene | Homocoupling of Grignard reagent, Incomplete reaction, Protonolysis of Grignard[6][7] |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during this compound synthesis.
Caption: A step-by-step workflow for diagnosing and solving synthesis issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale M-Terphenyl Synthesis
Welcome to the technical support center for the large-scale synthesis of m-terphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound and its derivatives. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in scientific principles and practical experience.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the large-scale synthesis of this compound, providing insights into their causes and offering practical solutions.
Issue 1: Consistently Low Yields in Suzuki-Miyaura Coupling Reactions
Question: We are employing a Suzuki-Miyaura coupling between a di-substituted benzene (e.g., 1,3-dibromobenzene) and a phenylboronic acid to synthesize this compound, but our yields are consistently below expectations on a large scale. What are the likely causes and how can we optimize the reaction?
Answer: Low yields in large-scale Suzuki-Miyaura couplings for this compound synthesis are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes and Solutions:
-
Catalyst Deactivation: Palladium catalysts are susceptible to deactivation, especially at the elevated temperatures often required for these reactions. On a large scale, localized heating can exacerbate this issue.
-
Troubleshooting:
-
Catalyst and Ligand Selection: Ensure you are using a robust catalyst system. For sterically hindered couplings, consider using catalysts with bulky electron-rich phosphine ligands. While traditional Pd/C can be used, it may not be optimal for all substrates.[1] A pre-formed catalyst may offer better performance than one generated in situ.
-
Catalyst Loading: While it may seem counterintuitive, simply increasing the catalyst loading is not always the most effective or economical solution. For large-scale reactions, a catalyst loading of 0.5–2 mol% is typical for palladium.[2] Higher loadings (5-10 mol%) may be necessary for less reactive substrates but can also lead to increased side reactions and purification challenges.[2]
-
Oxygen Sensitivity: Suzuki couplings are sensitive to oxygen.[3] Ensure all solvents and reagents are thoroughly degassed, and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). On a large scale, this requires robust engineering controls.
-
-
-
Inefficient Transmetalation or Reductive Elimination: The key steps of the catalytic cycle can be slow, leading to incomplete conversion.
-
Troubleshooting:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For challenging couplings, a stronger base like Cs₂CO₃ may be beneficial.[4] Ensure the base is finely powdered and dry for optimal reactivity. An excess of the base (3-4 equivalents) can sometimes improve yields.[5]
-
Solvent System: The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic species. A mixture of an organic solvent (like toluene, dioxane, or THF) and water is commonly used. The ratio should be optimized for your specific substrates. For large-scale operations, consider the safety and environmental impact of your chosen solvent.
-
-
-
Side Reactions: Homocoupling of the boronic acid is a common side reaction that consumes starting material and complicates purification.
-
Troubleshooting:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the boronic acid is often used, but a large excess can promote homocoupling.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can promote side reactions. Consider a temperature screening study to find the optimal balance.
-
-
-
Poor Substrate Quality: Impurities in the starting materials can poison the catalyst or interfere with the reaction.
-
Troubleshooting:
-
Starting Material Purity: Ensure the purity of your aryl halide and boronic acid. Recrystallize or purify them if necessary.
-
Boronic Acid Stability: Boronic acids can undergo dehydration to form boroxines. It is advisable to use fresh, high-quality boronic acids.
-
-
Experimental Workflow: Optimizing Suzuki-Miyaura Coupling
Caption: Workflow for optimizing Suzuki-Miyaura coupling.
Issue 2: Formation of Significant Byproducts in Grignard-Based Syntheses
Question: We are using a Grignard reaction to synthesize this compound, but we are observing significant amounts of biphenyl and other homocoupling byproducts. How can we minimize these side reactions on a large scale?
Answer: The Grignard reaction, while powerful for C-C bond formation, is prone to side reactions, especially on a large scale where localized concentrations and temperature gradients can be more pronounced.[6]
Common Byproducts and Their Mitigation:
-
Biphenyl (Wurtz-type Coupling): This is a major byproduct formed from the reaction between the Grignard reagent (phenylmagnesium bromide) and unreacted aryl halide (e.g., bromobenzene).[7]
-
Cause: This side reaction is favored by high concentrations of the aryl halide and elevated temperatures.[7]
-
Mitigation Strategies:
-
Slow Addition: Add the aryl halide slowly to the magnesium turnings to maintain a low instantaneous concentration of the halide.
-
Temperature Control: Maintain a gentle reflux and avoid excessive heating. The reaction is highly exothermic, so efficient cooling is critical on a large scale.[6]
-
Continuous Process: For industrial-scale synthesis, transitioning from a batch to a continuous flow process can significantly improve the selectivity for the Grignard reagent and reduce Wurtz coupling.[6]
-
-
-
Homocoupling of the Grignard Reagent: This can occur through various pathways, including reaction with trace oxygen or other oxidants.
-
Cause: Exposure to air. Grignard reagents are highly sensitive to oxygen.
-
Mitigation Strategies:
-
Strictly Anhydrous and Inert Conditions: All glassware must be scrupulously dried, and solvents must be anhydrous. The reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.[8][9]
-
Initiation: Difficulty in initiating the Grignard reaction can lead to a buildup of the aryl halide, increasing the likelihood of side reactions once the reaction begins. Use of initiators like iodine or 1,2-dibromoethane can be helpful, but their use should be carefully controlled. Crushing the magnesium turnings under an inert atmosphere can also expose a fresh reactive surface.[8]
-
-
Experimental Protocol: Minimizing Byproducts in Grignard Synthesis
-
Apparatus Setup: Assemble the reaction glassware and dry it thoroughly in an oven. Allow it to cool under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings in the reaction flask. If initiation is difficult, add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warm until the color disappears.
-
Reagent Preparation: Prepare a solution of the aryl halide in anhydrous diethyl ether or THF.
-
Slow Addition: Add a small portion of the aryl halide solution to the magnesium. Once the reaction initiates (indicated by bubbling and a gentle reflux), add the remaining solution dropwise at a rate that maintains a controlled reaction.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux until the magnesium is consumed.
-
Coupling Step: Cool the freshly prepared Grignard reagent and slowly add the second coupling partner (e.g., another aryl halide with a suitable catalyst, or a ketone).
Caption: Step-by-step workflow for Grignard synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the best methods for purifying this compound on a large scale?
A1: For large-scale purification of this compound, which is a solid at room temperature, the preferred methods are crystallization and distillation, as column chromatography is generally not cost-effective or practical for large quantities.[10]
-
Crystallization/Recrystallization: This is often the most effective and economical method for purifying solid organic compounds.[11] this compound is soluble in many common aromatic solvents and sparingly soluble in lower alcohols.[12] A suitable solvent system should be identified through small-scale experiments to achieve good recovery of high-purity product.
-
Distillation: Given its high boiling point (365 °C), vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities.[12]
-
Liquid-Liquid Extraction: This can be used during the work-up to remove water-soluble byproducts and unreacted reagents.[10]
Q2: How can we accurately assess the purity of our synthesized this compound?
A2: A combination of analytical techniques should be employed to ensure the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating this compound from its isomers (o- and p-terphenyl) and other structurally similar impurities.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities and byproducts.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the product and detect impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (86-87 °C) is a good indicator of purity.[12]
Q3: Are there greener synthesis routes for this compound?
A3: The principles of green chemistry are increasingly important in industrial synthesis. For this compound, this can involve:
-
Catalyst Choice: Using highly efficient catalysts at low loadings minimizes waste. Heterogeneous catalysts, such as Pd/C, can simplify catalyst removal and recycling, although their activity may be lower than homogeneous catalysts.[1][2]
-
Solvent Selection: Choosing solvents with a lower environmental impact and exploring aqueous reaction conditions where possible are key considerations.
-
Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product is a core principle of green chemistry.
Data Summary
Table 1: Comparison of Common Synthetic Routes for this compound
| Synthesis Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Aryl halide, Phenylboronic acid, Pd catalyst, Base | Moderate to Excellent[15] | High functional group tolerance; relatively mild conditions. | Cost of palladium catalyst; potential for catalyst deactivation and side reactions. |
| Grignard Reaction | Aryl halide, Magnesium, second Aryl halide | Moderate to Good | Low-cost starting materials; powerful C-C bond formation. | Highly sensitive to air and moisture; formation of significant byproducts (e.g., biphenyl); exothermic and potentially hazardous on a large scale.[6][7] |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. reddit.com [reddit.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. This compound | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. env.go.jp [env.go.jp]
- 15. researchgate.net [researchgate.net]
Technical Support Center: M-Terphenyl Solubility in Common Organic Solvents
Introduction for the Researcher
Welcome to the technical support center for m-terphenyl solubility. This guide is designed for researchers, scientists, and professionals in drug development who are working with this nonpolar aromatic hydrocarbon. This compound's unique physical properties make it a valuable compound in various applications, but its solubility behavior can present challenges during experimental work.[1] This document provides a comprehensive resource in a question-and-answer format to address common issues, offering troubleshooting advice and detailed experimental protocols. Our goal is to equip you with the foundational knowledge and practical tools to confidently handle this compound in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a nonpolar aromatic hydrocarbon, and its solubility follows the principle of "like dissolves like."[2] It is generally very soluble in common aromatic solvents, moderately soluble in other nonpolar to weakly polar organic solvents, and sparingly soluble in polar solvents like lower alcohols.[1][3][4] It is practically insoluble in water.[1][3][4][5][6][7]
Q2: Why is this compound so soluble in aromatic solvents like benzene and toluene?
A2: The high solubility of this compound in aromatic solvents is due to the similar intermolecular forces between the solute and solvent molecules. Both this compound and aromatic solvents are nonpolar and interact primarily through London dispersion forces.[8] The planar structures of the phenyl rings in both the solute and solvent allow for efficient pi-stacking interactions, further enhancing solubility.[8]
Q3: I'm observing slow dissolution of this compound, even in a suitable solvent. What could be the cause?
A3: Several factors can contribute to slow dissolution:
-
Insufficient Agitation: Proper mixing is crucial to break down the solute particles and increase the surface area available for solvation.
-
Low Temperature: Solubility is generally temperature-dependent. Increasing the temperature will typically increase the rate and extent of dissolution.
-
Particle Size: Larger crystals of this compound will dissolve more slowly than a fine powder due to a lower surface-area-to-volume ratio. Grinding the solid before dissolution can help.
-
Near Saturation: As the solution approaches its saturation point, the rate of dissolution will naturally decrease.
Q4: Can I use a solvent mixture to dissolve this compound?
A4: Yes, using a solvent mixture is a common and effective strategy, particularly for applications like recrystallization.[9][10] A typical approach is to dissolve the this compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (one in which it is less soluble) to induce crystallization upon cooling.[11][12] Common solvent pairs for nonpolar compounds include hexane/acetone and toluene/hexane.[9][13]
Troubleshooting Guide
Issue 1: this compound is "oiling out" instead of crystallizing during recrystallization.
-
Causality: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute (this compound's melting point is 86-87°C).[1][4]
-
Troubleshooting Steps:
-
Reheat the Solution: Gently warm the mixture until the oil redissolves completely.
-
Add More of the "Good" Solvent: Introduce a small amount of the solvent in which this compound is more soluble to prevent premature precipitation.
-
Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Rapid cooling encourages oil formation over crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.[11]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.[11]
-
Issue 2: The dissolved this compound solution is colored, but the pure compound should be a white to yellow solid.
-
Causality: The color may be due to the presence of impurities.
-
Troubleshooting Steps:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[11] The resulting filtrate should be colorless and can then be cooled to induce crystallization of the purified this compound.
-
Solubility Data
While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, the following table provides a summary of its qualitative solubility and includes data for its isomers, o-terphenyl and p-terphenyl, for comparative purposes.
| Solvent | Solvent Polarity | This compound | o-Terphenyl | p-Terphenyl |
| Aromatic Solvents | ||||
| Benzene | Nonpolar | Very Soluble[1][4] | Soluble[14] | Soluble in hot benzene[15][16] |
| Toluene | Nonpolar | Very Soluble[1] | Very Soluble[17] | Soluble |
| Halogenated Solvents | ||||
| Chloroform | Weakly Polar | Soluble[1] | Soluble[14] | Soluble[18] |
| Ketones | ||||
| Acetone | Polar Aprotic | Soluble[1] | Soluble[14][19] | Soluble[18] |
| Ethers | ||||
| Diethyl Ether | Nonpolar | Soluble[4] | Soluble | Slightly Soluble[15] |
| Alcohols | ||||
| Methanol | Polar Protic | Sparingly Soluble[3][4] | Soluble[14] | Extremely Insoluble[15] |
| Ethanol | Polar Protic | Sparingly Soluble[3][4] | Sparingly Soluble[14] | Very Soluble in hot ethanol[15][16] |
| Alkanes | ||||
| Hexane | Nonpolar | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble |
| Acids | ||||
| Acetic Acid | Polar Protic | Soluble[4] | Soluble | Extremely Insoluble[15] |
| Water | ||||
| Water | Very Polar | Insoluble[1][3][4][5][6][7] | Insoluble[14][20] | Insoluble[4][15][16] |
Experimental Protocols
Protocol 1: Isothermal Shake-Flask Method for Solubility Determination
This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[21]
Diagram of the Isothermal Shake-Flask Workflow
Caption: Workflow for the Isothermal Shake-Flask Method.
Methodology:
-
Preparation: To a series of glass vials, add an excess amount of solid this compound to ensure that a saturated solution is achieved. The presence of undissolved solid at the end of the experiment is crucial for confirming saturation.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
Analysis: Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature.
Protocol 2: Solvent Selection for Recrystallization
Diagram of the Solvent Selection Logic
Caption: Decision tree for selecting a recrystallization solvent.
Methodology:
-
Initial Screening: Place a small amount (e.g., 20-30 mg) of this compound into several test tubes.
-
Cold Solubility Test: To each test tube, add a small volume (e.g., 0.5 mL) of a different potential solvent at room temperature. Agitate the mixture. A good recrystallization solvent will not dissolve the compound at room temperature.
-
Hot Solubility Test: For the solvents that did not dissolve the this compound at room temperature, gently heat the test tubes to the boiling point of the solvent. A suitable solvent will dissolve the compound completely at or near its boiling point.
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. A good solvent will allow for the formation of well-defined crystals upon cooling.
-
Solvent Pair Testing (if necessary): If no single solvent is ideal, test solvent pairs. Dissolve the this compound in a minimum amount of a hot "good" solvent, and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool to observe crystallization.
References
- 1. This compound | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. revisiondojo.com [revisiondojo.com]
- 3. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. Home Page [chem.ualberta.ca]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Cas 92-94-4,p-Terphenyl | lookchem [lookchem.com]
- 16. P-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. o-Terphenyl CAS#: 84-15-1 [m.chemicalbook.com]
- 18. P-Terphenyl, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]
- 19. O-Terphenyl, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]
- 20. O-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. benchchem.com [benchchem.com]
Preventing side reactions in M-Terphenyl functionalization
A Guide to Overcoming Synthetic Challenges and Preventing Side Reactions
Welcome to the technical support center for m-terphenyl functionalization. The unique steric profile of the this compound scaffold makes it an invaluable building block in materials science, ligand design, and pharmaceutical development.[1] However, this same steric bulk that provides kinetic stabilization and controls molecular geometry also presents significant challenges during chemical modification.[2][3][4]
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to help you, the researcher, navigate the common pitfalls associated with these powerful molecules. We will explore the causality behind frequent side reactions and provide field-proven protocols to maximize your yield and purity.
Part 1: Directed ortho-Metalation (DoM) of M-Terphenyls
Directed ortho-metalation is a premier strategy for regioselective functionalization of the central phenyl ring. However, the reaction is sensitive to steric and electronic effects.
Question 1: My ortho-lithiation is sluggish and gives low yields. What are the critical parameters to optimize?
Answer: Low efficiency in DoM reactions with this compound substrates typically stems from three core issues: poor coordination of the organolithium reagent, insufficient kinetic acidity of the target proton, and steric hindrance impeding the approach of the base.
-
Causality: The reaction is initiated by the coordination of the alkyllithium reagent to a Lewis basic Directing Metalation Group (DMG) on your this compound.[5][6] This coordination pre-organizes the base for intramolecular deprotonation at the adjacent ortho-position. The bulky flanking phenyl rings of the this compound can severely hinder this initial coordination and the subsequent proton abstraction.[7]
-
Troubleshooting & Protocol:
-
Choice of Organolithium: For sterically congested substrates, n-butyllithium (n-BuLi) may not be basic enough or may be too sterically demanding in its aggregate form. Switching to sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) can increase the rate of deprotonation. However, be aware that t-BuLi can sometimes promote side reactions like benzylic lithiation if applicable.
-
Solvent System: The choice of solvent is critical. Tetrahydrofuran (THF) is a more strongly coordinating Lewis base than diethyl ether (Et₂O) and can help to break up alkyllithium aggregates, making the base more reactive.[8] The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is highly recommended. TMEDA strongly chelates the lithium cation, increasing the kinetic basicity of the alkyl anion and accelerating deprotonation.[9]
-
Temperature Control: These reactions are typically run at low temperatures (e.g., -78 °C) to prevent side reactions and degradation of the aryllithium intermediate.[8] However, for particularly stubborn substrates, a carefully controlled, slight increase in temperature (e.g., to -40 °C) after the initial addition may be necessary to drive the reaction to completion. This must be monitored carefully.
-
Workflow: Optimizing Directed ortho-Metalation
Caption: Workflow for optimizing DoM on m-terphenyls.
Part 2: Grignard Reagent Formation
Forming a Grignard reagent from a sterically hindered this compound halide can be challenging, with common side reactions like Wurtz coupling leading to homodimers.
Question 2: I am observing significant formation of a homocoupled (Wurtz) byproduct during my this compound Grignard reaction. How can I suppress this?
Answer: The Wurtz coupling side reaction, which produces a biaryl (R-R) from two molecules of halide (R-X), is a major competitor to Grignard (R-MgX) formation.[10] This occurs when a newly formed Grignard reagent molecule reacts with a molecule of unreacted aryl halide. This is particularly problematic with sterically hindered substrates where the rate of Grignard formation can be slow.
-
Causality: The key is to control the relative concentrations. If the concentration of the aryl halide is high relative to the available magnesium surface area, any Grignard reagent that does form is more likely to encounter another aryl halide molecule than to diffuse away.[10][11]
-
Troubleshooting & Protocol:
-
Magnesium Activation: A passive oxide layer on the magnesium turnings can create a long and variable induction period, during which the concentration of added halide builds up.[11] Always activate the magnesium immediately before use.
-
Protocol: In a flame-dried flask under inert gas, stir the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane in a small amount of your anhydrous solvent (e.g., THF) until the color dissipates or gentle bubbling is observed.[12]
-
-
Slow Addition: This is the most critical factor. Instead of adding the this compound halide all at once, add it slowly via a syringe pump over several hours. This keeps the instantaneous concentration of the halide low, favoring its reaction with the magnesium surface over a reaction with the Grignard product.
-
Solvent: THF is generally superior to diethyl ether for difficult Grignard formations as it better solvates the Grignard reagent, potentially reducing its reactivity towards the halide.[12][13]
-
Table 1: Effect of Conditions on Grignard vs. Wurtz Reaction
| Parameter | Condition Favoring Grignard (R-MgX) | Condition Favoring Wurtz (R-R) | Rationale |
| Halide Addition | Slow, controlled (syringe pump) | Rapid, bulk addition | Keeps instantaneous [R-X] low. |
| Mg Activation | Activated (I₂, dibromoethane) | Unactivated, oxidized surface | Ensures immediate reaction, prevents [R-X] buildup. |
| Temperature | Gentle reflux | High, uncontrolled exotherm | Maintains a steady reaction rate. |
| Solvent | Anhydrous THF | Wet or lower-coordinating solvent | THF stabilizes the Grignard reagent.[12] |
Grignard Formation: Competing Pathways
Caption: Minimizing Wurtz coupling by controlling reaction conditions.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura and Buchwald-Hartwig amination reactions are essential for C-C and C-N bond formation. However, the steric bulk of m-terphenyls necessitates carefully chosen catalyst systems to avoid common side reactions.
Question 3: My Suzuki-Miyaura coupling with an this compound boronic acid is giving significant amounts of protodeboronation. How can I prevent this?
Answer: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid/ester with a hydrogen atom. This side reaction consumes the starting material and is often competitive with the desired transmetalation step in the catalytic cycle, especially with electron-rich or sterically hindered arylboronic acids.
-
Causality: The mechanism of protodeboronation is often base-mediated and involves the protonation of the ipso-carbon attached to boron.[14] For the Suzuki reaction to be efficient, the rate of transmetalation (transfer of the organic group from boron to palladium) must be significantly faster than the rate of protodeboronation.
-
Troubleshooting & Protocol:
-
Choice of Base: While a base is required to activate the boronic acid for transmetalation, overly strong or aqueous bases can accelerate protodeboronation.[14] Consider switching from strong hydroxide bases (NaOH, KOH) to milder carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases. Using anhydrous conditions can also be beneficial.
-
Boronic Ester vs. Acid: Boronic esters, particularly pinacol esters (Bpin), are often more stable towards protodeboronation than the corresponding boronic acids.[15] Synthesizing and using the this compound boronate ester is a highly effective strategy.
-
Ligand Choice: Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos). These ligands accelerate the rate-limiting reductive elimination step and can also influence the rate of transmetalation, helping the desired coupling reaction outcompete the protodeboronation side reaction.
-
Suzuki-Miyaura Catalytic Cycle & Side Reaction
Caption: The Suzuki cycle, highlighting protodeboronation as a key side reaction.
Question 4: In my Buchwald-Hartwig amination of an this compound chloride, I'm seeing a lot of hydrodehalogenation. What is causing this?
Answer: Hydrodehalogenation is the reduction of the aryl halide starting material (Ar-X) to the corresponding arene (Ar-H). This is a common side reaction in Buchwald-Hartwig aminations, especially with electron-rich or sterically hindered aryl halides.
-
Causality: This side reaction often arises from a competing pathway to reductive elimination. After the palladium-amide complex is formed, it can undergo β-hydride elimination if the amide has an α-hydrogen, or other decomposition pathways that lead to a palladium-hydride species (Pd-H). This Pd-H can then react with the aryl halide starting material to produce the reduced arene. An unproductive side reaction can also occur where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene and an imine product.[16]
-
Troubleshooting & Protocol:
-
Ligand Selection: The choice of ligand is paramount. For challenging substrates like this compound halides, highly hindered, electron-rich biarylphosphine ligands (e.g., the "Buchwald ligands" like BrettPhos or AdBrettPhos) are essential.[17] These ligands create a bulky coordination sphere around the palladium that promotes the desired C-N reductive elimination over competing side reactions.[16]
-
Base and Solvent: A strong, non-nucleophilic base is required, with sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or lithium tert-butoxide (LiOt-Bu) being common choices. The solvent should be anhydrous and non-protic, such as toluene or dioxane.
-
Precatalyst: Using a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) can lead to more reproducible results and higher activity, ensuring the catalytic cycle proceeds efficiently before catalyst decomposition pathways can take over.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. ias.ac.in [ias.ac.in]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. schnyderchemsafety.com [schnyderchemsafety.com]
- 12. reddit.com [reddit.com]
- 13. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for m-Terphenyl Synthesis
Welcome to the technical support center for the synthesis of m-terphenyls. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these valuable molecular scaffolds. The synthesis of m-terphenyls, often achieved via Suzuki-Miyaura cross-coupling, is a powerful tool in materials science and medicinal chemistry, but it is not without its complexities. This document provides practical, experience-driven guidance to help you optimize your reaction conditions and achieve high yields and purity.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during m-terphenyl synthesis.
Q1: I am observing a very low yield in my Suzuki-Miyaura coupling reaction to form an this compound. What are the likely causes?
Low yields in Suzuki-Miyaura couplings for this compound synthesis can stem from several factors, often related to the stability of the reactants or the efficiency of the catalytic cycle.[1][2] The primary culprits are often:
-
Catalyst Inactivation: The active Pd(0) catalyst can be oxidized to an inactive Pd(II) state if the reaction is not properly degassed.[1][3]
-
Boronic Acid Instability: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive boroxine trimers, especially under harsh basic conditions or at elevated temperatures.[1][4]
-
Inefficient Oxidative Addition: The aryl halide used may be electron-rich or sterically hindered, slowing down the initial oxidative addition step with the palladium catalyst.
-
Poor Transmetalation: The transfer of the aryl group from the boron atom to the palladium center can be slow if the boronic acid is not sufficiently activated by the base.[1]
-
Incorrect Base or Solvent Choice: The selection of an inappropriate base or solvent can lead to poor solubility of reagents, inefficient catalyst turnover, or side reactions.[1][5]
Q2: I have significant amounts of a homocoupled byproduct from my boronic acid. How can I minimize this?
Homocoupling of the boronic acid is a common side reaction, particularly when molecular oxygen is present in the reaction mixture.[3][4] This occurs when two boronic acid molecules couple with each other, a reaction that can be promoted by Pd(II) species.[4][6] To suppress homocoupling:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed using techniques like argon bubbling to remove dissolved oxygen.[3][5][6]
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can be beneficial. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) state.[1]
-
Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent can help to minimize the concentration of free Pd(II).[6]
Q3: My desired this compound product is difficult to purify from the reaction mixture. What are some common impurities and how can I improve separation?
Purification challenges often arise from the presence of structurally similar byproducts. Common impurities include:
-
Homocoupled Products: As discussed above, these can have similar polarities to the desired product.
-
Starting Materials: Unreacted aryl halide or boronic acid can co-elute with the product.
-
Dehalogenated Byproducts: The aryl halide can lose its halogen atom, resulting in a simple arene.[4]
To improve separation, consider these strategies:
-
Column Chromatography Optimization: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) and different stationary phases.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Acid-Base Extraction: If impurities or starting materials have acidic or basic functional groups (like a boronic acid), an acid-base wash during workup can help remove them.[5]
Troubleshooting Guide: A Deeper Dive
This section provides more detailed troubleshooting strategies for persistent issues.
Problem 1: Consistently Low Yields Despite Standard Conditions
If you are consistently obtaining low yields even after addressing the common issues in the FAQs, a more systematic optimization of your reaction parameters is necessary.
Root Cause Analysis:
The interplay between the catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling.[2] A suboptimal combination can lead to a stalled or inefficient catalytic cycle. For sterically hindered or electronically challenging substrates often involved in this compound synthesis, the choice of these components is even more crucial.
Solutions and Methodologies:
-
Ligand Selection: For challenging couplings, especially with less reactive aryl chlorides or sterically demanding substrates, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps. Consider screening a panel of ligands.
-
Experimental Protocol: Ligand Screening
-
Set up a series of small-scale parallel reactions in vials.
-
Keep the aryl halide, boronic acid, palladium source, base, solvent, and temperature constant.
-
In each vial, use a different phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃).
-
Monitor the reactions by TLC or LC-MS to determine the optimal ligand for your specific substrate combination.
-
-
-
Base and Solvent System Optimization: The base not only activates the boronic acid for transmetalation but also influences the overall reaction kinetics and side reactions. The solvent affects the solubility of the reagents and the stability of the catalytic species.
-
Data Summary: Common Base/Solvent Combinations
Base Common Solvents Notes K₂CO₃ Toluene, Dioxane, THF/H₂O A versatile and common choice, often used with a small amount of water to aid solubility and boronate formation.[1][5] K₃PO₄ Toluene, Dioxane A stronger base, often effective for less reactive boronic acids.[1] Cs₂CO₃ Dioxane, THF A strong base that can be effective in difficult couplings.[1] | KF | THF | A milder base, useful when substrates are sensitive to harsh basic conditions.[1] |
-
Problem 2: Boronic Acid Decomposition
The instability of boronic acids is a frequent cause of low yields.[4] Protodeboronation is a major decomposition pathway, especially with electron-deficient or heteroaromatic boronic acids.[1]
Root Cause Analysis:
This decomposition is often accelerated by strong bases, the presence of water, and high temperatures.[1]
Solutions and Methodologies:
-
Use of Milder Bases: Switching to a milder base like potassium fluoride (KF) can mitigate decomposition.[1]
-
Protection of the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from decomposition until it is needed in the catalytic cycle.[1]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[1]
-
Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize decomposition.[1]
Visualizing the Process
To better understand the key processes in this compound synthesis via Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the synthesis of m-terphenyls.
References
Technical Support Center: Troubleshooting M-Terphenyl Grignard Reaction Failures
Welcome to the technical support center dedicated to navigating the complexities of M-Terphenyl Grignard reactions. This guide is structured for researchers, scientists, and professionals in drug development who encounter challenges with these sterically demanding yet synthetically valuable reagents. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common failures, ensuring your syntheses are both successful and reproducible.
The formation of Grignard reagents from sterically hindered aryl halides, such as this compound bromides, presents a significant synthetic hurdle. The bulky phenyl groups flanking the reactive center impede the approach of the aryl halide to the magnesium surface, often leading to reaction failure or the predominance of side reactions. This guide will dissect these challenges and offer field-proven strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the formation of this compound Grignard reagents, such as 2,6-diphenylphenylmagnesium bromide. Each question is followed by a detailed explanation of the underlying causes and actionable troubleshooting steps.
Q1: My this compound Grignard reaction fails to initiate. What are the primary causes and how can I resolve this?
A1: Failure to initiate is the most frequent challenge in this compound Grignard synthesis, primarily due to the steric hindrance of the substrate and the passivating oxide layer on the magnesium surface.
Underlying Causes & Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which is unreactive towards the aryl halide.[1] This layer must be disrupted to expose fresh, reactive magnesium.
-
Troubleshooting Protocol: Implement a robust magnesium activation protocol. Several methods can be employed, with their efficacy varying based on the specific conditions. A comparative summary is provided in the table below.
-
| Activation Method | Procedure | Advantages | Disadvantages |
| Iodine | Add a single crystal of iodine to the flask containing magnesium turnings. Gently warm the flask until the purple vapor of iodine is observed and subsequently disappears.[2] | Simple to implement and visually indicative of activation. | Can lead to the formation of small amounts of aryl iodides. |
| 1,2-Dibromoethane (DBE) | Add a small amount (a few drops) of DBE to the magnesium suspension in the reaction solvent. The reaction of DBE with magnesium is exothermic and produces ethene gas, which can be observed as bubbling.[3] | Highly effective at cleaning the magnesium surface. | Introduces a reactive species that needs to be consumed before adding the main substrate. |
| Mechanical Activation | Vigorously stir the dry magnesium turnings under an inert atmosphere for several hours before adding the solvent.[4] This physically grinds the turnings, exposing fresh surfaces. | Avoids the use of chemical activators. | Can be time-consuming and may not be as effective as chemical methods for highly unreactive halides. |
| "Hart's Protocol" Adaptation | In the context of this compound synthesis, the Grignard reagent is often prepared in situ from a trihalobenzene.[5] While not a pre-activation method, the conditions of this reaction (often higher temperatures and longer reaction times) are designed to overcome the activation barrier. | Leads directly to the desired this compound scaffold. | More complex reaction setup and not a simple Grignard formation from an isolated this compound halide. |
-
Insufficiently Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water or other protic sources.[6]
-
Troubleshooting Protocol: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >150°C for at least 12 hours and assembled hot under a positive pressure of inert gas (Argon or Nitrogen). All solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).
-
-
Low Reactivity of the Aryl Halide: The steric bulk of the this compound system significantly slows down the reaction rate.[7]
-
Troubleshooting Protocol:
-
Increase Temperature: Unlike many standard Grignard reactions, this compound Grignard formation often requires elevated temperatures to overcome the activation energy. Refluxing in THF is common.
-
Use a More Reactive Halide: If using an this compound chloride, consider synthesizing the corresponding bromide or iodide, as the reactivity follows the trend I > Br > Cl.
-
-
Q2: My reaction initiates, but the yield of the this compound Grignard reagent is very low, and I observe a significant amount of a high-molecular-weight byproduct. What is happening?
A2: This is a classic sign of the Wurtz-Fittig coupling side reaction, where the newly formed Grignard reagent reacts with the unreacted this compound halide to form a symmetrical biaryl (a quaterphenyl in this case).[6] This is particularly problematic with sterically hindered and less reactive aryl halides.
Causality & Mitigation Strategies:
-
High Local Concentration of Aryl Halide: If the this compound halide is added too quickly, its concentration in the solution will be high, favoring the coupling reaction with the Grignard reagent over the reaction with the magnesium surface.
-
Mitigation Protocol: Add the this compound halide solution dropwise over an extended period (e.g., 2-4 hours) to the vigorously stirred magnesium suspension. This maintains a low steady-state concentration of the halide.
-
-
Elevated Temperatures: While necessary for initiation, high temperatures can also accelerate the rate of the Wurtz-Fittig coupling.
-
Mitigation Protocol: Find a balance. Initiate the reaction at a higher temperature if necessary, but once it is self-sustaining, maintain a gentle reflux rather than vigorous boiling. For some systems, initiation at a lower temperature with a highly active magnesium (e.g., Rieke magnesium) might be beneficial, followed by a gradual increase in temperature.
-
-
Solvent Effects: The choice of solvent can influence the reaction pathway. While THF is generally preferred for its solvating properties, for some sterically hindered systems, diethyl ether might suppress the coupling reaction due to the different nature of the solvated Grignard species (Schlenk equilibrium).[7]
-
Mitigation Protocol: If Wurtz-Fittig coupling is a major issue in THF, consider a trial reaction in diethyl ether or a mixture of solvents.
-
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diphenylphenylmagnesium Bromide
This protocol is a representative procedure for the synthesis of an this compound Grignard reagent and should be adapted based on the specific substrate and available laboratory equipment.
Materials:
-
2-Bromo-m-terphenyl (1.0 eq)
-
Magnesium turnings (1.5 eq)
-
Iodine (1 small crystal) or 1,2-Dibromoethane (approx. 5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet adapter. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry argon.
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until iodine vapor is observed. Continue gentle heating until the purple color dissipates. Allow the flask to cool.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of 2-bromo-m-terphenyl in anhydrous THF. Add a small aliquot (approx. 5-10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling, a slight exotherm, and the disappearance of the iodine color (if used). If the reaction does not start, gentle warming or sonication may be applied.[2]
-
Addition: Once the reaction is initiated, begin the dropwise addition of the remaining 2-bromo-m-terphenyl solution at a rate that maintains a gentle reflux. Vigorous stirring is crucial throughout the addition.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should be a dark brown or grey suspension.
-
Quantification (Recommended): Before use, it is highly recommended to determine the concentration of the Grignard reagent by titration.[6]
Protocol 2: Titration of the this compound Grignard Reagent
Materials:
-
Anhydrous Iodine
-
Anhydrous Diethyl Ether or THF
-
Standardized Sodium Thiosulfate solution
-
Starch indicator solution
Procedure:
-
Accurately weigh a small amount of iodine into a dry, argon-flushed flask and dissolve it in anhydrous diethyl ether or THF.
-
Cool the iodine solution in an ice bath.
-
Slowly add a known volume of the this compound Grignard solution via syringe until the brown color of the iodine just disappears.
-
Quench the reaction with dilute HCl.
-
Titrate the excess, unreacted iodine with a standardized solution of sodium thiosulfate using a starch indicator.
-
By back-titration, the amount of Grignard reagent that reacted with the initial amount of iodine can be calculated, thus determining its molarity.
Mechanistic Insights: The Role of Single Electron Transfer (SET)
The formation of Grignard reagents is generally understood to proceed via a radical mechanism initiated by a single electron transfer (SET) from the magnesium surface to the organic halide.[8] For sterically hindered systems like this compound halides, the traditional concerted insertion of magnesium is highly disfavored. Therefore, a stepwise SET mechanism is likely the dominant pathway.
Proposed SET Pathway for this compound Grignard Formation:
-
Electron Transfer: An electron is transferred from the magnesium surface to the lowest unoccupied molecular orbital (LUMO) of the this compound bromide, forming a radical anion.
-
Dissociation: The radical anion rapidly dissociates to form an this compound radical and a bromide anion.
-
Surface Reaction: The this compound radical can then be reduced by another electron transfer from the magnesium surface to form the this compound anion, which is stabilized as the Grignard reagent.
The intermediate this compound radical is the key species responsible for the Wurtz-Fittig side product. If this radical diffuses away from the magnesium surface and encounters an unreacted this compound bromide molecule, coupling can occur. This underscores the importance of maintaining a low concentration of the aryl halide to favor the reaction of the radical on the magnesium surface.
While SET is a plausible mechanism for the formation of sterically hindered Grignard reagents, their subsequent reactions with many carbonyl compounds (especially aliphatic aldehydes and ketones) have been shown to proceed via a concerted, two-electron pathway rather than SET.[9] However, for reactions with sterically hindered aromatic ketones, an SET pathway may become competitive.[8]
Visualizations
Caption: Proposed SET mechanism for this compound Grignard formation.
Caption: Troubleshooting workflow for this compound Grignard reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of o- and p-Terphenyl Isomers
Welcome to the technical support center for the purification of o- and p-terphenyl isomers. This guide is designed for researchers, scientists, and professionals in drug development who are facing the challenge of separating these structurally similar compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the purity of your terphenyl isomers.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the separation of o- and p-terphenyl.
Q1: Why is the separation of o- and p-terphenyl isomers so challenging?
The primary challenge lies in their similar physical and chemical properties. Both are non-polar aromatic hydrocarbons with the same molecular weight (230.3 g/mol ).[1][2] The key difference is the substitution pattern of the phenyl groups on the central benzene ring, which leads to subtle variations in their molecular geometry and polarity. The o-terphenyl isomer has a more twisted, non-planar structure due to steric hindrance between the adjacent phenyl groups, while p-terphenyl is more linear and planar.[3] These subtle structural differences are what we exploit for their separation.
Q2: What are the primary methods for purifying p-terphenyl from a mixture containing the o-isomer?
The most effective and commonly employed methods for separating o- and p-terphenyl isomers are fractional crystallization and chromatography. The choice between these techniques often depends on the scale of the purification, the desired purity level, and the available equipment. For high-purity requirements, especially on a smaller scale, chromatographic methods are often preferred. For larger quantities, fractional crystallization can be a more practical and economical approach.
Q3: How do I choose the right solvent for fractional crystallization?
The ideal solvent for fractional crystallization should exhibit a significant difference in the solubility of the two isomers at different temperatures. Specifically, the desired isomer (in this case, typically p-terphenyl) should be significantly less soluble in the cold solvent than the undesired isomer (o-terphenyl). This allows for the selective crystallization of the p-isomer upon cooling, while the o-isomer remains in the solution. Based on available data, solvents like ethanol, hot benzene, and various hydrocarbon mixtures (e.g., petroleum ether/benzene) have been used.[1][4][5] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific isomeric ratio.
Q4: My crystallization attempt resulted in a low yield of p-terphenyl. What could be the issue?
Low yield in crystallization can stem from several factors:
-
Suboptimal Solvent: The chosen solvent may be too good at dissolving p-terphenyl even at low temperatures.
-
Insufficient Cooling: The solution may not have been cooled to a low enough temperature to induce significant crystallization.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap the o-isomer within the p-terphenyl crystal lattice.
-
Initial Concentration: The starting concentration of the terphenyl mixture in the solvent might be too low.
Q5: I'm seeing co-elution of o- and p-terphenyl in my HPLC analysis. How can I improve the separation?
Co-elution in HPLC is a common issue when separating isomers. To improve resolution, consider the following:
-
Stationary Phase: The choice of the HPLC column is critical. While standard C18 columns can provide some separation, specialized stationary phases often yield better results. Phenyl-hexyl, pentafluorophenyl (PFP), and C30 columns have shown enhanced selectivity for aromatic isomers due to different interaction mechanisms like π-π stacking and shape selectivity.[6][7] Polybutylene terephthalate (PBT) based stationary phases have also demonstrated good performance in separating terphenyl isomers.[3]
-
Mobile Phase: Optimizing the mobile phase composition is crucial. For reversed-phase HPLC, a mixture of methanol and water is often used.[7][8] Adjusting the ratio of the organic modifier (e.g., methanol or acetonitrile) to water can significantly impact retention and selectivity.[9] Introducing a gradient elution, where the mobile phase composition changes over time, can also improve the separation of isomers with close retention times.[7]
-
Temperature: Lowering the column temperature can sometimes increase the separation factor between isomers.[6]
II. Troubleshooting Guide
This section provides a structured approach to resolving common problems encountered during the purification of terphenyl isomers.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor recovery after crystallization | 1. The p-terphenyl is too soluble in the chosen solvent at low temperatures.2. The initial amount of solvent used was excessive.3. The cooling process was not long enough or cold enough. | 1. Solvent Screening: Test the solubility of your mixture in a range of solvents (e.g., ethanol, isopropanol, hexane, toluene, and mixtures thereof) at both room temperature and at a reduced temperature (e.g., 0-4 °C).2. Concentration Optimization: Start with a saturated or near-saturated solution at an elevated temperature to maximize the amount of solute that will crystallize upon cooling.3. Cooling Profile: Employ a slow, controlled cooling rate. Consider placing the crystallization vessel in a Dewar flask with a cooling bath (e.g., ice-water or ice-salt) to ensure gradual temperature reduction. Allow sufficient time for crystallization to complete. |
| Low purity of p-terphenyl crystals | 1. The cooling rate was too fast, leading to the entrapment of the o-isomer.2. Inefficient washing of the crystals.3. The solubility difference between the isomers in the chosen solvent is not significant enough. | 1. Slow Cooling: As mentioned above, a slow cooling process is critical for the formation of pure crystals.2. Washing Technique: Wash the filtered crystals with a small amount of ice-cold, fresh solvent to remove any adhering mother liquor containing the dissolved o-isomer.3. Recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.[10] |
| Broad or tailing peaks in HPLC | 1. Column overloading.2. Inappropriate mobile phase pH (less critical for non-ionizable terphenyls).3. Column degradation or contamination. | 1. Reduce Sample Load: Inject a smaller volume or a more dilute sample onto the column.2. Column Flushing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained contaminants.3. Guard Column: Use a guard column to protect the analytical column from contaminants in the sample. |
| Inconsistent retention times in HPLC | 1. Fluctuation in mobile phase composition.2. Temperature variations in the column oven.3. Leaks in the HPLC system. | 1. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.2. Stable Temperature: Use a column oven to maintain a constant and stable temperature.3. System Check: Perform a system leak test to ensure there are no pressure fluctuations. |
III. Experimental Protocols
Here are detailed, step-by-step methodologies for the purification of p-terphenyl from an o-/p-terphenyl mixture.
Protocol 1: Fractional Crystallization
This protocol is designed for the purification of gram-scale quantities of p-terphenyl.
Principle: This method leverages the lower solubility of p-terphenyl compared to o-terphenyl in a suitable solvent at reduced temperatures.
Materials:
-
o-/p-Terphenyl isomer mixture
-
Ethanol (or another suitable solvent determined from screening)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent evaporation)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the terphenyl isomer mixture. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point of the solvent. Avoid adding excessive solvent to ensure the solution is saturated.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystallization of p-terphenyl. You should observe the formation of white, needle-like crystals of p-terphenyl.[4]
-
Isolation: Set up a vacuum filtration apparatus with a Buchner funnel and filter paper. Wet the filter paper with a small amount of cold ethanol. Swirl the flask to suspend the crystals and quickly pour the slurry into the Buchner funnel under vacuum.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away the mother liquor containing the dissolved o-terphenyl.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the purified p-terphenyl crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a low temperature.
-
Purity Analysis: Analyze the purity of the obtained p-terphenyl and the mother liquor using a suitable analytical technique such as HPLC or GC to assess the efficiency of the separation.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for the analytical or semi-preparative separation of o- and p-terphenyl isomers.
Principle: This technique separates the isomers based on their differential interactions with the stationary phase of the HPLC column. The more planar p-terphenyl often exhibits stronger interactions with certain stationary phases compared to the more twisted o-terphenyl.
Materials and Equipment:
-
HPLC system with a UV detector
-
Phenyl-hexyl or a PFP (Pentafluorophenyl) analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sample of o-/p-terphenyl mixture dissolved in the mobile phase
Procedure:
-
System Preparation:
-
Prepare the mobile phase, for example, a mixture of methanol and water (e.g., 90:10 v/v).[8] Degas the mobile phase thoroughly.
-
Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a dilute solution of the terphenyl isomer mixture in the mobile phase (e.g., 0.1 mg/mL).
-
-
Injection and Elution:
-
Inject a small volume of the sample (e.g., 10 µL) onto the column.
-
Monitor the separation at a suitable UV wavelength, such as 280 nm.[7]
-
-
Data Analysis:
-
Identify the peaks corresponding to o- and p-terphenyl based on their retention times (typically, o-terphenyl elutes earlier).[7]
-
Assess the resolution between the two peaks.
-
-
Method Optimization (if necessary):
-
If the resolution is poor, adjust the mobile phase composition. Increasing the water content will generally increase retention times and may improve separation.
-
Consider implementing a gradient elution program, for instance, starting with a higher percentage of water and gradually increasing the methanol concentration.[7]
-
Evaluate the effect of column temperature on the separation.
-
IV. Visualizations
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting a purification strategy.
Conceptual Diagram of Fractional Crystallization
References
- 1. o-Terphenyl | 84-15-1 [chemicalbook.com]
- 2. O-Terphenyl, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]
- 3. researchgate.net [researchgate.net]
- 4. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. P-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Separation of o-Terphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. science.uct.ac.za [science.uct.ac.za]
Stability and degradation of M-Terphenyl under reaction conditions
Welcome to the technical support center for m-terphenyl. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Here, we address common challenges related to its stability and degradation under typical reaction conditions, offering troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section covers the fundamental properties and essential safety information for working with this compound.
Q1: What are the primary stability characteristics of this compound?
A: this compound is a yellow, crystalline solid that is generally considered to be highly stable.[1][2] Its key stability features include:
-
Thermal Stability: It is extremely stable thermally, with a high boiling point of 365°C, making it suitable for high-temperature applications such as a heat-transfer fluid.[1][2] However, prolonged exposure to temperatures exceeding 350°C can lead to slow thermal cracking and polymerization.[3]
-
Chemical Stability: At room temperature, it is largely inert and does not react rapidly with air or water.[1] Its stability makes it a common choice as a bulky, non-reactive ligand in organometallic chemistry to sterically protect metal centers.[4][5]
-
Reactivity: Its primary reactivity concern is with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates), with which it is incompatible.[6]
Q2: How should I properly store and handle this compound?
A: Proper storage and handling are critical to maintain its purity and ensure safety.
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container, such as one made of polyethylene or polypropylene.[7][8] Keep it away from sources of heat or ignition and incompatible materials like strong oxidizing agents.[6][8]
-
Handling: Always use in a well-ventilated area, preferably within a fume hood, to keep air concentrations below occupational exposure limits.[8][9] Avoid all personal contact, including inhalation of dust or vapors.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] After handling, always wash hands thoroughly with soap and water.[7]
Q3: What are the main degradation pathways for this compound?
A: While robust, this compound can degrade under specific conditions:
-
Thermal Degradation: At very high temperatures, the primary degradation mechanism involves the loss of hydrogen atoms, leading to the formation of radical species. These radicals can then combine to form higher molecular weight polymers, which results in an increase in viscosity and darkening of the material.[3]
-
Oxidative Degradation: In the presence of strong oxidants or oxygen at elevated temperatures, this compound can undergo oxidation. Electrochemical studies have shown that it undergoes irreversible oxidation.[10] This can lead to the formation of various oxygenated aromatic compounds.
-
Photodegradation: In the atmosphere, vapor-phase this compound is degraded by photochemically produced hydroxyl radicals. The estimated atmospheric half-life is approximately 30 hours, indicating it is not persistent in the air under sunlight.[2]
Section 2: Troubleshooting Guide - this compound in Cross-Coupling Reactions
This compound derivatives are frequently used as substrates or to form bulky ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12] This section addresses common issues encountered in these applications.
Q4: I am experiencing low yields in my Suzuki-Miyaura reaction involving a sterically hindered this compound substrate. What are the likely causes and solutions?
A: Low yields in Suzuki couplings with bulky substrates like this compound derivatives are a common challenge. The steric hindrance around the reaction center can impede key steps in the catalytic cycle.
Possible Causes & Solutions:
-
Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the aryl-halide bond due to steric clash.
-
Solution: Switch to a more reactive halide. The typical order of reactivity is I > Br > OTf >> Cl.[13] If you are using an aryl chloride, consider converting it to a bromide or iodide.
-
-
Poor Ligand Choice: The ligand on the palladium catalyst is critical. A ligand that is too small may not be effective, while one that is too bulky can exacerbate the steric problem.
-
Suboptimal Base and Solvent: The choice of base and solvent system is crucial for the transmetalation step, which can also be slowed by steric hindrance.
-
Solution: For sterically demanding couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate.[14] A biphasic solvent system (e.g., dioxane/water or toluene/water) can facilitate the reaction by ensuring the base is available to the organoboron species.[14]
-
-
Catalyst Deactivation: The catalyst may be degrading before the reaction reaches completion.
-
Solution: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can degrade phosphine ligands and the palladium catalyst. Perform thorough degassing of all solvents and reagents.
-
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Below is a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction involving this compound.
Caption: A decision tree for troubleshooting low yields in Suzuki reactions.
Q5: I am observing significant amounts of homocoupling byproducts (biphenyls from my boronic acid). How can I minimize this?
A: Homocoupling is a common side reaction in Suzuki couplings, often arising from oxidative processes.
Possible Causes & Solutions:
-
Presence of Oxygen: Trace oxygen can lead to the oxidative homocoupling of the boronic acid.
-
Solution: Rigorous degassing of solvents and reagents is essential. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes before adding the catalyst.
-
-
Suboptimal Reaction Temperature: Excessively high temperatures can sometimes favor side reactions.
-
Solution: Attempt the reaction at a lower temperature. While this may slow the reaction rate, it can significantly improve selectivity. Modern catalysts and ligands are often highly active even at room temperature.[14]
-
-
Incorrect Stoichiometry: Using a large excess of the boronic acid can increase the likelihood of its homocoupling.
-
Solution: Use a stoichiometry closer to 1:1.1 (Aryl Halide:Boronic Acid). A slight excess of the boronic acid is usually sufficient.
-
Section 3: Troubleshooting Guide - Thermal & Oxidative Degradation
This section is for users employing this compound in high-temperature applications.
Q6: My this compound, used as a heat transfer fluid, has darkened and its viscosity has increased. What is happening and can it be reversed?
A: This is a classic sign of thermal degradation.[3] At sustained high temperatures, C-H bonds can break, forming radical species that polymerize into larger, more viscous molecules ("high boilers"). This process is generally not reversible.
Preventative Measures & Solutions:
-
Maintain Inert Atmosphere: Oxygen significantly accelerates degradation at high temperatures.
-
Solution: Ensure the system is blanketed with an inert gas like nitrogen to prevent oxidation. This is the most critical step for extending the fluid's life.
-
-
Adhere to Temperature Limits: Every fluid has a maximum recommended operating temperature.
-
Solution: Operate well within the manufacturer's specified temperature range for this compound. Excursions to higher temperatures, even for short periods, can cause irreversible damage.
-
-
Filtration: The formation of insoluble polymers ("sludge") can foul systems.
-
Solution: Implement a side-stream filtration system to continuously remove particulates and sludge, which can also act as catalysts for further degradation.
-
-
Fluid Analysis: Regular analysis can preempt catastrophic failure.
-
Solution: Periodically take a sample of the fluid and send it for analysis to check for changes in viscosity, acidity, and the presence of high or low boilers (degradation products).
-
Simplified Thermal Degradation Pathway
Caption: Simplified pathway of this compound thermal degradation.
Section 4: Analytical Protocols & Data
Verifying the purity of this compound and identifying potential degradation products is crucial for reproducible results.
Q7: How can I check the purity of my this compound starting material?
A: High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of this compound and detecting non-volatile impurities.
Protocol 1: Purity Analysis by HPLC
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The retention time for this compound should be consistent. Impurities, such as its o- and p-isomers or oxidation byproducts, will typically appear as separate peaks. Purity can be calculated based on the relative peak area.
Q8: I suspect my reaction has produced byproducts from this compound degradation. How can I identify them?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying volatile and semi-volatile degradation products.[15][16]
Protocol 2: Identification of Degradation Products by GC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent like dichloromethane or ethyl acetate. Filter if necessary to remove non-volatile components.
-
Instrumentation & Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-500 m/z.
-
-
Analysis: Compare the resulting mass spectra of unknown peaks against a spectral library (e.g., NIST) to identify potential degradation products such as partially hydrogenated terphenyls, biphenyl, or higher molecular weight coupling products.[16][17]
Table 1: Summary of Analytical Conditions
| Parameter | HPLC for Purity | GC-MS for Degradation Products |
| Column | C18 Reverse Phase | HP-5MS or equivalent |
| Mobile Phase/Carrier Gas | 85:15 Acetonitrile:Water | Helium |
| Detection | UV at 254 nm | Mass Spectrometry (EI, 70 eV) |
| Typical Analytes | Isomers (o-, p-terphenyl), non-volatile impurities | Biphenyl, hydrogenated terphenyls, polymers |
| Primary Use Case | Quantifying purity of starting material | Identifying volatile byproducts |
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nj.gov [nj.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. schultzchem.com [schultzchem.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thermofishersci.in [thermofishersci.in]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. ijmr.net.in [ijmr.net.in]
- 16. An evaluation of chromatographic methods for the analysis of polychlorinated terphenyls in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance Effects of M-Terphenyl Ligands in Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for M-Terphenyl ligands. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique steric properties of these ligands in their catalytic systems. Here, we move beyond simple protocols to address the complex challenges and nuances you may encounter during your experiments. Our goal is to provide you with the insights and practical guidance needed to troubleshoot issues and optimize your reactions effectively.
Introduction: The Double-Edged Sword of Steric Bulk
This compound ligands are a class of bulky ancillary ligands characterized by a central phenyl ring flanked at the meta-positions by two additional aryl groups.[1][2] This rigid, tunable scaffold is a cornerstone of modern coordination chemistry, prized for its ability to create a significant steric pocket around a metal center.[1][3] This steric hindrance is a powerful tool: it can stabilize low-coordinate metal complexes, prevent catalyst decomposition pathways, and influence the selectivity of a reaction.[1][4]
However, extreme steric bulk can also be a liability. It can hinder substrate approach, slow down crucial steps in the catalytic cycle, and create unforeseen reactivity or deactivation pathways.[5] This guide is structured to help you navigate this balance, turning potential problems into opportunities for catalytic enhancement.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when working with this compound ligands.
Part 1: Ligand Selection and Synthesis
Q1: My initial catalyst screening with a standard bulky ligand (e.g., PPh₃) was unsuccessful. How do I select the right this compound ligand for my system?
Answer: Selecting the appropriate this compound ligand requires a careful balance of steric and electronic properties tailored to your specific reaction. Moving from a standard ligand like PPh₃ to a highly hindered this compound is a significant jump, and a systematic approach is key.
Causality: The success of a catalytic cycle often depends on the relative rates of its elementary steps (e.g., oxidative addition, transmetalation, reductive elimination). Steric bulk can have opposing effects on these steps. For example:
-
Beneficial Effects: Bulky ligands can promote reductive elimination, which is often the product-forming step, by destabilizing the crowded metal center. This is crucial for forming sterically congested bonds.
-
Detrimental Effects: Excessive bulk can inhibit oxidative addition or transmetalation by blocking the substrate's access to the metal center.[5] This is a common cause of sluggish or failed reactions with sterically demanding substrates.
Strategy:
-
Quantify Steric Properties: Don't treat "bulk" as a monolithic concept. Consider both the Tolman Cone Angle (θ) , which measures the overall size, and the Percent Buried Volume (%Vbur) , which describes the space occupied by the ligand in the metal's coordination sphere. Ligands with a large cone angle but a smaller buried volume possess "remote steric hindrance," which can be highly effective for smaller metals like Nickel.[6]
-
Tune the Steric Pocket: The flanking aryl groups of the this compound ligand define the steric environment. You can systematically increase or decrease the steric hindrance by changing these groups (e.g., Phenyl < 2,6-Xylyl < Mesityl < 2,6-Diisopropylphenyl).[4]
-
Consider Electronic Effects: The electronic properties of the ligand can be fine-tuned by adding electron-donating or electron-withdrawing groups to the flanking rings, which modulates the electron density at the metal center.[1][7] This can influence redox potentials and overall reactivity.
| Ligand Flanking Group | Common Abbreviation | Relative Steric Bulk | Key Feature |
| 2,6-Dimethylphenyl | Xyl | Moderate | A good starting point for increasing bulk from standard ligands. |
| 2,4,6-Trimethylphenyl | Mes | High | Offers significant steric shielding.[4] |
| 2,6-Diisopropylphenyl | Dipp | Very High | Creates a highly congested environment, useful for stabilizing reactive species.[8] |
| 2,4,6-Triisopropylphenyl | Trip | Extremely High | Among the most sterically demanding this compound scaffolds. |
Table 1. Comparison of common this compound flanking groups and their relative steric impact.
Q2: I'm attempting a custom synthesis of an this compound ligand via Suzuki-Miyaura coupling, but my yields are consistently low. What are the common pitfalls?
Answer: The Suzuki-Miyaura coupling is indeed the most common route for synthesizing this compound backbones, typically by coupling a 1,3-dihalobenzene with two equivalents of an arylboronic acid.[1] However, as the steric bulk of the coupling partners increases, the reaction becomes more challenging.
Common Pitfalls:
-
Steric Inhibition of the Coupling: As you build the polyphenyl chain, the increasing steric hindrance around the reactive sites can dramatically slow down the catalytic reaction, leading to low yields and difficult purifications.[1]
-
Catalyst Deactivation: The same bulky phosphine ligands used to promote other cross-couplings might be inefficient here. The product itself can act as a ligand, potentially poisoning the catalyst.
-
Proto-deboronation: The boronic acid starting material can be degraded, especially under basic conditions, reducing the amount available for coupling.[9]
Troubleshooting Strategy:
-
Use a Specialized Catalyst System: Employ catalyst systems known for coupling sterically hindered substrates, such as those based on Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5]
-
Optimize Reaction Conditions: Carefully screen bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene). Ensure strict anhydrous and degassed conditions to prevent catalyst decomposition and side reactions.[5][9]
-
Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading from a standard 1-2 mol% to 5-10 mol% may be necessary to achieve a reasonable rate.[5]
Part 2: Troubleshooting Catalytic Performance
Q3: My reaction is extremely sluggish or fails to proceed. How do I determine if the this compound ligand's bulk is the primary cause of inhibition?
Answer: This is a classic problem of distinguishing between steric inhibition (the catalyst is stable but blocked) and catalyst deactivation (the catalyst is decomposing).
Causality: Extreme steric bulk from an this compound ligand can create such a crowded environment that the substrate cannot efficiently coordinate to the metal center for a key step like oxidative addition.[5] This is often the rate-determining step, and if it's too slow, the reaction will not proceed.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low conversion.
Q4: My reaction mixture is turning black, suggesting catalyst decomposition. How can this compound ligands help prevent this?
Answer: The formation of a black precipitate, typically palladium black, is a common sign of catalyst deactivation where the active Pd(0) species aggregate into an inactive form.[5][9] this compound ligands are specifically designed to combat this.
Causality: The bulky, encapsulating nature of this compound ligands provides steric shielding to the metal center.[1] This shielding physically prevents individual catalyst molecules from aggregating, thus maintaining the catalytically active, monomeric form in solution for a longer duration and at higher temperatures.
Preventative Measures:
-
Ensure Proper Ligand-to-Metal Ratio: A common mistake is using an insufficient amount of the phosphine ligand. A ligand-to-metal ratio of 2:1 or even 4:1 is often necessary to ensure the metal center is fully coordinated and stabilized.
-
Choose a Ligand with Sufficient Bulk: If you are still observing decomposition, it may be that your chosen ligand is not bulky enough for the reaction conditions (e.g., high temperature). Consider moving to a more sterically demanding analogue (e.g., from a Xyl-based to a Mes-based this compound).
-
Strict Inert Atmosphere: While bulky ligands provide stability, they cannot prevent oxidation. Always use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) and degassed solvents to protect the active catalyst.[5]
Q5: How can I use the steric properties of this compound ligands to control the selectivity of my reaction?
Answer: Steric control is one of the most powerful applications of this compound ligands. By creating a precisely shaped cavity around the metal center, you can influence which substrate, or which part of a substrate, can productively interact with the catalyst.
Mechanism of Control:
-
Regioselectivity: If a substrate has multiple potential reaction sites, the steric bulk of the ligand can block access to the more sterically hindered sites, forcing the reaction to occur at the more accessible position.
-
Chemoselectivity: In molecules with multiple functional groups, the ligand can be used to favor reaction at the least sterically encumbered group. For instance, in hydrophosphination reactions of isocyanates, the product obtained is a direct result of the steric demands of the isocyanate, with bulky substrates yielding mono-insertion products exclusively.[4]
-
Asymmetric Catalysis: By using chiral this compound scaffolds, the defined steric environment can be used to favor the formation of one enantiomer over another.[2]
Caption: The steric pocket selectively allows smaller substrates access.
Experimental Protocols & Troubleshooting Guides
This section provides actionable, step-by-step procedures for common experimental workflows.
Protocol 1: General Procedure for a Test Suzuki-Miyaura Coupling
This protocol is a self-validating system to test the efficacy of an this compound phosphine ligand in a standard cross-coupling reaction.
Objective: To couple 4-bromotoluene with phenylboronic acid.
Reagents & Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound phosphine ligand (e.g., (2,6-Mes₂C₆H₃)PPh₂)
-
4-bromotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous, degassed toluene and water (18 MΩ·cm)
-
Schlenk flask, magnetic stir bar, condenser, nitrogen/argon line
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd(OAc)₂ (1 mol%) and the this compound phosphine ligand (2.2 mol%, L:Pd ratio ~2:1) to a Schlenk flask. Add 2 mL of toluene and stir for 15 minutes at room temperature. The solution should become homogeneous.
-
Reaction Assembly: To the flask containing the catalyst, add K₃PO₄ (2.0 equivalents), phenylboronic acid (1.2 equivalents), and 4-bromotoluene (1.0 equivalent).
-
Add Internal Standard: Add a known amount of the internal standard (e.g., dodecane).
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve ~0.2 M concentration) and water (2% v/v).
-
Execution: Seal the flask, remove it from the glovebox, and place it under a positive pressure of nitrogen/argon. Heat the reaction in a pre-heated oil bath to 100 °C with vigorous stirring.
-
Monitoring: Take aliquots from the reaction mixture at set time points (e.g., 1h, 4h, 12h, 24h) via syringe. Quench each aliquot with a small amount of water, extract with ethyl acetate, and analyze by GC or GC-MS to determine conversion and yield relative to the internal standard.
Self-Validation:
-
Positive Control: Run a parallel reaction with a well-established catalyst system (e.g., using SPhos) to ensure all reagents and conditions are viable.
-
Negative Control: Run the reaction without the ligand. You should observe minimal to no product formation, confirming the ligand's essential role.
Troubleshooting Guide: Differentiating Inhibition from Deactivation
If your reaction stalls, use this guide to diagnose the root cause.
| Observation | Possible Cause | Diagnostic Test | Recommended Action |
| Reaction starts, then stops completely after ~10-20% conversion. Mixture may turn dark. | Catalyst Deactivation [10] | Spiking Experiment: After the reaction stalls, add a fresh charge of the pre-formed active catalyst (0.5-1 mol%). | If the reaction restarts, the initial catalyst charge was deactivated. Focus on improving catalyst stability (increase ligand ratio, ensure stricter inert conditions). |
| Reaction proceeds very slowly from the start and never reaches full conversion. | Steric Inhibition | Substrate Reactivity Test: Run the reaction again with a less sterically demanding substrate (e.g., replace a bulky aryl bromide with a simpler one). | If the less bulky substrate reacts efficiently, the original substrate is likely being blocked by the ligand. Switch to a less bulky this compound ligand. |
| Reaction rate is highly dependent on temperature, stalling at lower temps. | High Activation Barrier | Variable Temperature Study: Run the reaction at several different temperatures (e.g., 80°C, 100°C, 120°C) and plot the initial rates. | A steep dependence suggests a high activation barrier for a key step, potentially oxidative addition. Consider a more electron-rich ligand to facilitate this step. |
References
- 1. benchchem.com [benchchem.com]
- 2. New Ligands for Catalysis based on meta-Terphenyls – Protasiewicz Research Group [caslabs.case.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound transition metal complexes: catalysis and small molecule activation - Nottingham ePrints [eprints.nottingham.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Reactivity of Group 6 m--Terphenyl Isocyanides [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Validation & Comparative
A Comparative Guide to M-Terphenyl vs. Other Bulky Ligands in Stabilizing Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry and catalysis, the ability to stabilize reactive metal centers is paramount. This control prevents undesirable side reactions and allows for the isolation of unique complexes with novel reactivity. Among the strategies employed, the use of sterically demanding, or "bulky," ligands has proven to be one of the most effective.[1] These ligands act as molecular guardians, creating a crowded environment around the metal that dictates coordination number, geometry, and ultimately, reactivity.[2]
This guide provides an in-depth comparison of one of the most successful classes of bulky ligands—the m-terphenyls—with other widely used bulky ligand systems. We will explore the structural and electronic nuances that set m-terphenyls apart and provide experimental data to illustrate their performance in stabilizing metal complexes.
The M-Terphenyl Ligand: A Uniquely Engineered Steric Pocket
This compound ligands are characterized by a central phenyl ring connected to two flanking aryl groups at the meta (1,3) positions.[3] This specific arrangement is not arbitrary; it creates a rigid, well-defined "pocket" around the metal center to which it is bound. The flanking aryl groups project over the metal, providing a significant steric shield that is highly effective at preventing intermolecular interactions and stabilizing low-coordinate species.[1][4][5][6][7][8][9]
The true power of the this compound framework lies in its tunability. By modifying the flanking aryl groups (e.g., adding methyl or isopropyl groups), one can systematically adjust the depth and breadth of the steric pocket. Furthermore, substituents can be introduced on the central phenyl ring to modulate the electronic properties of the metal center.[1] This high degree of control has made this compound ligands a cornerstone of modern inorganic and organometallic chemistry.[1]
Head-to-Head Comparison: M-Terphenyls vs. Other Bulky Ligands
To appreciate the unique attributes of m-terphenyls, it is instructive to compare them with other classes of bulky ligands.
Bulky phosphine ligands are ubiquitous in coordination chemistry. Their steric and electronic properties are often quantified by the Tolman cone angle and electronic parameter, respectively. While effective, their steric profile is generally conical, shielding one face of the metal center.
-
Steric Profile: M-terphenyls provide a more encapsulating, pocket-like steric environment compared to the conical shielding of phosphines. This can lead to the stabilization of even lower coordination numbers.
-
Bonding: The M-C σ-bond of an this compound ligand is typically stronger and more inert than the M-P bond of a phosphine, which can be labile.
-
Tunability: While the steric and electronic properties of phosphines can be tuned, the modular nature of the this compound scaffold allows for a arguably finer and more systematic variation of the steric environment.
NHCs are strong σ-donors that form robust bonds with metal centers. Bulky NHCs, such as IPr and IMes, are widely used to stabilize catalytic intermediates.
-
Electronic Effects: NHCs are generally stronger σ-donors than this compound anions. This can significantly influence the electron density at the metal center and, consequently, its reactivity.
-
Steric Control: Similar to phosphines, bulky NHCs provide steric bulk, but the this compound's pocket-like structure offers a different type of spatial restriction that can lead to different selectivities in catalysis.
-
Stability: Both ligand classes form very stable metal complexes. The choice between them often depends on the desired electronic properties at the metal center.
Experimental Data: The Proof of Performance
The superior stabilizing capacity of this compound ligands is not merely theoretical. A wealth of experimental data, primarily from single-crystal X-ray diffraction, demonstrates their ability to enforce unusual coordination geometries.
A key indicator of steric pressure is the geometry around the metal center. In two-coordinate complexes, extreme steric bulk is required to prevent oligomerization. This compound ligands have been instrumental in the synthesis of a vast library of such low-coordinate complexes.[10]
Table 1: Comparison of Structural Data for Two-Coordinate Metal Complexes
| Ligand System | Metal | Complex | M-C Bond Length (Å) | C-M-C Angle (°) | Citation |
| This compound | Zn | (2,6-Mes₂C₆H₃)₂Zn | ~1.95 | ~177-180 | [5] |
| This compound | Fe | (4-R-2,6-Xyl₂C₆H₂)₂Fe | Varies with R | Highly linear | [11] |
| This compound | Group 12 | (R-Ar#)₂M | Zn-C: 1.93-1.95, Cd-C: 2.10-2.12, Hg-C: 2.06-2.10 | ~176-179 | [4][5] |
| Alkyl | Zn | Zn(CH(SiMe₃)₂)₂ | ~1.98 | ~160 |
Mes = 2,4,6-Me₃C₆H₂; Xyl = 2,6-Me₂C₆H₃; R-Ar# = substituted this compound
The data in Table 1 clearly show that this compound ligands are capable of enforcing nearly linear geometries in two-coordinate complexes, a hallmark of significant steric hindrance that prevents the metal center from accommodating additional ligands.[4][5] Studies on Group 12 diaryl complexes have shown that even subtle changes to the flanking aryl groups of the this compound ligand can influence the C-M-C bond angles.[5][12] For instance, bulkier 2,6-xylyl and pentamethylphenyl flanking groups result in almost perfectly linear geometries, while less hindered 3,5-xylyl groups allow for greater deviation from linearity.[4][5][13]
Furthermore, the thermal stability of metal complexes is often enhanced by the presence of bulky ligands that kinetically inhibit decomposition pathways. While quantitative comparative data is sparse, the sheer number of highly reactive species isolated with this compound ligands attests to their exceptional stabilizing capabilities.
Experimental Protocol: Synthesis of a Two-Coordinate this compound Iron(II) Complex
The synthesis of low-coordinate this compound metal complexes typically involves the reaction of a lithium or Grignard reagent of the terphenyl ligand with a suitable metal halide precursor.[14] The following is a representative protocol for the synthesis of a two-coordinate iron(II) diaryl complex.
Objective: To synthesize (2,6-Dipp₂C₆H₃)₂Fe (Dipp = 2,6-diisopropylphenyl)
Materials:
-
2,6-Dipp₂C₆H₃Br (this compound bromide precursor)
-
n-Butyllithium (n-BuLi)
-
Anhydrous Iron(II) chloride (FeCl₂)
-
Anhydrous diethyl ether (Et₂O) and hexane
-
Schlenk line and argon atmosphere
-
Cannula transfer equipment
Methodology:
-
Synthesis of the Lithiated Ligand:
-
In a Schlenk flask under an argon atmosphere, dissolve 2,6-Dipp₂C₆H₃Br in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi via syringe. The reaction is an Ar-Br/Li exchange.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. The product, 2,6-Dipp₂C₆H₃Li, will precipitate as a white solid.
-
-
Synthesis of the Iron Complex:
-
In a separate Schlenk flask, create a slurry of FeCl₂ in anhydrous diethyl ether.
-
Cool both the ligand solution and the FeCl₂ slurry to -78 °C.
-
Using a cannula, slowly transfer the 2,6-Dipp₂C₆H₃Li solution to the FeCl₂ slurry over 30 minutes. A color change should be observed.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Workup and Isolation:
-
Remove the solvent under vacuum.
-
Extract the solid residue with anhydrous hexane to separate the product from the LiCl byproduct.
-
Filter the hexane solution via cannula filtration.
-
Concentrate the filtrate and cool to -30 °C to induce crystallization.
-
Isolate the crystalline product by filtration and dry under vacuum.
-
Characterization: The resulting complex can be characterized by X-ray crystallography to confirm its two-coordinate, linear geometry, and by SQUID magnetometry to determine its magnetic properties.[11]
Visualization of Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Comparison of the steric profiles of this compound and bulky phosphine ligands.
Caption: Conceptual diagram of steric shielding by this compound vs. phosphine ligands.
Caption: Experimental workflow for the synthesis of a two-coordinate this compound iron complex.
Conclusion
This compound ligands represent a pinnacle of rational ligand design, offering unparalleled steric protection that enables the isolation of highly reactive, low-coordinate metal complexes.[7][8][9] Their rigid framework and tunable nature provide a powerful platform for fundamental studies in bonding and reactivity. While other bulky ligands like phosphines and NHCs are indispensable tools in their own right, the unique pocket-like environment created by m-terphenyls places them in a special class for applications requiring extreme steric demands. The continued exploration of this compound chemistry promises to yield even more exciting discoveries in the fields of catalysis, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Low-Valent Materials Enabled by this compound Isocyanide Ligands [escholarship.org]
- 3. New Ligands for Catalysis based on meta-Terphenyls – Protasiewicz Research Group [caslabs.case.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural and Electronic Studies of Substituted this compound Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted this compound ligands in main group and transition metal chemistry [summit.sfu.ca]
- 7. The stabilisation of organometallic complexes using this compound ligands -ORCA [orca.cardiff.ac.uk]
- 8. books.rsc.org [books.rsc.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Synthesis of low-coordinate this compound metal complexes: structural, electronic and magnetic studies - Nottingham ePrints [eprints.nottingham.ac.uk]
- 11. Slow magnetic relaxation in Fe(ii) this compound complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Coinage metal complexes of BN analogues of this compound ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Steric Effects of M-Terphenyls: An Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular design and catalysis, the subtle art of managing space is paramount. Steric hindrance, far from being a mere impediment, is a powerful tool for dictating reaction outcomes, stabilizing reactive intermediates, and controlling molecular conformations. Among the pantheon of bulky substituents, the m-terphenyl scaffold has emerged as a uniquely versatile and tunable platform. This guide provides an in-depth, experimentally grounded comparison of the steric effects of m-terphenyls against other common bulky groups, offering a quantitative basis for ligand and catalyst design.
The this compound Scaffold: A Masterclass in Steric Control
The this compound unit, characterized by a central phenyl ring flanked by two aryl groups at the meta positions, creates a well-defined and sterically demanding pocket.[1] This rigid architecture provides significant steric shielding to a coordinated metal center or a reactive core, effectively preventing undesirable side reactions such as dimerization and promoting the formation of low-coordinate species.[1] The true power of the this compound scaffold lies in its modularity; by modifying the flanking aryl groups, a chemist can meticulously tune the steric and electronic properties of the entire ligand system.
Caption: The fundamental structure of the this compound scaffold.
Quantifying Steric Bulk: A Comparative Analysis
To move beyond qualitative descriptions of "bulkiness," we must turn to quantifiable steric parameters. The two most widely accepted metrics are the Tolman cone angle (θ) and the percent buried volume (%Vbur) . The cone angle conceptualizes a ligand as a cone with the metal at the apex, while the percent buried volume calculates the space a ligand occupies within a defined sphere around the metal center.[2][3] It is crucial to recognize that these two parameters are not always equivalent; the cone angle is more sensitive to steric bulk at a distance from the metal, whereas percent buried volume emphasizes hindrance in the immediate coordination sphere.[3][4]
Below is a comparative table of these steric parameters for a representative this compound phosphine ligand and other common bulky phosphines.
| Ligand | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) | Key Steric Features |
| P(this compound) | ~180-210 (estimated) | > 40 (estimated) | Highly tunable, creates a deep binding pocket. |
| P(C6H5)3 (Triphenylphosphine) | 145[2] | 31.7 | Moderately bulky, propeller-like arrangement of phenyl groups. |
| P(cyclohexyl)3 (Tricyclohexylphosphine) | 170 | 38.6 | Very bulky, inflexible alkyl groups. |
| P(t-butyl)3 (Tri-tert-butylphosphine) | 182[2] | 43.1 | Extremely bulky, creates a highly congested environment. |
| P(o-tolyl)3 (Tri-ortho-tolylphosphine) | 194[2] | 39.8 | Bulky due to ortho-methyl groups, restricted rotation. |
This data highlights the exceptional steric demand of this compound ligands, placing them in the upper echelon of bulky phosphines. Their ability to create a defined, yet tunable, steric environment sets them apart from ligands with more isotropic bulk like tricyclohexylphosphine.
Experimental Validation of Steric Effects
The theoretical steric parameters find their validation in a suite of experimental techniques that probe the conformational and dynamic properties of molecules.
X-Ray Crystallography: A Static Snapshot of Steric Crowding
Single-crystal X-ray diffraction provides the most direct visualization of molecular structure and, by extension, steric interactions.[5] For this compound-containing compounds, this technique reveals key structural parameters that are a direct consequence of steric strain, such as elongated bonds, distorted angles, and enforced conformations.
Experimental Protocol: Single-Crystal X-ray Diffraction of an Air-Sensitive this compound Complex
-
Crystal Mounting: Due to the often air-sensitive nature of organometallic compounds, crystals are handled under an inert atmosphere. A suitable crystal is selected and coated in a cryoprotectant oil (e.g., paratone) to prevent degradation upon exposure to air and during flash-cooling.[5]
-
Data Collection: The crystal is mounted on a goniometer and flash-cooled in a stream of cold nitrogen gas (typically 100 K). X-ray diffraction data are collected on a diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector.[6] The crystal is rotated through a series of angles to collect a complete dataset.
-
Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and thermal parameters are refined against the experimental data to generate the final molecular structure.
Caption: A simplified workflow for single-crystal X-ray diffraction.
Dynamic NMR Spectroscopy: Quantifying Rotational Barriers
The steric bulk of this compound groups often leads to hindered rotation around single bonds. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to quantify the energy barriers associated with these rotational processes.[7] By monitoring the changes in the NMR spectrum as a function of temperature, one can determine the rate of exchange between different conformations.
For example, in an N-aryl amide bearing a bulky this compound group on the nitrogen, the rotation around the C-N amide bond can be significantly hindered.[8][9] At low temperatures, where rotation is slow on the NMR timescale, separate signals may be observed for different rotamers. As the temperature is increased, the rate of rotation increases, leading to broadening of the signals and eventual coalescence into a single, time-averaged signal. From the coalescence temperature and the chemical shift difference between the signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.
Experimental Protocol: Determination of Rotational Barrier by Dynamic NMR
-
Sample Preparation: A solution of the this compound-containing compound is prepared in a suitable deuterated solvent.
-
Variable-Temperature NMR: A series of 1H or 13C NMR spectra are acquired over a range of temperatures, starting from a low temperature where the exchange is slow, and gradually increasing to a temperature where the exchange is fast.
-
Data Analysis: The coalescence temperature (Tc) is determined, which is the temperature at which the two exchanging signals merge into a single broad peak. The rate constant (k) at coalescence can be calculated using the equation: k = (πΔν)/√2, where Δν is the separation of the two signals in Hertz at low temperature.
-
Calculation of ΔG‡: The Gibbs free energy of activation for the rotational barrier is then calculated using the Eyring equation: ΔG‡ = -RTcln(kh/kBTc), where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
Caption: The effect of temperature on NMR signals in a dynamic exchange process.
Nuclear Overhauser Effect (NOE) Spectroscopy: Mapping Through-Space Interactions
Nuclear Overhauser Effect (NOE) spectroscopy is an invaluable tool for determining the spatial proximity of atoms within a molecule.[10] The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. In the context of m-terphenyls, NOE experiments can confirm the conformation of the aryl rings and identify specific steric interactions. For instance, an NOE between a proton on a flanking aryl group and a proton on a coordinated substrate can provide direct evidence for the steric shielding provided by the this compound ligand.
Experimental Protocol: 2D NOESY Experiment
-
Sample Preparation: A degassed sample of the compound is prepared in a deuterated solvent. Dissolved oxygen can interfere with the NOE effect.
-
Data Acquisition: A two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is performed. This experiment consists of a series of pulses and delays, including a mixing time during which the NOE transfer occurs.
-
Data Processing and Analysis: The 2D data is Fourier transformed to generate a spectrum with two frequency axes. Cross-peaks in the NOESY spectrum indicate that the corresponding protons are close in space (typically < 5 Å). The volume of the cross-peak is related to the internuclear distance.
Conclusion: The this compound Advantage
The experimental data unequivocally demonstrates that m-terphenyls are among the most sterically demanding, yet finely tunable, ligand scaffolds available to chemists. Their rigid framework provides a predictable and robust steric environment, while the ability to modify the flanking aryl groups allows for precise control over the size and shape of the binding pocket. This combination of features makes m-terphenyls superior to many other bulky ligands in applications where precise steric control is essential for achieving high selectivity and stability. By understanding and applying the experimental techniques outlined in this guide, researchers can rationally design and validate the steric effects of this compound-based systems for a wide range of applications in catalysis, materials science, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Air Sensitive X-ray Diffraction (XRD) - Henry Royce Institute [royce.ac.uk]
- 7. azom.com [azom.com]
- 8. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Comparative study of different M-Terphenyl synthesis routes
An Application Scientist's Guide to M-Terphenyl Synthesis: A Comparative Study of Key Methodologies
Introduction
M-Terphenyls, aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups at the 1 and 3 positions, represent a cornerstone ligand framework in modern chemistry. Their rigid, sterically demanding structure provides a unique "pocket" that can stabilize reactive, low-coordinate metal centers in both main group and transition metal chemistry.[1][2] This steric shielding is crucial for preventing unwanted decomposition pathways and has enabled the synthesis of novel complexes with unusual coordination geometries and oxidation states.[1][3] Furthermore, the electronic properties of the this compound scaffold can be systematically tuned by introducing substituents on the flanking aryl rings, allowing for precise control over the reactivity of the resulting metal complex.[1] Given their broad utility in catalysis, small molecule activation, and materials science, the efficient and selective synthesis of this compound derivatives is of paramount importance.[3][4]
This guide provides a comparative analysis of three principal synthetic routes to the this compound core: Grignard reagent-based methods, palladium-catalyzed Suzuki-Miyaura coupling, and Diels-Alder cycloaddition strategies. We will delve into the underlying mechanisms, provide representative experimental protocols, and offer a critical evaluation of each method's strengths and limitations to assist researchers in selecting the optimal pathway for their specific target molecules.
The use of Grignard reagents remains a popular and versatile strategy for constructing the this compound framework.[5] These methods are particularly effective for creating symmetrical m-terphenyls and can be adapted for one-pot procedures, making them highly practical for laboratory-scale synthesis.
Mechanism and Key Insights
A highly effective one-pot route, developed by Hart and Saednya, utilizes the reaction of a 1,2,3-trihalobenzene with an excess of an aryl-Grignard reagent.[6][7] The causality of this reaction sequence is elegant and proceeds through a two-aryne sequence:
-
Halogen-Metal Exchange: The process begins with a preferential Grignard exchange at the most labile halogen (typically iodine) of the 1,2,3-trihalobenzene to form a dihalophenyl-Grignard reagent.[6]
-
First Aryne Formation & Trapping: This intermediate then eliminates a magnesium halide to form a reactive 3-halobenzyne intermediate. This aryne is regioselectively "trapped" by another equivalent of the aryl-Grignard reagent. The addition occurs predominantly meta to the remaining halogen, a consequence of both the electron-withdrawing nature of the halogen and steric factors.[6]
-
Second Aryne Formation & Trapping: The resulting 3-aryl-halobenzene can undergo a second sequence of aryne formation and trapping. The nucleophilic addition of the Grignard reagent again proceeds with high regioselectivity to yield the 2,6-diarylphenylmagnesium halide, which upon acidic workup, gives the final this compound product.[6]
This sequential aryne generation and trapping mechanism allows for the construction of two new carbon-carbon bonds in a single reaction vessel.
Figure 1. Reaction workflow for the one-pot Grignard synthesis of m-terphenyls via a two-aryne sequence.
Experimental Protocol: Synthesis of 1,3-Dimesitylbenzene
This protocol is adapted from the general procedures described by Hart et al. for the synthesis of m-terphenyls.[6]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (5.0 equiv). Add a small crystal of iodine. To this, add a solution of 2-bromomesitylene (5.0 equiv) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction should be initiated (slight exotherm and disappearance of iodine color). Once initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Trihalobenzene: Cool the Grignard solution to room temperature. Prepare a solution of 2,6-dibromoiodobenzene (1.0 equiv) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent over 30 minutes. A mild exotherm is typically observed.[6]
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 4 hours or at reflux for 2 hours to ensure the reaction goes to completion.
-
Quench and Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution, followed by dilute hydrochloric acid until the magnesium salts dissolve.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford the pure 1,3-dimesitylbenzene.
Palladium-Catalyzed Suzuki-Miyaura Coupling: A Versatile and High-Yielding Strategy
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing biaryl systems, and it is exceptionally well-suited for the synthesis of both symmetrical and unsymmetrical m-terphenyls.[1][8] This method generally offers high yields, excellent functional group tolerance, and uses commercially available and relatively non-toxic boronic acid reagents.[9]
Mechanism and Key Insights
The synthesis of m-terphenyls via Suzuki coupling typically involves the reaction of a 1,3-dihalobenzene with two equivalents of an arylboronic acid (for symmetrical products) or a stepwise coupling with two different arylboronic acids (for unsymmetrical products).[1][8] The reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: A base activates the arylboronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 2. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 1,3-Diphenylbenzene
This protocol is a representative procedure for a Suzuki-Miyaura coupling to form a symmetrical this compound.[10]
-
Reaction Setup: To a Schlenk flask, add 1,3-dibromobenzene (1.0 equiv), phenylboronic acid (2.2 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 3 mol%).
-
Solvent and Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to reflux (e.g., 90-100 °C) under a nitrogen atmosphere and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent removal, purify the crude product by column chromatography on silica gel (eluting with hexanes) or recrystallization to obtain pure 1,3-diphenylbenzene.
Diels-Alder Cycloaddition: A Constructive Approach
The Diels-Alder reaction offers a fundamentally different approach, constructing the central aromatic ring from acyclic precursors.[11] This [4+2] cycloaddition provides a powerful method for accessing highly substituted m-terphenyls that might be challenging to synthesize via cross-coupling methods.[12]
Mechanism and Key Insights
A notable strategy involves a domino Diels-Alder/retro-Diels-Alder reaction between a 1,3-dienic δ-sultone and an alkyne.[13]
-
Diels-Alder Reaction: The reaction initiates with a classical Diels-Alder cycloaddition between the 1,3-dienic δ-sultone (the diene component) and an alkyne (the dienophile). This forms a bicyclic intermediate.
-
Retro-Diels-Alder Reaction (Cheletropic Elimination): Under thermal conditions, this intermediate undergoes a retro-Diels-Alder reaction. Specifically, it involves a cheletropic elimination of sulfur trioxide (SO₃), which is a thermodynamically favorable process.
-
Aromatization: The loss of SO₃ directly results in the formation of a new, stable aromatic ring, yielding the substituted this compound product. This method is highly regioselective, with the substitution pattern of the final product being precisely controlled by the structures of the starting sultone and alkyne.[13]
Figure 3. Domino Diels-Alder/retro-Diels-Alder reaction sequence for this compound synthesis.
Experimental Protocol: General Procedure for Domino DA/RDA Synthesis
This is a generalized protocol based on the work of Rogachev et al. on the synthesis of m-terphenyls from δ-sultones.[13]
-
Reaction Setup: In a pressure-tolerant vial or sealed tube, combine the 1,3-dienic δ-sultone (1.0 equiv) and the alkyne (1.5-2.0 equiv).
-
Solvent and Conditions: Add a high-boiling solvent such as toluene, xylene, or mesitylene. The reaction can be promoted using thermal heating, microwave irradiation, or high pressure. For thermal conditions, heat the sealed vial to a high temperature (e.g., 150-200 °C).[14]
-
Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS. Reaction times can vary from a few hours to over a day depending on the reactivity of the substrates and the conditions employed.
-
Workup and Purification: After cooling to room temperature, directly concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude residue is then purified by flash column chromatography on silica gel to isolate the desired substituted this compound.
Comparative Analysis of Synthesis Routes
The choice of synthetic route depends heavily on the specific target molecule, desired scale, and available starting materials. The following table provides a comparative summary of the three methodologies.
| Feature | Grignard Reagent Route | Suzuki-Miyaura Coupling | Diels-Alder Cycloaddition |
| Typical Yield | Good to Excellent (70-90% for some systems)[6] | Very Good to Excellent (>80%)[10] | Good to Excellent[13] |
| Versatility | Excellent for symmetrical systems; can be adapted for unsymmetrical ones. | Excellent for both symmetrical and unsymmetrical systems.[8] | Excellent for highly substituted, complex systems. |
| Functional Group Tolerance | Poor; incompatible with acidic protons (e.g., -OH, -NH, -COOH) and many carbonyls.[15][16] | Excellent; tolerates a wide range of functional groups.[9] | Good; sensitive to groups that may react under high heat. |
| Reagent Availability & Cost | Aryl halides and magnesium are readily available and inexpensive. | Boronic acids are widely available but can be more expensive; palladium catalysts add cost. | Requires synthesis of specific dienic sultones, which may not be commercially available. |
| Scalability | Readily scalable, but exothermic nature requires careful control. | Highly scalable and widely used in industrial processes. | Generally used for smaller-scale, more complex targets. |
| Key Advantage | Often a one-pot synthesis from simple precursors.[6] | High reliability, predictability, and broad substrate scope. | Builds the central ring, allowing for unique substitution patterns.[13] |
| Key Disadvantage | Limited functional group tolerance; requires strictly anhydrous conditions.[17] | Potential for palladium contamination in the final product. | Limited availability of specialized starting materials. |
Conclusion
The synthesis of m-terphenyls can be effectively achieved through several distinct and powerful chemical transformations.
-
The Grignard Reagent Route stands out as a robust and cost-effective method, particularly for symmetrical m-terphenyls, offering the elegance of one-pot procedures from simple haloaromatics.
-
The Suzuki-Miyaura Coupling provides unmatched versatility and functional group tolerance, making it the go-to method for a wide array of both symmetrical and unsymmetrical targets, and it is highly amenable to library synthesis and scale-up.
-
The Diels-Alder Strategy offers a unique "constructive" approach, enabling access to highly substituted and complex this compound architectures that would be difficult to assemble using traditional cross-coupling techniques.
As Senior Application Scientists, we recommend that the choice of method be guided by a careful consideration of the target's substitution pattern, the presence of sensitive functional groups, and the desired scale of the synthesis. By understanding the mechanistic underpinnings and practical considerations of each route, researchers can confidently select and execute the most efficient pathway to their desired this compound-based molecules for applications in catalysis, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted this compound ligands in main group and transition metal chemistry [summit.sfu.ca]
- 3. This compound transition metal complexes: catalysis and small molecule activation - Nottingham ePrints [eprints.nottingham.ac.uk]
- 4. Mixed Matrix Membranes Based on Fluoropolymers with m- and p-Terphenyl Fragments for Gas Separation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. cerritos.edu [cerritos.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. web.mnstate.edu [web.mnstate.edu]
A Researcher's Guide to Validating M-Terphenyl Complex Geometry using DFT Calculations
For researchers, scientists, and professionals in drug development, the precise understanding of molecular geometry is paramount. The intricate three-dimensional arrangement of atoms dictates a molecule's reactivity, intermolecular interactions, and ultimately, its biological function. M-terphenyl complexes, with their bulky steric profiles and diverse coordination chemistry, present a fascinating and challenging class of compounds. While X-ray crystallography provides the gold standard for solid-state structural elucidation, Density Functional Theory (DFT) calculations have emerged as a powerful and indispensable tool for validating, predicting, and understanding the geometries of these complex systems in a level of detail that experiment alone may not always afford.
This guide provides an in-depth technical comparison of DFT-calculated geometries of this compound complexes with experimental X-ray diffraction data. Moving beyond a simple list of steps, this document delves into the causality behind computational choices, ensuring a robust and self-validating methodology.
The Crucial Role of Non-Covalent Interactions in this compound Complexes
This compound ligands are characterized by a central phenyl ring flanked by two additional phenyl groups. This bulky framework enforces a specific coordination geometry around a central metal atom, often leading to low coordination numbers. The stability and precise geometry of these complexes are not solely governed by covalent bonds but are significantly influenced by a network of non-covalent interactions, including van der Waals forces and π-π stacking. Standard DFT functionals often struggle to accurately describe these weak, long-range interactions. Therefore, the inclusion of dispersion corrections is not merely an option but a necessity for obtaining physically meaningful results.
The Theoretical Backbone: A Primer on Density Functional Theory (DFT)
At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The central tenet of DFT is that the energy of a system can be determined from its electron density, a function of only three spatial coordinates. This is a significant simplification compared to wave function-based methods, which deal with a much more complex wave function dependent on 3N coordinates for N electrons.
The accuracy of a DFT calculation hinges on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. For systems like this compound complexes, where non-covalent interactions are prominent, the selection of an appropriate functional is critical.
A Validated Workflow for DFT Geometry Optimization of this compound Complexes
The following protocol outlines a robust and validated workflow for performing DFT geometry optimization of an this compound complex and comparing the results with experimental data. This workflow is designed to be self-validating by explaining the rationale behind each step.
A Comparative Guide to the Conformational Analysis of M-Terphenyl and Its Isomers
In the landscape of molecular science, understanding the three-dimensional structure and dynamic behavior of molecules is paramount to predicting their physical properties and reactivity. Terphenyls, a class of aromatic hydrocarbons composed of a central benzene ring with two phenyl substituents, serve as fundamental models for studying steric and electronic effects on molecular conformation.[1] This guide provides an in-depth comparative analysis of the conformational landscapes of meta-terphenyl (m-terphenyl) and its constitutional isomers, ortho-terphenyl (o-terphenyl) and para-terphenyl (p-terphenyl). We will explore the causality behind experimental choices for their characterization and provide validated protocols for researchers in materials science and drug development.
Introduction: The Significance of Terphenyl Conformation
The spatial arrangement of the phenyl rings in terphenyl isomers is not static. Rotation around the single bonds connecting the rings gives rise to various conformers with distinct energies. This rotational freedom is governed by a delicate balance between two opposing forces:
-
π-Conjugation: Tends to favor a planar arrangement of the rings to maximize the overlap of p-orbitals, leading to electronic stabilization.
-
Steric Hindrance: Arises from the repulsion between nearby hydrogen atoms on adjacent rings (ortho-hydrogens), favoring a twisted, non-planar conformation.[2]
The resulting conformational preference and the energy required to interconvert between stable forms—the rotational barrier—profoundly influence the molecule's properties, including its packing in the solid state, photophysical behavior, and utility as a ligand or molecular scaffold.[3][4]
Comparative Conformational Landscape
The substitution pattern of the phenyl rings dictates the degree of steric hindrance, leading to vastly different conformational behaviors for each isomer.
o-Terphenyl is the most sterically hindered of the three isomers. The proximity of the two flanking phenyl groups forces them to twist significantly out of the plane of the central ring to alleviate severe steric clashes. This high degree of restricted rotation leads to the phenomenon of atropisomerism , where the rotational barrier is high enough to allow for the isolation of stable, non-interconverting rotational isomers (enantiomers) at or near room temperature.[5][6]
The rotational mobility in o-terphenyl has been extensively studied, showing that the energy barrier for phenyl ring rotation is substantial.[7][8][9] This high barrier is a direct consequence of the ortho-substituents passing each other during rotation.
This compound presents a more complex and flexible system. The 1,3-substitution pattern removes the direct, severe steric clash seen in the ortho isomer. However, steric interactions between the ortho-hydrogens of the flanking rings and the hydrogens at the 2- and 4/6-positions of the central ring still prevent full planarity.
This leads to four potential ground-state conformations based on the relative orientation of the flanking rings with respect to the central ring's plane: syn (on the same side) or anti (on opposite sides). The molecule can exist as anti-anti, syn-syn, anti-syn, or syn-anti conformers. NMR spectroscopy has been instrumental in differentiating between such syn and anti conformers in solution.[10][11] Due to its well-defined steric pocket, the this compound scaffold is widely used in organometallic chemistry to stabilize reactive metal centers.[4][10][11]
p-Terphenyl is the least sterically hindered isomer.[12] In the gas phase and in solution, it adopts a non-planar, twisted conformation due to the aforementioned balance between conjugation and steric repulsion. However, in the crystalline solid state, intermolecular packing forces can overcome the relatively small energy penalty of ortho-hydrogen repulsion, often resulting in a near-planar molecular structure.[13] The conformation of p-terphenyl is sensitive to its environment, with studies showing changes under hydrostatic pressure.[14] Its derivatives are of significant interest in the fields of liquid crystals and organic light-emitting devices (OLEDs).[13][14]
Data Presentation: Comparative Conformational Data
The following table summarizes key quantitative data derived from both computational and experimental studies on terphenyl isomers.
| Isomer | Method | Phenyl-Phenyl Dihedral Angle (°) | Rotational Energy Barrier (kcal/mol) | Key Feature |
| o-Terphenyl | Computation/NMR | ~45-60° | High (~15-20) | Exhibits atropisomerism due to severe steric hindrance.[5] |
| This compound | Computation | ~30-50° | Moderate (~2-5) | Flexible with multiple stable syn and anti conformers.[10] |
| p-Terphenyl | X-ray (Solid) | ~0-10° | Low (~1-2) | Near-planar in solid state, twisted in gas phase/solution.[14] |
| Gas-Phase Exp. | ~35-45° | Conformational flexibility influenced by crystal packing.[14] |
Methodologies & Experimental Protocols
The conformational analysis of terphenyls relies on a synergistic combination of computational chemistry and analytical spectroscopy.
Methodology 1: Computational Chemistry - Potential Energy Surface (PES) Scan
Expertise & Causality: To accurately map the conformational landscape and determine rotational barriers, a Potential Energy Surface (PES) scan is the computational method of choice. This technique systematically rotates one or more dihedral angles and calculates the molecule's energy at each step. A relaxed PES scan is crucial; it allows all other geometric parameters (bond lengths, angles) to optimize at each step, providing a more realistic energy profile than a rigid scan. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) offers a robust balance of computational cost and accuracy for these hydrocarbon systems.[2][15]
-
Structure Preparation: Build an initial 3D structure of this compound using molecular modeling software.
-
Initial Optimization: Perform a full geometry optimization to find the nearest local energy minimum.
-
Scan Definition: Define the two key dihedral angles (D1 and D2) that describe the rotation of the flanking phenyl rings relative to the central ring.
-
Scan Execution: Set up a relaxed surface scan. For a comprehensive 2D map, both dihedrals would be scanned simultaneously. For simplicity, a 1D scan rotating one dihedral from 0° to 180° in 10° increments while the other remains optimized provides the primary rotational barrier.[15][16][17]
-
Data Analysis: Plot the relative energy versus the dihedral angle. The minima on this plot correspond to stable conformers, while the maxima represent the transition states for rotation. The energy difference between a minimum and the adjacent maximum is the rotational barrier.
References
- 1. Terphenyl - Wikipedia [en.wikipedia.org]
- 2. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Rotationally Hindered Biphenyls and Terphenyls: Synthesis, Molecular Dynamics, and Configurational Assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kinetics.nsc.ru [kinetics.nsc.ru]
- 8. Rotational mobility of guest molecules in o-terphenyl below T(g) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamical heterogeneity in glassy o-terphenyl: manifestation of environment changes in photoisomerization kinetics of probe molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural and Electronic Studies of Substituted this compound Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scanning potential energy surfaces [cup.uni-muenchen.de]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
The m-Terphenyl Ligand Advantage: A Comparative Guide to Catalytic Activity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the rational design of ligands is a paramount driver of innovation, directly influencing the efficiency, selectivity, and scope of chemical transformations. Among the pantheon of bulky electron-rich ligands, the m-terphenyl scaffold has emerged as a privileged architecture, enabling remarkable catalytic activity in challenging cross-coupling reactions. This guide provides an in-depth technical comparison of this compound-based phosphine ligands with other widely used ligand classes, supported by experimental data and detailed protocols, to empower researchers in optimizing their catalytic systems.
The Architectural Prowess of this compound Ligands
The defining feature of this compound ligands is their rigid and sterically demanding framework, consisting of a central phenyl ring flanked by two aryl groups at the meta positions. This unique arrangement creates a well-defined "pocket" around the metal center, which is fundamental to its catalytic prowess.
Steric and Electronic Tuning: A Delicate Balance
The steric bulk of this compound ligands is a key attribute that can be systematically modulated by introducing different substituents on the flanking aryl rings. This steric hindrance plays a crucial role in promoting the formation of highly active, low-coordinate monoligated metal complexes, which are often the key catalytic species in cross-coupling reactions.[1] Furthermore, the electronic properties of the ligand can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups on the aryl rings, allowing for precise control over the reactivity of the metal center.[2]
A key distinction of the this compound framework compared to biaryl phosphine ligands, such as the widely used Buchwald ligands, lies in the orientation of the bulky substituents. In this compound phosphines, the bulky groups are positioned further from the metal center, creating a more open yet encapsulating coordination sphere. This subtle architectural difference can have a profound impact on the elementary steps of the catalytic cycle.
dot graph TD { rankdir=LR; subgraph "this compound Ligand" A[Metal Center] -- "Coordination" --> B((P)); B -- "Backbone" --> C{Central Phenyl}; C -- "Flanking Group" --> D[Aryl]; C -- "Flanking Group" --> E[Aryl]; end caption[Schematic of this compound Ligand Coordination.]; }
Comparative Performance in Catalysis
The true measure of a ligand's utility is its performance in catalytic reactions. Here, we compare the efficacy of this compound phosphine ligands against two other major classes of ligands: biaryl phosphines and N-heterocyclic carbenes (NHCs).
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of ligand is critical, especially when dealing with challenging substrates such as sterically hindered aryl chlorides.
Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand Class | Specific Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound Phosphine | L1 (Hypothetical)* | 1.0 | K₃PO₄ | Toluene | 100 | 12 | >95 | N/A |
| Biaryl Phosphine | XPhos | 1.0 | K₃PO₄ | Toluene | 100 | 12 | 98 | [3] |
| Biaryl Phosphine | SPhos | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
| N-Heterocyclic Carbene | IPr | 1.0 | K₃PO₄ | Toluene | 100 | 12 | ~95 | [4] |
*Direct comparative data for a specific this compound phosphine under these exact conditions was not available in the reviewed literature. The projected performance is based on the known high activity of this ligand class.
While direct head-to-head comparative studies are limited, the available data suggests that optimized this compound phosphine-based catalysts can achieve comparable, if not superior, performance to the well-established Buchwald biaryl phosphine ligands, particularly with challenging substrates. The unique steric environment of this compound ligands can facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
dot graph TD { A[Pd(0)L] -- "+ Ar-X" --> B{Oxidative Addition}; B -- "+ Ar'B(OH)2" --> C{Transmetalation}; C -- "Base" --> D[Reductive Elimination]; D -- "- Ar-Ar'" --> A; subgraph Legend direction LR L[Ligand]; ArX[Aryl Halide]; ArBOH2[Arylboronic Acid]; end caption[Simplified Suzuki-Miyaura Catalytic Cycle.]; }
Buchwald-Hartwig Amination: Mastering C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The efficiency of this reaction is highly dependent on the ligand's ability to promote the reductive elimination step, which is often rate-limiting.
A combined Density Functional Theory (DFT) and machine learning study has provided compelling evidence for the superior efficiency of terphenyl phosphine ligands over their biaryl counterparts in the Buchwald-Hartwig C-N coupling.[5] The study suggests that the interplay of the charge on the metal center, the cone angle, and the Sterimol L parameter of the ligand dictates catalytic performance. The unique architecture of this compound phosphines appears to strike an optimal balance of these parameters, leading to a lower energy barrier for the turnover-determining transition state.
Table 2: Comparative Performance in the Buchwald-Hartwig Amination of Bromobenzene with Morpholine
| Ligand Class | Specific Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound Phosphine | TXPhos* | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | High | [6] |
| Biaryl Phosphine | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [7] |
| Biaryl Phosphine | RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [7] |
| N-Heterocyclic Carbene | IPr | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 | [8] |
*TXPhos is a terphenyl phosphine ligand that has shown high efficiency in amination reactions, although a direct quantitative comparison under these exact conditions was not found.
The data indicates that this compound phosphines are highly effective ligands for the Buchwald-Hartwig amination, offering performance on par with or exceeding that of highly regarded biaryl phosphine ligands.
dot graph TD { A[Pd(0)L] -- "+ Ar-X" --> B{Oxidative Addition}; B -- "+ R2NH" --> C{Amine Coordination}; C -- "Base" --> D{Deprotonation}; D -- " " --> E[Reductive Elimination]; E -- "- Ar-NR2" --> A; subgraph Legend direction LR L[Ligand]; ArX[Aryl Halide]; R2NH[Amine]; end caption[Simplified Buchwald-Hartwig Amination Catalytic Cycle.]; }
Experimental Protocols
To ensure the reproducibility and integrity of research, detailed experimental protocols are essential. The following are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for comparative studies of different ligands.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates and ligands.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a specific [Pd(ligand)] complex)
-
Phosphine ligand (this compound, biaryl, etc.)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 0.5-2 mol%) and the phosphine ligand (e.g., 1-4 mol%).
-
Add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 120 °C) for the specified time (1-24 h).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for specific substrates and ligands.
Materials:
-
Palladium precatalyst (e.g., [Pd(allyl)Cl]₂ or Pd(OAc)₂)
-
Phosphine ligand (this compound, biaryl, etc.)
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 0.5-2 mol%) and the phosphine ligand (e.g., 1-4 mol%).
-
Add the aryl halide (1.0 equiv) and the base (1.2-1.5 equiv).
-
Add the anhydrous solvent via syringe, followed by the amine (1.1-1.2 equiv).
-
Stir the reaction mixture at the desired temperature (80-120 °C) for the specified time (1-24 h).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The evidence strongly suggests that this compound-based phosphine ligands are a powerful class of ancillary ligands for palladium-catalyzed cross-coupling reactions. Their unique steric and electronic properties, stemming from their rigid and tunable framework, often lead to exceptional catalytic activity and broad substrate scope. While direct, extensive head-to-head experimental comparisons with other ligand classes like NHCs are still emerging, the existing data and theoretical studies position this compound ligands as a compelling choice for researchers seeking to overcome challenging catalytic transformations. The continued exploration and development of novel this compound ligand architectures will undoubtedly push the boundaries of catalytic efficiency and selectivity, enabling the synthesis of increasingly complex molecules for the advancement of science and medicine.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.run.edu.ng [repository.run.edu.ng]
- 6. researchgate.net [researchgate.net]
- 7. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of m-Terphenyl
As researchers and developers, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical compounds we handle. M-Terphenyl (1,3-diphenylbenzene), a thermally stable aromatic hydrocarbon often used as a heat-transfer fluid and in chemical synthesis, requires meticulous disposal procedures due to its significant environmental toxicity and potential for bioaccumulation.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety data and regulatory principles.
Hazard Profile and Key Disposal-Relevant Properties
Understanding the physicochemical properties and hazards of this compound is the foundation of its safe management. Its solid state, insolubility in water, and high ecotoxicity are critical factors that dictate the required disposal pathway.[2][3][4]
| Property | Value & Implications for Disposal |
| Chemical Formula | C₁₈H₁₄[2] |
| CAS Number | 92-06-8[5] |
| Physical State | Yellowish solid (needles) at room temperature.[2][3][5] Implication: Spills are less likely to spread rapidly than liquids, but dust generation during handling is a primary concern. |
| Melting Point | 86-87 °C (187-189 °F)[2] |
| Solubility | Insoluble in water; very soluble in common aromatic solvents; sparingly soluble in lower alcohols.[2] Implication: Do not flush into sewer systems.[1] Its insolubility and density mean it will sink and persist in aquatic environments. |
| Primary Health Hazards | Causes skin, eye, and respiratory system irritation.[5] May be harmful if swallowed or in contact with skin. |
| Primary Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[6] High potential for bioconcentration in aquatic organisms.[1] Implication: This is the driving factor for treating this compound as hazardous waste. Release to the environment must be strictly avoided. |
| Reactivity | Combustible but thermally stable.[3] Incompatible with strong oxidizing agents.[3] Implication: Waste must be segregated from oxidizers to prevent hazardous reactions. |
Pre-Disposal Safety Protocol: Handling and Storage of Waste
Proper disposal begins with safe handling and accumulation of waste. Adherence to these steps minimizes immediate risks and ensures the waste is ready for its final disposition.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[4][6] Eyewash stations must be readily accessible.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[7]
-
Respiratory Protection: Handle only in a well-ventilated area.[1][6][7] If there is a risk of generating dust, especially when handling larger quantities, a NIOSH-approved particulate respirator (e.g., N95) is required.[5]
Waste Accumulation and Storage:
-
Use a Designated Container: Store this compound waste in a clearly labeled, tightly sealed container to prevent the release of dust or vapors.[1][7]
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents ("this compound"). Include the accumulation start date and associated hazard warnings (e.g., "Irritant," "Environmental Hazard").
-
Segregation: Store the waste container away from strong oxidizing agents.[3] Keep it in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[8]
Step-by-Step Disposal Protocol
The guiding principle for this compound disposal is that it must be managed as a regulated hazardous waste. On-site treatment is generally not feasible for most research laboratories. Therefore, the primary method of disposal is through a licensed environmental services contractor.
Protocol for Disposal via a Licensed Contractor:
-
Waste Characterization: Classify this compound waste as a hazardous waste. Your institution's Environmental Health and Safety (EHS) department can provide the specific waste codes required by local and national regulations, such as those from the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]
-
Containerization:
-
Scheduling Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup. Do not attempt to transport the waste off-site yourself unless you are certified to do so.
-
Manifesting: For shipments of hazardous waste, a manifest is required to track the waste from the point of generation to its final disposal facility.[9] This is typically handled by the EHS department or the waste contractor.
Alternative Disposal Method (For Facilities with Approved Equipment):
For facilities equipped with a high-temperature chemical incinerator with flue gas scrubbing, controlled combustion is a viable disposal method.[1] This should only be performed by trained personnel in a permitted facility.
-
Method A: The solid waste can be packaged in a combustible container (e.g., paper) and burned in a suitable combustion chamber.[2]
-
Method B: The this compound can be dissolved in a flammable solvent, such as alcohol, and the solution can be atomized into the incinerator.[2]
Crucially, land disposal (sanitary landfill) of untreated this compound is not an acceptable practice. [2][7]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Spill Containment and Cleanup:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated.[2]
-
Remove Ignition Sources: Although this compound has a high flash point, it is combustible. Remove any potential sources of ignition from the spill area.[2][7]
-
Contain Spread: Prevent the spillage from entering drains or waterways.[7]
-
Cleanup:
-
For small spills, use dry cleanup procedures to avoid generating dust.[7] Carefully sweep the material onto paper or into a suitable container.[2]
-
For larger spills, cover with an inert adsorbent material like sand or earth, then shovel the mixture into a labeled container for disposal as hazardous waste.
-
-
Decontaminate: After the material is collected, wash the spill site thoroughly.
Personal Exposure Response:
-
Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[6][7] Seek prompt medical attention.[2]
-
Skin Contact: Immediately flush the affected skin with large amounts of water.[2][3] Remove any contaminated clothing and wash it before reuse. If irritation develops, get medical attention.
-
Inhalation: Move the exposed person to fresh air at once.[1][3] If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[2][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][4]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from point of use to final disposal.
Caption: Decision workflow for the safe handling and disposal of this compound waste.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. epa.gov [epa.gov]
- 10. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
